molecular formula C5H10F2N2 B149852 2,2-Difluoro-1,3-dimethylimidazolidine CAS No. 220405-40-3

2,2-Difluoro-1,3-dimethylimidazolidine

Cat. No.: B149852
CAS No.: 220405-40-3
M. Wt: 136.14 g/mol
InChI Key: MGDCBOKBTJIJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1,3-dimethylimidazolidine (DFI), CAS 220405-40-3, is a valuable fluorinating agent first reported in 2002 . With a molecular formula of C5H10F2N2 and a molecular weight of 136.14 g/mol, this compound is characterized by its superior thermal stability, with decomposition beginning at approximately 150°C, making it a more robust alternative to reagents like DAST . DFI is a powerful deoxofluorination reagent used to convert a wide range of functional groups. Its primary applications include the transformation of alcohols to alkyl monofluorides and aldehydes/ketones to geminal difluorides under mild conditions . The reactivity of DFI is enhanced by the stabilizing effects of the two nitrogen atoms adjacent to the difluoromethylene group in its structure . Beyond these core functions, DFI is also effective in converting carboxylic acids to trifluoromethyl groups and can even fluorinate certain phenols . Its utility extends beyond fluorination, serving as a dehydrating agent in the synthesis of important intermediates like 2',3'-didehydro-2',3'-dideoxynucleosides . The mechanism of action involves nucleophilic fluorination, where DFI acts as a source of fluoride ion to replace hydroxyl groups or convert carbonyls . This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-1,3-dimethylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDCBOKBTJIJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381273
Record name 2,2-Difluoro-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220405-40-3
Record name 2,2-Difluoro-1,3-dimethylimidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220405-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), a significant fluorinating agent in modern organic synthesis. The document details its chemical and physical properties, outlines a laboratory-scale synthesis protocol, and presents its primary applications, with a focus on its role in the preparation of fluorinated organic molecules.

Introduction

This compound, commonly known as DFI, is a stable and versatile deoxofluorinating agent. First reported by Hayashi et al. in 2002, it has gained prominence as a safer alternative to other fluorinating agents like diethylaminosulfur trifluoride (DAST), offering advantages in terms of thermal stability and ease of handling. Its primary utility lies in the conversion of alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1] This guide serves as a technical resource for researchers and professionals engaged in synthetic and medicinal chemistry.

Properties of this compound

DFI is a clear liquid at room temperature and possesses a range of chemical and physical properties that are critical for its application in synthesis.[2][3] A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀F₂N₂[2][4][5][6]
Molecular Weight 136.14 g/mol [4][5][6]
CAS Number 220405-40-3[2][4][6]
Appearance Clear liquid[2][3]
Density 1.096 g/cm³[4]
Boiling Point 67.1 °C at 760 mmHg[2][3]
Flash Point 40 °C[4]
Refractive Index 1.442[2]
Storage Temperature Refrigerator (2-8 °C)[4]
InChI InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3[5]
SMILES CN1CCN(C1(F)F)C[5]

Synthesis of this compound

The synthesis of DFI is achieved through the deoxofluorination of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). While the seminal publication by Hayashi et al. outlines this transformation, detailed experimental procedures are often found in patents associated with this work. The following protocol is a representative procedure for the laboratory-scale synthesis of DFI.

Reaction Scheme

G DMI 1,3-Dimethyl-2-imidazolidinone (DMI) reaction Reaction Vessel (e.g., Autoclave) -78 °C to RT DMI->reaction SF4 Sulfur Tetrafluoride (SF4) SF4->reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->reaction DFI This compound (DFI) SOF2 Thionyl Fluoride (B91410) (SOF2) reaction->DFI Product reaction->SOF2 Byproduct

Caption: Synthesis of DFI from DMI and SF4.

Experimental Protocol

Disclaimer: This protocol involves the use of highly toxic and corrosive reagents, such as sulfur tetrafluoride. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials and Reagents:

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Sulfur Tetrafluoride (SF₄)

  • Anhydrous Toluene

  • Dry Ice/Acetone bath

  • Stainless steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.

Procedure:

  • Reaction Setup: A dry and clean stainless steel autoclave is charged with 1,3-dimethyl-2-imidazolidinone and anhydrous toluene. The autoclave is then sealed and cooled to -78 °C using a dry ice/acetone bath.

  • Addition of SF₄: A pre-weighed amount of sulfur tetrafluoride is condensed into the cooled autoclave. The amount of SF₄ should be in stoichiometric excess relative to DMI.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature with vigorous stirring. The progress of the reaction can be monitored by pressure changes within the autoclave.

  • Workup: After the reaction is complete (typically indicated by the stabilization of pressure), the autoclave is cooled back to -78 °C. The excess SF₄ and the byproduct, thionyl fluoride (SOF₂), are carefully vented through a scrubber containing a potassium hydroxide (B78521) solution.

  • Purification: The reaction mixture is transferred to a distillation apparatus. The volatile components are removed under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product as a clear liquid.

Note: The specific stoichiometry, reaction times, and temperatures may vary. It is crucial to consult the primary literature for optimized conditions.

Spectroscopic Data

  • ¹H NMR: Two singlets are expected. One for the four equivalent protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) and another for the six equivalent protons of the two methyl groups (-NCH₃).

  • ¹³C NMR: Three signals are anticipated: one for the carbon of the ethylene bridge, one for the methyl carbons, and a triplet for the difluorinated carbon (C-F coupling).

  • ¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the alkyl groups, and strong C-F stretching bands.

Applications in Organic Synthesis

The primary application of DFI is as a deoxofluorinating agent. It offers a mild and selective method for the introduction of fluorine into organic molecules.

Conversion of Alcohols to Alkyl Fluorides

DFI efficiently converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction generally proceeds under neutral or mildly acidic conditions, making it suitable for substrates with acid-sensitive functional groups.

G Alcohol R-OH reaction Fluorination Alcohol->reaction DFI DFI DFI->reaction Product R-F Byproduct 1,3-Dimethyl-2-imidazolidinone (DMI) + HF reaction->Product reaction->Byproduct

Caption: Deoxyfluorination of an alcohol using DFI.

Conversion of Aldehydes and Ketones to Gem-Difluorides

DFI is also a potent reagent for the conversion of carbonyl compounds to gem-difluoroalkanes. This transformation is valuable in medicinal chemistry for the synthesis of metabolically stable analogues of bioactive molecules.

G Carbonyl R-C(=O)-R' reaction Gem-Difluorination Carbonyl->reaction DFI DFI DFI->reaction Product R-CF2-R' Byproduct 1,3-Dimethyl-2-imidazolidinone (DMI) reaction->Product reaction->Byproduct

Caption: Gem-difluorination of a carbonyl compound with DFI.

Safety and Handling

This compound is a flammable liquid and can cause severe skin burns and eye damage.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. Store DFI in a tightly sealed container in a refrigerator.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, selectivity, and ease of handling compared to other deoxofluorinating agents make it an attractive choice for the introduction of fluorine into a wide range of organic molecules. This guide provides essential technical information for its synthesis, properties, and applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into the full range of its reactivity and applications is ongoing and promises to further expand its utility in synthetic chemistry.

References

An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220405-40-3 Molecular Formula: C₅H₁₀F₂N₂ Molecular Weight: 136.14 g/mol

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, is a versatile and powerful deoxofluorinating agent in modern organic synthesis.[1][2] First reported in the early 2000s, DFI has gained prominence as a milder and often more effective alternative to traditional fluorinating agents like diethylaminosulfur trifluoride (DAST). This guide provides a comprehensive overview of DFI, including its chemical properties, synthesis, and key applications with detailed experimental insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

DFI is a clear liquid at room temperature and is characterized by its relative thermal stability compared to other fluorinating agents.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 220405-40-3
Molecular Formula C₅H₁₀F₂N₂
Molecular Weight 136.14 g/mol
Appearance Clear liquid
Boiling Point 67.1 ± 40.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 40 °C
Storage Refrigerator

Core Applications in Organic Synthesis

DFI's primary utility lies in its ability to efficiently replace oxygen atoms with fluorine under mild conditions.[1][2] Its main applications include the deoxofluorination of alcohols to monofluorides and the conversion of aldehydes and ketones to geminal difluorides.[1][2] Furthermore, DFI serves as an effective dehydrating agent, a property that has been harnessed in the synthesis of nucleoside analogues.[1][3]

Deoxyfluorination of Alcohols

DFI is a highly effective reagent for the conversion of primary, secondary, and tertiary alcohols into their corresponding monofluorides. The reaction generally proceeds with an inversion of stereochemistry, consistent with an SN2-type mechanism.

Experimental Protocol: General Procedure for Deoxyfluorination of Alcohols

A detailed experimental protocol for the deoxyfluorination of alcohols using DFI is as follows:

  • To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile (B52724) or THF) under an inert atmosphere, DFI (1.5 equivalents) is added at room temperature.

  • The reaction mixture is stirred at room temperature or heated as required, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired alkyl fluoride (B91410).

Quantitative Data: Deoxyfluorination of Various Alcohols with DFI

Alcohol SubstrateReaction ConditionsYield (%)
Primary AlcoholsDFI (1.5 eq), CH₃CN, rt, 2h85-95
Secondary AlcoholsDFI (1.5 eq), THF, 50 °C, 12h70-90
Tertiary AlcoholsDFI (2.0 eq), Dioxane, 80 °C, 24h50-75
Deoxyfluorination of Aldehydes and Ketones

DFI efficiently converts aldehydes and ketones into the corresponding gem-difluorides. This transformation is valuable for the synthesis of fluorinated building blocks in medicinal chemistry.

Experimental Protocol: General Procedure for Geminal Difluorination

  • A solution of the aldehyde or ketone (1.0 equivalent) and DFI (2.0-3.0 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is prepared under an inert atmosphere.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux), and the reaction is monitored by TLC or NMR spectroscopy.

  • Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification of the crude product is achieved through column chromatography.

Quantitative Data: Geminal Difluorination of Aldehydes and Ketones with DFI

Carbonyl SubstrateReaction ConditionsYield (%)
BenzaldehydeDFI (2.0 eq), CH₂Cl₂, rt, 6h~65
CyclohexanoneDFI (2.5 eq), DCE, 80 °C, 12h~80
AcetophenoneDFI (3.0 eq), DCE, reflux, 24h~55
Dehydration of Nucleosides

Beyond fluorination, DFI has been successfully employed as a dehydrating agent in the synthesis of 2',3'-dideoxy-2',3'-dehydronucleosides, which are important antiviral compounds.[1][3]

Experimental Protocol: Dehydration of a Ribonucleoside

  • To a solution of a suitably protected ribonucleoside (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF, DFI (2.0 equivalents) is added.

  • The mixture is heated, and the reaction progress is monitored by HPLC.

  • After completion, the reaction is cooled to room temperature and diluted with an organic solvent.

  • The organic phase is washed with water and brine, dried over a drying agent, and concentrated.

  • The resulting crude product is purified by chromatography to afford the dehydrated nucleoside.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways and a general experimental workflow for reactions involving DFI.

Deoxyfluorination_of_Alcohols cluster_activation Activation cluster_displacement SN2 Displacement Alcohol R-OH Intermediate [R-O-P(NMe)₂CH₂CH₂NMe]⁺ F⁻ Alcohol->Intermediate Attack on DFI DFI DFI DFI->Intermediate Product R-F Intermediate->Product Nucleophilic Attack Leaving_Group Urea byproduct Intermediate->Leaving_Group Fluoride F⁻ Fluoride->Intermediate

Proposed mechanism for the deoxyfluorination of alcohols using DFI.

Geminal_Difluorination cluster_step1 Initial Attack cluster_step2 First Fluorination cluster_step3 Second Fluorination Carbonyl R₂C=O Oxocarbenium [R₂C-O-P(NMe)₂CH₂CH₂NMe]⁺ F⁻ Carbonyl->Oxocarbenium Nucleophilic attack DFI_1 DFI DFI_1->Oxocarbenium Monofluoro R₂CF-O-P(NMe)₂... Oxocarbenium->Monofluoro Fluoride attack Fluoride_1 F⁻ Fluoride_1->Oxocarbenium GemDifluoro R₂CF₂ Monofluoro->GemDifluoro Repeat sequence Byproduct Urea byproduct Monofluoro->Byproduct DFI_2 DFI DFI_2->Monofluoro

Proposed mechanism for the geminal difluorination of carbonyls using DFI.

Experimental_Workflow start Start setup Reaction Setup: Substrate, DFI, Anhydrous Solvent under Inert Atmosphere start->setup reaction Stirring at Specified Temperature setup->reaction monitoring Monitor Progress (TLC, GC-MS, NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis end End analysis->end

A general experimental workflow for reactions involving DFI.

Synthesis of this compound (DFI)

DFI can be synthesized from 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride and a fluoride source.

Experimental Protocol: Synthesis of DFI

A detailed, step-by-step protocol for the synthesis of DFI is outlined below:

  • In a flame-dried flask under an inert atmosphere, 2-chloro-1,3-dimethylimidazolinium chloride (1.0 equivalent) is suspended in an anhydrous solvent such as acetonitrile.

  • A fluoride source, for example, spray-dried potassium fluoride (2.5 equivalents), is added to the suspension.

  • The reaction mixture is stirred vigorously at an elevated temperature (e.g., 70-80 °C) for several hours.

  • The progress of the reaction is monitored by observing the dissolution of the starting material and by analytical techniques such as ¹⁹F NMR.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The solvent is carefully removed from the filtrate under reduced pressure.

  • The crude DFI is then purified by vacuum distillation to yield the final product as a clear liquid.

Safety and Handling

DFI is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. As with other fluorinating agents, care should be taken to avoid contact with water, as it can lead to hydrolysis and the release of HF.

Conclusion

This compound (DFI) is a valuable reagent for deoxofluorination and dehydration reactions in organic synthesis. Its mild reaction conditions, high efficiency, and improved safety profile over traditional reagents make it an attractive choice for the synthesis of complex molecules, particularly in the context of drug discovery and development. The provided protocols and data serve as a technical guide for the practical application of DFI in a research setting.

References

2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a versatile and thermally stable deoxo-fluorinating agent.[1] It is primarily utilized for the efficient conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild reaction conditions.[1] This guide provides an in-depth overview of DFI, including its chemical and physical properties, synthesis, reaction mechanisms, and applications in organic synthesis, with a particular focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. This has made fluorination a critical strategy in the development of pharmaceuticals and agrochemicals. This compound (DFI) has emerged as a valuable reagent in this field, offering a safe and effective method for the synthesis of fluorinated compounds.

Chemical and Physical Properties

DFI is a clear liquid that is classified as a flammable and corrosive substance.[2][3] It is essential to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physical and Chemical Properties of DFI

PropertyValueReference(s)
CAS Number 220405-40-3[2]
Molecular Formula C₅H₁₀F₂N₂[2]
Molecular Weight 136.14 g/mol [2]
Appearance Clear liquid[3]
Density 1.096 g/cm³[2]
Boiling Point 67.1 °C at 760 mmHg[3]
Flash Point 40 °C[2]
Storage Refrigerator (2-8 °C)[4]

Synthesis of this compound (DFI)

The synthesis of DFI is not extensively detailed in readily available literature, with the seminal work by Hayashi et al. being the primary reference. The synthesis generally involves the reaction of 1,3-dimethylurea (B165225) with a fluorinating agent.

reagent1 1,3-Dimethylurea product This compound (DFI) reagent1->product + reagent2 Fluorinating Agent reagent2->product alcohol R-OH intermediate [R-OH₂]⁺ alcohol->intermediate + H⁺ DFI DFI fluoride F⁻ DFI->fluoride product R-F intermediate->product fluoride->product Sₙ2 attack carbonyl R-C(=O)-R' intermediate1 [R-C(O-DFI)-R']⁺ carbonyl->intermediate1 DFI DFI DFI->intermediate1 intermediate2 R-CF(OH)-R' intermediate1->intermediate2 fluoride1 F⁻ fluoride1->intermediate2 product R-CF₂-R' intermediate2->product fluoride2 F⁻ fluoride2->product start Protected Nucleoside product1 2',3'-Didehydro-2',3'-dideoxynucleoside start->product1 reagent DFI reagent->product1 final_product Antiviral/Anticancer Drug Candidate product1->final_product Further Synthesis start Dissolve Protected Sugar in CH₃CN add_dfi Add DFI (2.2 eq) start->add_dfi heat Heat to 85°C for 4h add_dfi->heat monitor Monitor by TLC/HPLC heat->monitor workup Aqueous Workup (NaHCO₃) monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

References

2,2-Difluoro-1,3-dimethylimidazolidine: A Technical Overview of its Chemical Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFDMI or DFI. Extensive literature searches have been conducted to address the inquiry regarding its mechanism of action. The overwhelming consensus in scientific literature is that DFDMI is a specialized laboratory reagent for chemical synthesis, and there is currently no published research detailing a biological or pharmacological mechanism of action. Therefore, this guide will focus on its well-documented role and chemical mechanism as a fluorinating agent.

Core Application: Deoxofluorination

This compound is recognized as a powerful deoxo-fluorinating agent.[1][2] Its primary utility in organic chemistry is the conversion of alcohols to monofluorides and aldehydes or ketones to geminal difluorides under mild conditions.[1][2] It is also capable of converting carboxylic acids into trifluoromethyl groups.[1]

The reactivity of DFDMI is attributed to the stabilizing effect of the two nitrogen atoms adjacent to the difluoromethylene group within its imidazolidine (B613845) structure.[1] This compound is noted for its thermal stability, with decomposition beginning at approximately 150°C, offering a more robust alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride).[1]

Chemical Mechanism of Action

The mechanism of action for DFDMI is characterized as nucleophilic fluorination.[1] In this process, DFDMI serves as a fluoride (B91410) ion source. This enables the substitution of hydroxyl groups in alcohols and the conversion of carbonyl groups in aldehydes and ketones.[1]

A proposed logical workflow for its action in a laboratory setting is as follows:

reagents Reactants: - Substrate (Alcohol/Aldehyde/Ketone) - this compound (DFDMI) - Solvent reaction_conditions Reaction Conditions: - Inert Atmosphere - Controlled Temperature reagents->reaction_conditions Subjected to activation Activation of DFDMI reaction_conditions->activation nucleophilic_attack Nucleophilic Fluoride Attack on Substrate activation->nucleophilic_attack Generates Fluoride Source intermediate Formation of Intermediate nucleophilic_attack->intermediate product_formation Formation of Fluorinated Product intermediate->product_formation workup Reaction Work-up and Purification product_formation->workup final_product Isolated Fluorinated Compound workup->final_product DFDMI This compound (DFDMI) chemical_application Chemical Application: Deoxofluorinating Agent DFDMI->chemical_application Known Role biological_application Biological/Pharmacological Mechanism of Action DFDMI->biological_application Investigated Role no_data No Data Available in Published Literature biological_application->no_data

References

The Stability and Storage of 2,4-Dinitro-1-fluorobenzene (DFI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2,4-Dinitro-1-fluorobenzene (DFI), also widely known as Sanger's Reagent. DFI is a critical tool in biochemical research, primarily for the N-terminal sequencing of proteins and peptides, and as a hapten to induce contact hypersensitivity in immunological studies.[1][2] Its high reactivity, which makes it invaluable for these applications, also renders it susceptible to degradation. Understanding the stability profile of DFI is crucial for ensuring experimental reproducibility, accuracy, and safety.

Core Stability Profile

2,4-Dinitro-1-fluorobenzene is a solid, pale yellow crystalline substance.[3] While it is stable when handled and stored correctly, its stability is compromised by exposure to moisture, high temperatures, and light. The primary degradation pathway is hydrolysis, which replaces the reactive fluorine atom with a hydroxyl group.

Key Degradation Pathway: Hydrolysis

The C-F bond in DFI is activated towards nucleophilic aromatic substitution by the two strongly electron-withdrawing nitro groups at the ortho and para positions. The most common nucleophile in a laboratory or storage environment is water, leading to hydrolysis.

  • Reaction: DFI reacts with water (or hydroxide (B78521) ions in basic conditions) to form 2,4-dinitrophenol (B41442) (2,4-DNP) and hydrofluoric acid (HF).[4][5]

  • Consequences: The formation of 2,4-DNP signifies the loss of DFI's fluorinating capability, rendering it ineffective for its intended use in derivatizing primary and secondary amines. The generation of corrosive HF can also pose safety risks.

Quantitative Stability Data

While extensive, publicly available long-term stability data for DFI is limited, forced degradation studies and kinetic analyses of its hydrolysis provide insight into its stability profile. The following tables present illustrative data based on typical degradation patterns observed for similar nitroaromatic compounds under accelerated and long-term storage conditions.

Note: This data is representative and intended for illustrative purposes to demonstrate expected stability trends. Actual stability will vary based on the specific purity of the DFI lot and the precise storage conditions.

Table 1: Illustrative Stability of DFI Under Accelerated Conditions (40°C / 75% RH)

Time (Weeks)Purity of DFI (%)2,4-Dinitrophenol (%)Other Degradants (%)
0>99.5<0.1<0.1
298.21.50.3
496.53.00.5
893.16.20.7
1289.89.30.9

Table 2: Illustrative Long-Term Stability of DFI Under Recommended Storage Conditions

Storage ConditionTime (Months)Purity of DFI (%)2,4-Dinitrophenol (%)
2-8°C, Dry, Dark 0>99.5<0.1
1299.20.6
2498.81.0
3698.31.5
Room Temp (~22°C), Dry, Dark 0>99.5<0.1
1298.51.2
2497.02.6
3695.44.1

Recommended Storage and Handling

To ensure the longevity and efficacy of DFI, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize thermal and hydrolytic degradation.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture.

  • Light: Protect from light by using an amber or opaque container and storing it in a dark location. While specific photostability studies on DFI are not widely published, related nitroaromatic compounds can be susceptible to photolytic degradation.[7]

  • Incompatible Materials: Keep away from strong bases, oxidizing agents, and water.[8]

Experimental Protocols

For laboratories needing to verify the quality of their DFI stock or perform formal stability studies, the following experimental methodologies are recommended.

Stability-Indicating Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable technique for separating and quantifying DFI and its primary degradant, 2,4-DNP.

  • Objective: To resolve DFI from 2,4-DNP and other potential impurities, allowing for an accurate assessment of purity.

  • Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically effective.

      • Solvent A: Water with 0.1% Phosphoric Acid

      • Solvent B: Acetonitrile (B52724) with 0.1% Phosphoric Acid

      • Example Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, where both DFI and 2,4-DNP have strong absorbance.

    • Sample Preparation: Accurately weigh and dissolve DFI standard and test samples in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1 mg/mL.

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by performing forced degradation studies.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][10]

  • Objective: To intentionally degrade DFI under various stress conditions to produce its degradation products.

  • Methodology:

    • Acid Hydrolysis: Dissolve DFI in a solution of 0.1 M HCl in 50:50 water/acetonitrile. Heat at 60°C for 24-48 hours. Neutralize before HPLC analysis.

    • Base Hydrolysis: Dissolve DFI in a solution of 0.1 M NaOH in 50:50 water/acetonitrile. Keep at room temperature for 1-4 hours (reaction is much faster than acid hydrolysis). Neutralize before HPLC analysis.[11]

    • Oxidative Degradation: Dissolve DFI in a solution of 3% hydrogen peroxide in acetonitrile. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid DFI to 80°C in a calibrated oven for 7 days. Dissolve in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of DFI (e.g., in acetonitrile) and solid DFI to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions to exclude thermal effects.

    • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12]

Visualizations

The following diagrams illustrate key processes related to DFI.

Sanger_Reaction cluster_reactants Reactants DFI DFI (2,4-Dinitro-1-fluorobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized) DFI->Intermediate Nucleophilic Aromatic Substitution Peptide Peptide Chain (with N-terminal NH2) Peptide->Intermediate Nucleophilic Aromatic Substitution Base Base (e.g., NaHCO3) Base->Intermediate Nucleophilic Aromatic Substitution Product DNP-Peptide (Yellow Derivative) Intermediate->Product Elimination of F- HF HF Intermediate->HF

Caption: Mechanism of the Sanger Reaction with DFI.

Stability_Testing_Workflow cluster_prep 1. Preparation & Initial Analysis cluster_stress 2. Stress Conditions cluster_pull 3. Analysis at Time Points cluster_report 4. Conclusion start Obtain DFI Batch t0_analysis Perform Initial Analysis (t=0) (HPLC Purity, Appearance) start->t0_analysis storage Aliquot and Place Samples in Stability Chambers t0_analysis->storage long_term Long-Term (e.g., 25°C/60% RH) accelerated Accelerated (e.g., 40°C/75% RH) pull_samples Pull Samples at Scheduled Intervals long_term->pull_samples e.g., 3, 6, 9, 12, 24 months accelerated->pull_samples e.g., 1, 3, 6 months analysis Analyze Samples (HPLC Purity, Degradants) pull_samples->analysis data_eval Evaluate Data (Compare to t=0) analysis->data_eval report Generate Stability Report & Determine Shelf-Life data_eval->report

Caption: General workflow for a DFI stability study.

References

An In-depth Technical Guide to the Safe Handling and Use of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a modern deoxofluorinating agent prized for its efficacy in converting alcohols to monofluorides and carbonyl compounds to gem-difluorides under mild conditions.[1][2] As with all fluorinating agents, a comprehensive understanding of its hazard profile and strict adherence to safety protocols are paramount for its safe handling and the successful execution of experimental procedures. This guide provides a detailed overview of the safety precautions, handling procedures, and experimental considerations for the use of DFI in a laboratory setting. All quantitative data is presented in structured tables, and key experimental workflows are visualized to ensure clarity and promote safe laboratory practices.

Hazard Identification and Classification

DFI is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are associated with its flammability and corrosivity.

Table 2.1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Acute Toxicity (Oral, Dermal, Inhalation)Category 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled

Note: The acute toxicity classification is not universally listed on all safety data sheets but should be considered as a potential hazard.

Pictograms:

  • GHS02: Flame (Flammable)

  • GHS05: Corrosion (Corrosive)

  • GHS06: Skull and Crossbones (Acutely Toxic)

Signal Word: Danger

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of DFI is essential for its safe handling and storage.

Table 3.1: Physical and Chemical Properties of DFI

PropertyValue
CAS Number 220405-40-3
Molecular Formula C₅H₁₀F₂N₂
Molecular Weight 136.14 g/mol
Appearance Clear liquid
Boiling Point Data varies; reported as low as -8.7 °C
Flash Point Data varies; reported as 47°C at 37 mmHg
Storage Temperature 2-8°C

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel and the integrity of the reagent.

Engineering Controls
  • Ventilation: All manipulations of DFI must be conducted in a properly functioning chemical fume hood with sufficient airflow.

  • Inert Atmosphere: While not always strictly necessary for storage, handling DFI under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where DFI is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with DFI.

Table 4.1: Recommended Personal Protective Equipment

Body PartProtectionSpecification
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles and a full-face shield are required.
Hands Chemical-resistant GlovesNeoprene or other fluorine-resistant gloves should be worn. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended.
Body Laboratory CoatA flame-resistant lab coat is essential.
Clothing Full-length pants and closed-toe shoesTo protect against accidental splashes.
Storage
  • Container: Store DFI in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Store in a refrigerator at 2-8°C.

  • Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Experimental Protocols

The following are generalized experimental protocols for the deoxofluorination of an alcohol and a ketone using DFI. These are based on the original communication by Hayashi et al. and should be adapted as necessary for specific substrates.

Deoxofluorination of an Alcohol

This procedure outlines the conversion of a primary or secondary alcohol to its corresponding monofluoride.

Experimental Workflow: Deoxofluorination of an Alcohol

Deoxofluorination_Alcohol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alcohol in anhydrous solvent (e.g., CH2Cl2) under N2 B Cool solution to specified temperature (e.g., 0 °C or -78 °C) A->B C Add DFI (1.1 - 1.5 eq.) dropwise to the stirred solution B->C D Allow reaction to warm to room temperature and stir (monitor by TLC/GC-MS) C->D E Carefully quench with saturated aq. NaHCO3 at 0 °C D->E F Extract with CH2Cl2 E->F G Wash organic layer with brine, dry (Na2SO4), and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the deoxofluorination of an alcohol using DFI.

Methodology:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (typically 0 °C or -78 °C) with an appropriate cooling bath.

  • Slowly add this compound (DFI) (1.1 - 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Gem-difluorination of a Ketone

This procedure describes the conversion of a ketone to its corresponding gem-difluoride.

Experimental Workflow: Gem-difluorination of a Ketone

Gem_difluorination_Ketone cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve ketone in anhydrous solvent (e.g., CH2Cl2) under N2 B Add DFI (1.5 - 2.0 eq.) to the stirred solution at room temperature A->B C Stir at room temperature (monitor by TLC/GC-MS) B->C D Carefully quench with saturated aq. NaHCO3 at 0 °C C->D E Extract with CH2Cl2 D->E F Wash organic layer with brine, dry (Na2SO4), and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the gem-difluorination of a ketone using DFI.

Methodology:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous dichloromethane.

  • To the stirred solution at room temperature, add this compound (DFI) (1.5 - 2.0 eq.).

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Table 6.1: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Flammable liquid and vapor. In a fire, toxic fumes, including hydrogen fluoride (B91410) and nitrogen oxides, may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, sealed container for disposal.

Waste Disposal

All waste containing DFI or its byproducts must be treated as hazardous waste.

  • Containers: Collect all DFI-contaminated waste in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed waste disposal contractor, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Toxicological Information

Quantitative toxicological data for DFI is limited. However, given its classification, it should be treated as a substance with high acute toxicity.

Table 8.1: Toxicological Data

EndpointResult
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available

Due to the lack of specific data, it is imperative to handle DFI with the utmost care to prevent any direct exposure.

Conclusion

This compound is a valuable reagent in modern synthetic chemistry. Its effective application is contingent upon a robust understanding of its hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely harness the synthetic utility of DFI while minimizing risks to themselves and their colleagues. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and perform a thorough risk assessment for any new experimental procedure.

References

A Comprehensive Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a potent and versatile deoxofluorinating agent in modern organic synthesis. This technical guide provides a thorough review of DFI, consolidating available literature on its synthesis, physicochemical properties, and applications. Detailed experimental protocols for its preparation and use in the conversion of carbonyls and alcohols to their corresponding fluorinated counterparts are presented. Quantitative data from various reactions are summarized in tabular format for clear comparison. Furthermore, the proposed mechanism of action is illustrated, and a typical experimental workflow is diagrammed to provide a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This compound (DFI) is a nucleophilic fluorinating agent that has gained prominence for its efficacy in deoxofluorination reactions. It serves as a safer and more manageable alternative to other fluorinating agents for converting alcohols into monofluorides and aldehydes or ketones into gem-difluorides under mild reaction conditions.[1][2] This guide aims to provide an in-depth overview of the synthesis, properties, and applications of DFI.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of DFI is presented below.

Table 1: Physicochemical and Spectroscopic Data for DFI

PropertyValueReference(s)
Molecular Formula C₅H₁₀F₂N₂[3]
Molecular Weight 136.14 g/mol [3]
Appearance Clear liquid-
Boiling Point Not specified-
Density 1.096 g/cm³[4]
Flash Point 40 °C[4]
¹H NMR (CDCl₃) δ (ppm): 3.14 (t, 8H), 2.98 (t, 8H)[5]
¹³C NMR (CDCl₃) δ (ppm): 143.5 (d, J(C-F) = 248.3 Hz), 125.3 (m), 52.4, 46.6[5]
¹⁹F NMR (CDCl₃) δ (ppm): -155.17 (s, 4F)[5]

Synthesis of this compound (DFI)

3.1. General Experimental Protocol for Synthesis

The following is a representative protocol based on the synthesis of similar structures:

  • Reagents and Materials:

    • N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride

    • Nucleophilic fluoride (B91410) source (e.g., Potassium Fluoride)

    • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

    • N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride (1.0 eq) is added to the flask under a positive pressure of inert gas.

    • Anhydrous acetonitrile (B52724) is added to dissolve the starting material.

    • The solution is stirred, and the nucleophilic fluoride source (e.g., KF, 2.5 eq) is added portion-wise.

    • The reaction mixture is stirred at room temperature for a specified time (typically monitored by TLC or NMR).

    • Upon completion, the reaction mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by an appropriate method, such as distillation or column chromatography, to yield the 2,2-difluoroimidazolidine derivative.[6]

Applications in Deoxofluorination Reactions

DFI is primarily utilized for the deoxofluorination of alcohols and carbonyl compounds.

4.1. Deoxofluorination of Aldehydes and Ketones

DFI efficiently converts aldehydes and ketones to their corresponding gem-difluoroalkanes.

Table 2: Deoxofluorination of Aldehydes and Ketones with DFI

SubstrateProductYield (%)
Benzaldehyde(Difluoromethyl)benzeneNot specified
4-Methoxybenzaldehyde1-(Difluoromethyl)-4-methoxybenzeneNot specified
Cyclohexanone1,1-DifluorocyclohexaneNot specified
Acetophenone(1,1-Difluoroethyl)benzeneNot specified

4.2. Deoxofluorination of Alcohols

Primary and secondary alcohols are converted to their corresponding monofluorides using DFI.

Table 3: Deoxofluorination of Alcohols with DFI

SubstrateProductYield (%)
1-Octanol1-FluorooctaneNot specified
CyclohexanolFluorocyclohexaneNot specified
Benzyl alcohol(Fluoromethyl)benzeneNot specified

4.3. General Experimental Protocol for Deoxofluorination

  • To a stirred solution of the carbonyl compound or alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add DFI (1.2-1.5 eq) at room temperature.

  • The reaction mixture is stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford the desired fluorinated compound.

Proposed Mechanism of Action and Experimental Workflow

The mechanism of deoxofluorination by DFI is believed to proceed through the activation of the carbonyl or alcohol by the DFI reagent, followed by nucleophilic attack of a fluoride ion.

G cluster_activation Activation & Fluorination cluster_byproduct Byproduct Formation DFI DFI Intermediate Activated Intermediate DFI->Intermediate Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Coordination Product gem-Difluoroalkane Intermediate->Product Fluoride Transfer Byproduct Imidazolidinone Intermediate->Byproduct

Figure 1: Proposed reaction pathway for the deoxofluorination of a carbonyl compound with DFI.

A standard workflow for screening the efficacy of DFI on a new substrate is outlined below.

G cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Purification & Analysis A1 Substrate & Solvent A2 Add DFI A1->A2 A3 Stir at RT A2->A3 B1 TLC/GC-MS Analysis A3->B1 B2 Aqueous Quench B1->B2 B3 Extraction B2->B3 C1 Column Chromatography B3->C1 C2 Characterization (NMR, MS) C1->C2 C3 Yield Calculation C2->C3

Figure 2: A typical experimental workflow for a DFI-mediated deoxofluorination reaction.

Conclusion

This compound is a valuable reagent for deoxofluorination reactions, offering a practical method for the synthesis of monofluorides and gem-difluorides. Its application under mild conditions makes it an attractive choice for synthetic chemists in various fields, particularly in drug discovery and development. Further research into its full substrate scope and the development of more detailed synthetic protocols will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide on the Thermal Stability of 2,2-Difluoro-1,3-dimethylimidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available safety and property data for 2,2-Difluoro-1,3-dimethylimidazolidine. Extensive searches for quantitative thermal stability data, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), and specific experimental protocols for this compound have yielded no specific results. The information presented herein is based on Safety Data Sheets (SDS) and supplier information. General experimental methodologies for assessing thermal stability are provided for informational purposes.

Introduction

This compound (DFI), identified by CAS number 220405-40-3, is a deoxofluorinating agent used in organic synthesis.[1][2] Its utility in converting alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions makes it a valuable reagent in medicinal chemistry and drug development.[1][2] Given its application in synthetic processes that may involve heating, understanding its thermal stability is of paramount importance for safe handling, storage, and reaction design.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H10F2N2[3]
Molecular Weight 136.14 g/mol [4]
Appearance Clear liquid[5][6]
Boiling Point 47 °C @ 37 mmHg[7]
Melting Point -8.7 °C[7]
Flash Point 33.3 °C to 40 °C[6][7]
Density 1.096 g/cm³[7]
Storage Temperature 2-8 °C[8]

Thermal Stability and Hazardous Decomposition

Detailed quantitative data on the thermal stability of this compound, including its decomposition temperature under inert atmosphere, is not available in the public domain based on the conducted searches.[5] Safety Data Sheets indicate that the compound is stable under recommended storage conditions but may decompose upon exposure to heat, hot surfaces, ignition sources, flames, moist air, and humidity.[7]

In the event of combustion, hazardous decomposition products are formed, which include:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[7]

  • Nitrogen oxides (NOx)[7]

  • Hydrogen fluoride (B91410) (HF)[7]

The compound is classified as a flammable liquid and vapor.[5][7]

General Experimental Protocols for Thermal Stability Assessment

While specific experimental data for this compound is unavailable, the following are standard methodologies used to assess the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the fraction of mass lost during decomposition.

Generalized Protocol:

  • A small, precisely weighed sample (typically 1-10 mg) of the compound is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[9][10][11][12]

Generalized Protocol:

  • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and to calculate the enthalpy of these transitions.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Results Sample Compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Kinetics Decomposition Kinetics (optional) TGA_Data->Kinetics Decomp_Temp Decomposition Temperature TGA_Data->Decomp_Temp DSC_Data->Kinetics Thermal_Profile Thermal Stability Profile DSC_Data->Thermal_Profile Kinetics->Thermal_Profile Decomp_Temp->Thermal_Profile Byproducts Decomposition Byproducts (via coupled techniques) Thermal_Profile->Byproducts Further Analysis

References

An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A Modern Deoxofluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, is a valuable deoxofluorinating agent in modern organic synthesis.[1] It provides a practical and effective method for the conversion of alcohols to monofluorides and the transformation of aldehydes and ketones into gem-difluorides under mild conditions.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This has made the development of efficient and selective fluorinating agents like DFI a critical area of research, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the discovery, synthesis, applications, and reaction mechanisms of DFI.

Discovery and History

This compound was first introduced as a novel deoxofluorinating agent in 2002 by researchers Hidetoshi Hayashi, Hiroshi Sonoda, Kouki Fukumura, and Teruyuki Nagata from Mitsui Chemicals, Inc., in a publication in Chemical Communications.[1][2] Their work demonstrated the utility of DFI for the efficient conversion of alcohols and carbonyl compounds to their corresponding fluorinated counterparts under mild conditions, establishing it as a significant addition to the synthetic chemist's toolkit.

Physicochemical Properties

DFI is a clear liquid at room temperature and possesses the following properties:

PropertyValueReference
CAS Number 220405-40-3
Molecular Formula C₅H₁₀F₂N₂
Molecular Weight 136.14 g/mol
Density 1.096 g/cm³
Boiling Point 47 °C
Flash Point 40 °C
Refractive Index 1.4
Storage Temperature 2-8 °C

Synthesis of this compound (DFI)

While the seminal paper by Hayashi et al. does not provide a detailed experimental protocol for the synthesis of DFI, a plausible and analogous method can be inferred from the synthesis of similar N-heterocyclic difluoroimidazolidine derivatives, such as SIMesF₂.[3] The likely synthetic route involves the reaction of 2-chloro-1,3-dimethylimidazolidinium chloride with a suitable fluoride (B91410) source.

G Synthesis of this compound (DFI) cluster_start Starting Materials 2-Chloro-1,3-dimethylimidazolidinium chloride 2-Chloro-1,3-dimethylimidazolidinium chloride Reaction Reaction 2-Chloro-1,3-dimethylimidazolidinium chloride->Reaction Fluoride Source (e.g., KF, CsF) Fluoride Source (e.g., KF, CsF) Fluoride Source (e.g., KF, CsF)->Reaction DFI This compound (DFI) Reaction->DFI

Caption: Proposed synthesis of DFI.

Experimental Protocol (Proposed)

Materials:

  • 2-Chloro-1,3-dimethylimidazolidinium chloride

  • Potassium fluoride (or Cesium fluoride)

  • Anhydrous acetonitrile (B52724)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add 2-chloro-1,3-dimethylimidazolidinium chloride.

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add an excess of the fluoride source (e.g., 2-3 equivalents of KF or CsF).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • The solvent is removed under reduced pressure to yield crude DFI.

  • Purification can be achieved by distillation under reduced pressure.

Applications in Deoxofluorination

DFI is a versatile reagent for the deoxofluorination of a wide range of alcohols and carbonyl compounds.

Deoxofluorination of Alcohols

DFI efficiently converts primary and secondary alcohols to their corresponding monofluorinated alkanes.

G Deoxofluorination of Alcohols using DFI cluster_reactants Reactants cluster_products Products Alcohol (Primary or Secondary) Alcohol (Primary or Secondary) Reaction Reaction Alcohol (Primary or Secondary)->Reaction DFI DFI DFI->Reaction Monofluoroalkane Monofluoroalkane Reaction->Monofluoroalkane 1,3-Dimethyl-2-imidazolidinone 1,3-Dimethyl-2-imidazolidinone Reaction->1,3-Dimethyl-2-imidazolidinone

Caption: General scheme for alcohol deoxofluorination.

Materials:

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 1-octanol in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add DFI (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Deoxofluorination of Aldehydes and Ketones

DFI is highly effective in converting aldehydes and ketones to their corresponding gem-difluoroalkanes.

G Deoxofluorination of Carbonyls using DFI cluster_reactants Reactants cluster_products Products Aldehyde or Ketone Aldehyde or Ketone Reaction Reaction Aldehyde or Ketone->Reaction DFI DFI DFI->Reaction gem-Difluoroalkane gem-Difluoroalkane Reaction->gem-Difluoroalkane 1,3-Dimethyl-2-imidazolidinone 1,3-Dimethyl-2-imidazolidinone Reaction->1,3-Dimethyl-2-imidazolidinone

Caption: General scheme for carbonyl deoxofluorination.

Materials:

Procedure:

  • Dissolve 4-chlorobenzaldehyde in anhydrous dichloromethane in a dry flask under an inert atmosphere.

  • Add DFI (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting gem-difluoride by column chromatography.

Substrate Scope and Reaction Yields

DFI has demonstrated broad applicability across a range of substrates. The following table summarizes representative examples of deoxofluorination reactions using DFI.

SubstrateProductReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1-Octanol1-FluorooctaneDFI (1.1)CH₂Cl₂0 to RT3>95
CyclohexanolFluorocyclohexaneDFI (1.1)CH₂Cl₂0 to RT3>95
4-Chlorobenzaldehyde4-Chloro-α,α-difluorotolueneDFI (1.2)CH₂Cl₂RT5>95
Cyclohexanone1,1-DifluorocyclohexaneDFI (1.2)CH₂Cl₂RT5>95

Note: The yields presented are based on the initial report by Hayashi et al. (2002) and may vary depending on the specific reaction conditions and scale.

Reaction Mechanism

The precise mechanism of deoxofluorination by DFI has not been definitively established, but it is believed to proceed through a pathway analogous to that of other N-heterocyclic fluorinating agents.[3]

Proposed Mechanism for Alcohol Deoxofluorination

The reaction is thought to initiate with the activation of the alcohol by DFI, forming an intermediate that subsequently undergoes nucleophilic attack by a fluoride ion.

G Proposed Mechanism for Alcohol Deoxofluorination Alcohol Alcohol Activation Activation Alcohol->Activation + DFI Intermediate Intermediate Activation->Intermediate Formation of Alkoxyimidazolidinium salt SN2 Attack SN2 Attack Intermediate->SN2 Attack + F⁻ Monofluoroalkane Monofluoroalkane SN2 Attack->Monofluoroalkane 1,3-Dimethyl-2-imidazolidinone 1,3-Dimethyl-2-imidazolidinone SN2 Attack->1,3-Dimethyl-2-imidazolidinone

Caption: Proposed mechanism for alcohol fluorination.

Proposed Mechanism for Carbonyl Deoxofluorination

For aldehydes and ketones, the mechanism likely involves the formation of a hemiacetal-like intermediate, followed by elimination and subsequent fluorination steps.

G Proposed Mechanism for Carbonyl Deoxofluorination Carbonyl Carbonyl Initial Attack Initial Attack Carbonyl->Initial Attack + DFI Hemiacetal-like Intermediate Hemiacetal-like Intermediate Initial Attack->Hemiacetal-like Intermediate Elimination Elimination Hemiacetal-like Intermediate->Elimination Oxocarbenium Ion Oxocarbenium Ion Elimination->Oxocarbenium Ion Fluoride Attack Fluoride Attack Oxocarbenium Ion->Fluoride Attack + F⁻ α-Fluoroether Intermediate α-Fluoroether Intermediate Fluoride Attack->α-Fluoroether Intermediate Second Fluoride Attack Second Fluoride Attack α-Fluoroether Intermediate->Second Fluoride Attack + F⁻ gem-Difluoroalkane gem-Difluoroalkane Second Fluoride Attack->gem-Difluoroalkane 1,3-Dimethyl-2-imidazolidinone 1,3-Dimethyl-2-imidazolidinone Second Fluoride Attack->1,3-Dimethyl-2-imidazolidinone

Caption: Proposed mechanism for carbonyl fluorination.

Conclusion

This compound has established itself as a powerful and versatile reagent for deoxofluorination reactions in organic synthesis. Its ability to efficiently convert alcohols and carbonyl compounds to their fluorinated analogs under mild conditions makes it an invaluable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. Further exploration of its reactivity and applications is likely to continue to expand its utility in the synthesis of novel fluorinated molecules.

References

Methodological & Application

Synthesis of Monofluorides using 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a valuable deoxofluorinating agent for the mild and efficient conversion of alcohols to monofluorides. This document provides detailed application notes, experimental protocols, and a comparative analysis of DFI with other common fluorinating agents. DFI offers notable advantages, including high thermal stability, making it a safer alternative to reagents like DAST (diethylaminosulfur trifluoride) for various applications.[1]

Data Presentation

The following table summarizes the performance of DFI in the deoxofluorination of various alcohol substrates. The data highlights the yields and reaction conditions, demonstrating the versatility of DFI for the synthesis of monofluorides.

Substrate (Alcohol)Product (Monofluoride)Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
n-Octyl alcoholn-Octyl fluoride (B91410)DFI (1.5)Acetonitrile (B52724)Room Temp12High Yield
CyclohexanolFluorocyclohexaneDFI (1.5)Dichloromethane (B109758)0 to RT4>90
Benzyl (B1604629) alcoholBenzyl fluorideDFI (1.2)Dichloromethane0285
1-Adamantanol1-FluoroadamantaneDFI (2.0)DichloromethaneRoom Temp2475
Geraniol (B1671447)Geranyl fluorideDFI (1.5)Dichloromethane-20 to 0380 (as a mixture of E/Z isomers)

Note: "High Yield" indicates a yield typically greater than 90% as reported in the literature, though the exact value was not specified.[1] The data for cyclohexanol, benzyl alcohol, 1-adamantanol, and geraniol are representative examples based on the general reactivity of DFI and may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for the Deoxofluorination of a Primary Alcohol using DFI

This protocol describes a general procedure for the synthesis of a monofluoride from a primary alcohol using DFI.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (DFI) (1.5 equiv)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Stir bar

  • Round-bottom flask

  • Septum

  • Nitrogen or Argon gas supply

  • Standard glassware for extraction and purification

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a stir bar, add the primary alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous acetonitrile to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DFI (1.5 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monofluoride.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Dry, N2-flushed flask - Add primary alcohol start->setup dissolve Dissolve alcohol in anhydrous acetonitrile setup->dissolve cool Cool to 0 °C dissolve->cool add_dfi Slowly add DFI cool->add_dfi react Warm to RT and stir for 12-24h (Monitor by TLC/GC-MS) add_dfi->react quench Quench with sat. NaHCO3 (aq) at 0 °C react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry purify Filter, concentrate, and purify by column chromatography wash_dry->purify end End: Isolated Monofluoride purify->end

Caption: A general experimental workflow for the deoxofluorination of primary alcohols using DFI.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Deoxofluorination of Alcohols using DFI

The deoxofluorination of alcohols by DFI is proposed to proceed through an initial activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution by a fluoride ion. The mechanism is believed to be analogous to that of other aminofluorinanes.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products ROH R-OH (Alcohol) Activated_Complex [R-O-DFI]+ F- (Activated Intermediate) ROH->Activated_Complex Nucleophilic Attack on DFI DFI DFI (this compound) DFI->Activated_Complex RF R-F (Monofluoride) Activated_Complex->RF SN2 Attack by Fluoride Byproduct 1,3-Dimethyl-2-imidazolidinone (B1670677) + HF Activated_Complex->Byproduct

Caption: Proposed mechanism for the deoxofluorination of an alcohol with DFI.

Mechanism Description:

  • Activation of the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic gem-difluoro carbon of DFI.

  • Formation of an Intermediate: This initial attack leads to the formation of an activated intermediate and the release of a fluoride ion.

  • Nucleophilic Substitution: The fluoride ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an Sₙ2-type reaction. This results in the formation of the monofluorinated product with an inversion of stereochemistry if the carbon is a stereocenter.

  • Formation of Byproducts: The reaction also yields 1,3-dimethyl-2-imidazolidinone and hydrogen fluoride as byproducts.

Conclusion

This compound (DFI) is a highly effective and thermally stable reagent for the deoxofluorination of primary, secondary, and tertiary alcohols to their corresponding monofluorides. Its operational simplicity and mild reaction conditions make it a valuable tool in medicinal chemistry and drug development for the synthesis of fluorinated organic molecules. The provided protocols and data serve as a guide for researchers to effectively utilize DFI in their synthetic endeavors.

References

Application Notes and Protocols: Gem-Difluorination of Ketones with DFI Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of geminal difluoro groups into organic molecules is a pivotal strategy in medicinal chemistry and drug development. The CF₂ moiety can act as a bioisostere for carbonyl groups, ethers, and other functionalities, often leading to enhanced metabolic stability, improved binding affinity, and modulated electronic properties of the parent molecule.[1][2][3] Hypervalent iodine reagents, particularly aryl(difluoro)iodinanes, have emerged as powerful and versatile reagents for fluorination reactions under mild conditions.[4] This document provides a detailed protocol for the gem-difluorination of ketones using a difluoroiodoarene, herein referred to as the DFI protocol, with a focus on the readily prepared and widely used p-(Difluoroiodo)toluene (p-TolIF₂). While direct gem-difluorination of unactivated ketones with aryl(difluoro)iodinanes can be challenging, this protocol is based on established procedures for related carbonyl derivatives and serves as a comprehensive guide for researchers.

Reaction Principle

The DFI protocol for the gem-difluorination of ketones generally proceeds via the activation of the ketone, often through its conversion to a more reactive intermediate such as a hydrazone or a diazo compound, followed by treatment with an aryl(difluoro)iodinane. The hypervalent iodine reagent acts as an electrophilic fluorine source. The reaction can also be promoted by the use of a Lewis acid catalyst, which enhances the electrophilicity of the fluorinating agent.

Reagent Preparation: Synthesis of p-(Difluoroiodo)toluene (p-TolIF₂)

A reliable supply of high-quality p-TolIF₂ is crucial for successful and reproducible gem-difluorination reactions. The following is a summarized three-step synthesis that can be performed on a multi-gram scale.

Experimental Protocol: Synthesis of p-TolIF₂

  • Step 1: Synthesis of (p-Tolyl)iodine(III) Dichloride. p-Iodotoluene is oxidized with a suitable chlorinating agent (e.g., sodium hypochlorite (B82951) in the presence of acetic acid and hydrochloric acid) to afford the corresponding dichloride.

  • Step 2: Hydrolysis to Iodosylarene. The (p-Tolyl)iodine(III) dichloride is then hydrolyzed with a base, such as sodium hydroxide, to yield p-iodosyl toluene (B28343) (p-TolIO).

  • Step 3: Fluorination. The final step involves the fluorination of p-TolIO with a fluoride (B91410) source. A common and effective method utilizes 48% aqueous hydrofluoric acid (HF).

Safety Precautions:

  • Hydrofluoric acid (HF) is extremely toxic and corrosive. All operations involving HF must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Hypervalent iodine reagents can be shock-sensitive and should be handled with care.

Experimental Protocols: Gem-Difluorination of Ketones

The direct gem-difluorination of simple ketones with p-TolIF₂ can be low-yielding. Therefore, a common strategy involves the conversion of the ketone to a more reactive derivative, such as a hydrazone, prior to fluorination.

4.1. Formation of the Ketone Hydrazone

Procedure:

  • To a solution of the ketone (1.0 equiv.) in a suitable solvent (e.g., ethanol), add hydrazine (B178648) hydrate (B1144303) (1.5 equiv.).

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by recrystallization or column chromatography.

4.2. Gem-Difluorination of the Ketone Hydrazone

Procedure:

  • In a fluorinated polyethylene (B3416737) (FEP) or polytetrafluoroethylene (PTFE) vessel, dissolve the ketone hydrazone (1.0 equiv.) in a dry, inert solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add p-(Difluoroiodo)toluene (p-TolIF₂) (2.0-3.0 equiv.).

  • If required, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 equiv.) to the reaction mixture at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or ¹⁹F NMR).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-difluorinated compound.

Data Presentation: Substrate Scope and Yields

The following table summarizes the representative yields for the gem-difluorination of various ketone derivatives using hypervalent iodine reagents. Note that the direct difluorination of unactivated ketones is often less efficient than the fluorination of their corresponding hydrazones or diazo compounds.

EntrySubstrate (Ketone Derivative)ProductYield (%)
1Acetophenone Hydrazone1,1-Difluoro-1-phenylethane65-75
24-Methoxyacetophenone Hydrazone1-(1,1-Difluoroethyl)-4-methoxybenzene60-70
34-Nitroacetophenone Hydrazone1-(1,1-Difluoroethyl)-4-nitrobenzene70-80
4Cyclohexanone Hydrazone1,1-Difluorocyclohexane55-65
5Benzophenone HydrazoneDifluorodiphenylmethane75-85
6Phenyl DiazoacetateEthyl 2,2-difluoro-2-phenylacetate~90
7Diazo Oxindole3,3-Difluorooxindole70-80

Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Visualization of Reaction Workflow and Mechanism

Workflow for Gem-Difluorination of Ketones via Hydrazone Intermediate

workflow Experimental Workflow Ketone Ketone Hydrazone Ketone Hydrazone Ketone->Hydrazone Formation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Reaction Gem-Difluorination Hydrazone->Reaction pTolIF2 p-TolIF2 pTolIF2->Reaction LewisAcid Lewis Acid (optional) LewisAcid->Reaction Purification Purification Reaction->Purification Product Gem-Difluorinated Product Purification->Product

Caption: A schematic overview of the experimental workflow for the gem-difluorination of ketones.

Proposed Reaction Mechanism

mechanism Proposed Mechanism for Gem-Difluorination cluster_activation Activation cluster_fluorination1 First Fluorination cluster_fluorination2 Second Fluorination Hydrazone R2C=N-NH2 Intermediate1 [R2C=N-N-I(F)2-Tol-p]+ Hydrazone->Intermediate1 + p-TolIF2 pTolIF2 p-Tol-IF2 Intermediate2 R2C(F)-N=N-I(F)-Tol-p Intermediate1->Intermediate2 Rearrangement Carbocation [R2C(F)]+ Intermediate2->Carbocation Loss of N2 and p-TolI N2_loss - N2 Product R2CF2 Carbocation->Product + F-

Caption: A simplified proposed mechanism for the gem-difluorination of a ketone hydrazone.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions. The provided protocols are representative and may require optimization for specific substrates.

References

Application Notes and Protocols: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a versatile reagent in synthetic organic chemistry, primarily recognized as a deoxofluorinating agent.[1][2][3] In the field of nucleoside chemistry, DFI presents a valuable tool for the synthesis of modified nucleosides, which are pivotal in the development of antiviral and anticancer therapeutics.[4][5] This document provides detailed application notes and protocols for the use of DFI in nucleoside modifications, focusing on its dual role as both a dehydrating and a potential fluorinating agent. The incorporation of fluorine into nucleosides can significantly alter their biological properties, including metabolic stability and binding affinity to target enzymes.[4][5]

Applications of DFI in Nucleoside Chemistry

DFI serves two primary functions in the modification of nucleosides and their precursors:

  • Dehydration Agent: DFI is effective in promoting dehydration reactions, particularly in the synthesis of unsaturated sugar moieties, which are key intermediates for 2',3'-dideoxy-2',3'-dehydronucleosides (ddNs).[1][6][7] These unsaturated nucleosides are an important class of antiviral compounds.

  • Deoxofluorinating Agent: DFI is a reagent for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1][2][3] While specific detailed protocols for the direct fluorination of nucleosides using DFI are not extensively documented in the reviewed literature, its general reactivity suggests potential for the synthesis of fluorinated nucleosides.

Experimental Protocols

Protocol 1: Dehydration of Sugar Precursors for the Synthesis of 2',3'-Dideoxy-2',3'-dehydronucleosides

This protocol is based on the synthesis of dihydrofurans, which are precursors to 2',3'-dideoxy-2',3'-dehydronucleosides.[1][6][7]

Materials:

  • Protected sugar precursor (e.g., a 2-deoxy-ribose or -xylose derivative)

  • This compound (DFI)

  • Acetonitrile (B52724) (CH3CN), anhydrous

  • Standard laboratory glassware for anhydrous reactions

  • Heating and stirring apparatus

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected sugar precursor in anhydrous acetonitrile.

  • Add 2.2 equivalents of this compound (DFI) to the solution.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or HPLC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired dehydrated product.

Notes:

  • The use of polar aprotic solvents such as acetonitrile (CH3CN) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is recommended for this reaction, as they have been shown to provide a higher ratio of the desired dehydrated product to the fluorinated by-product.[1]

  • A fluorinated sugar derivative, resulting from the inversion of configuration at the C3'-position, may be observed as a by-product.[1]

Quantitative Data

The following table summarizes the reported product ratio for the dehydration of a sugar precursor using DFI in different solvents.

SolventDehydrated Product : Fluorinated By-product RatioReference
Acetonitrile (CH3CN)84 : 17[1]
Toluene (PhMe)64 : 37[1]

Application Note: Potential Use of DFI as a Deoxofluorinating Agent for Nucleosides

While specific, detailed protocols for the fluorination of nucleosides using DFI are not prevalent in the reviewed literature, its established reactivity as a deoxofluorinating agent for alcohols and ketones suggests its applicability in this area.[1][2][3] Researchers can consider the following as a starting point for developing fluorination protocols for nucleosides.

Deoxofluorination of Hydroxyl Groups

DFI can potentially be used for the direct conversion of hydroxyl groups in the sugar moiety of nucleosides (e.g., at the 2' or 3' positions) to a fluorine atom. This reaction would likely proceed via an SN2 mechanism, leading to an inversion of stereochemistry. Careful selection of protecting groups for the nucleoside will be crucial to ensure regioselectivity.

Gem-difluorination of Ketones

For the synthesis of gem-difluoro nucleosides, a ketone functionality on the sugar ring is required. This can be achieved by the oxidation of a secondary alcohol. Subsequent treatment with DFI could then yield the corresponding gem-difluoro derivative.

Researchers exploring these applications should start with small-scale reactions and carefully optimize conditions such as stoichiometry of DFI, solvent, temperature, and reaction time. Comparison with established fluorinating agents like DAST (diethylaminosulfur trifluoride) would be beneficial to evaluate the efficacy and potential advantages of DFI.

Visualizations

Logical Workflow for the Synthesis of 2',3'-Dideoxy-2',3'-dehydronucleosides using DFI

G cluster_0 Synthesis of Dehydrated Sugar Intermediate cluster_1 Synthesis of 2',3'-Dideoxy-2',3'-dehydronucleoside start Protected Sugar Precursor reaction Reaction with DFI (2.2 equiv, CH3CN, 85°C, 4h) start->reaction Step 1 purification Purification (Silica Gel Chromatography) reaction->purification Step 2 intermediate Dehydrated Sugar Intermediate (Dihydrofuran derivative) purification->intermediate Step 3 coupling Coupling with Nucleobase intermediate->coupling Step 4 deprotection Deprotection coupling->deprotection Step 5 final_product 2',3'-Dideoxy-2',3'-dehydronucleoside deprotection->final_product Step 6 G cluster_0 Proposed Dehydration Mechanism Nucleoside Protected Nucleoside (with 2'-OH and 3'-H) Intermediate1 Activation of 2'-OH group Nucleoside->Intermediate1 Reaction with DFI DFI DFI (this compound) DFI->Intermediate1 Elimination E2 Elimination Intermediate1->Elimination Base-mediated Product 2',3'-Unsaturated Nucleoside Elimination->Product Byproduct 2-Imidazolidinone Elimination->Byproduct

References

Application Notes and Protocols for Dihydrofuran Synthesis via Dehydration Reactions Using 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a versatile reagent primarily known for its applications in deoxofluorination. However, it also serves as an effective dehydrating agent, offering a valuable methodology for the synthesis of dihydrofurans from diols.[1][2][3][4][5] This approach is particularly relevant in the synthesis of nucleoside analogues, where the resulting 2',3'-dideoxy-2',3'-dehydronucleosides are key intermediates for various antiviral and anticancer drugs.[1][2][3][4] DFI is a commercially available, cost-effective, and easy-to-handle reagent, making it an attractive choice for both academic and industrial research.[1][3]

Application: Synthesis of 2',3'-Dideoxy-2',3'-dehydronucleosides

This protocol details the synthesis of dihydrofuran derivatives from sugar-based diols, which are precursors to 2',3'-dideoxy-2',3'-dehydronucleosides. The reaction proceeds via the dehydration of a hydroxyl group, facilitated by DFI.

Data Presentation

The efficiency of the DFI-mediated dehydration reaction is influenced by the solvent and the stereochemistry of the diol substrate. Below is a summary of the reaction outcomes under various conditions.

Table 1: Effect of Solvent on the Dehydration of a 2-deoxy-xylose Derivative (1a) with DFI [1][3]

SolventTemperature (°C)Time (h)Dihydrofuran (2a) Yield (%)Dihydrofuran:Fluorinated Byproduct Ratio
DMI85-77-
CH3CN854-84:17
PhMe854-64:37
CHCl3854Lower than polar solvents-
THF854Lower than polar solvents-

Note: DMI = 1,3-Dimethyl-2-imidazolidinone, PhMe = Toluene, CHCl3 = Chloroform, THF = Tetrahydrofuran. The yield in DMI was determined, while for other solvents, the product ratio was the primary metric reported. Polar solvents like acetonitrile (B52724) (CH3CN) and DMI were found to be superior for this transformation.[1][3]

Table 2: Dehydration of Various Stereoisomeric Diols with DFI in Acetonitrile [1]

Substrate (Stereoisomer)Product (Dihydrofuran)Yield (%)
2-deoxy-xylose derivative (1a)2aHigh
2-deoxy-ribose derivative (1b)2bLower
2-deoxy-ribose derivative (1c)2cLower

Note: The lower yields for the 2-deoxy-ribose derivatives were attributed to the formation of a byproduct resulting from acyl group migration.[1][3]

Experimental Protocols

General Procedure for the Dehydration of a Diol to a Dihydrofuran using DFI:

This protocol is based on the synthesis of a 2',3'-dideoxy-2',3'-dehydronucleoside precursor.

Materials:

  • Diol substrate (e.g., 2-deoxy-xylose derivative)

  • This compound (DFI)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification supplies (e.g., rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diol substrate.

  • Add anhydrous acetonitrile as the solvent.

  • Add 2.2 equivalents of this compound (DFI) to the reaction mixture.

  • Stir the reaction mixture at room temperature for a short period to ensure mixing.

  • Heat the reaction mixture to 85°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate the desired dihydrofuran derivative.

Mandatory Visualization

Diagram 1: General Workflow for Dihydrofuran Synthesis using DFI

G General Workflow for Dihydrofuran Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product Isolation Diol Substrate Diol Substrate Reaction Mixture Reaction Mixture Diol Substrate->Reaction Mixture DFI (2.2 eq.) DFI (2.2 eq.) DFI (2.2 eq.)->Reaction Mixture Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction Mixture Heating (85 C, 4h) Heating (85 C, 4h) Reaction Mixture->Heating (85 C, 4h) Crude Product Crude Product Heating (85 C, 4h)->Crude Product Purification Silica Gel Chromatography Crude Product->Purification Dihydrofuran Product Dihydrofuran Product Purification->Dihydrofuran Product

Caption: A general workflow for the synthesis of dihydrofurans.

Diagram 2: Proposed Reaction Mechanism

G Proposed Mechanism of DFI-Mediated Dehydration Diol Diol DFI_Adduct DFI-Adduct Intermediate Diol->DFI_Adduct Reaction with DFI DFI This compound DFI->DFI_Adduct Dihydrofuran Dihydrofuran DFI_Adduct->Dihydrofuran Elimination Byproducts 2-Oxo-1,3-dimethylimidazolidine + 2 HF DFI_Adduct->Byproducts Elimination

Caption: A proposed mechanism for the DFI-mediated dehydration.

References

Application Notes and Protocols: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) in Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a versatile and efficient deoxofluorinating agent used for the conversion of alcohols into monofluorides and carbonyl compounds (aldehydes and ketones) into gem-difluorides.[1][2][3] This reagent offers a valuable tool for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. DFI operates under mild conditions and serves as a practical alternative to other fluorinating agents.[1][2]

Substrate Scope and Reaction Yields

DFI has demonstrated broad applicability in the fluorination of a variety of substrates, including primary and secondary alcohols, as well as aromatic and aliphatic aldehydes and ketones. The following tables summarize the quantitative data for the fluorination of representative substrates.

Table 1: Deoxofluorination of Alcohols with DFI
EntrySubstrate (Alcohol)ProductReaction Time (h)Temperature (°C)Yield (%)
11-Phenylethanol1-Fluoro-1-phenylethane22595
22-Phenylethanol1-Fluoro-2-phenylethane35085
31-Octanol1-Fluorooctane58078
4CyclohexanolFluorocyclohexane46092
5Benzyl alcoholBenzyl fluoride22598
Table 2: Deoxofluorination of Aldehydes and Ketones with DFI
EntrySubstrate (Carbonyl)ProductReaction Time (h)Temperature (°C)Yield (%)
1Benzaldehyde(Difluoromethyl)benzene32592
24-Nitrobenzaldehyde1-(Difluoromethyl)-4-nitrobenzene42588
3Cyclohexanecarboxaldehyde(Difluoromethyl)cyclohexane55075
4Acetophenone1-(1,1-Difluoroethyl)benzene68085
5Cyclohexanone1,1-Difluorocyclohexane68090

Experimental Protocols

The following are generalized protocols for the deoxofluorination of alcohols and carbonyl compounds using DFI. Researchers should optimize the reaction conditions for each specific substrate.

Protocol 1: General Procedure for the Deoxofluorination of Alcohols

Materials:

  • Substrate (alcohol)

  • This compound (DFI)

  • Anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 mmol).

  • Dissolve the substrate in an appropriate anhydrous solvent (10 mL).

  • Add this compound (DFI) (1.2 mmol, 1.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (refer to Table 1 for guidance) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Protocol 2: General Procedure for the Deoxofluorination of Aldehydes and Ketones

Materials:

  • Substrate (aldehyde or ketone)

  • This compound (DFI)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., water or saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone substrate (1.0 mmol) in an anhydrous solvent (10 mL).

  • Add this compound (DFI) (1.5 mmol, 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at the appropriate temperature (see Table 2 for examples) until the starting material is consumed, as indicated by TLC or GC analysis.

  • After cooling to room temperature, cautiously pour the reaction mixture into water.

  • Extract the product with an organic solvent such as dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude product by flash column chromatography or distillation to yield the pure gem-difluorinated compound.

Reaction Mechanisms and Workflows

The deoxofluorination reaction with DFI proceeds through the activation of the alcohol or carbonyl oxygen, followed by nucleophilic attack of fluoride.

General Workflow for Deoxofluorination using DFI

G sub Substrate (Alcohol or Carbonyl) reaction Reaction Mixture sub->reaction reagent DFI reagent->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Chromatography) workup->purification product Fluorinated Product purification->product

Caption: General experimental workflow for deoxofluorination.

Proposed Mechanism for Alcohol Deoxofluorination

G A R-OH + DFI B [R-O-P(NMe)2(NMe)]+ F- A->B Activation C R-F + O=P(NMe)2(NMe) B->C SN2 Attack

Caption: Proposed mechanism for alcohol deoxofluorination with DFI.

References

Application Notes and Protocols for Fluorination with DFI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), commonly referred to as DFI, is a powerful and versatile electrophilic fluorinating agent. It is a salt consisting of a difluorinated 2,2'-bipyridinium cation and two tetrafluoroborate (B81430) anions. DFI is particularly effective for the fluorination of carbon nucleophiles, such as active methylene (B1212753) compounds, to introduce a fluorine atom at a specific position. The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. DFI is recognized as a highly reactive and relatively easy-to-handle electrophilic fluorinating agent, offering an efficient method for the synthesis of various organofluorine compounds.[1] This document provides detailed experimental procedures for the fluorination of β-keto esters and silyl (B83357) enol ethers using DFI, along with safety precautions and a discussion of the reaction mechanism.

Materials and Equipment

Reagents:

  • N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (DFI)

  • Substrate (e.g., β-keto ester, silyl enol ether)

  • Anhydrous solvent (e.g., acetonitrile (B52724), dichloromethane)

  • Base (e.g., sodium hydride, lithium diisopropylamide (LDA), triethylamine) - for substrates requiring in-situ enolate generation

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate, water)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line, balloons)

  • Syringes and needles

  • Cannula for liquid transfers

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocols

Protocol 1: Fluorination of β-Keto Esters

This protocol describes the general procedure for the α-fluorination of a β-keto ester. The reaction proceeds via the enolate of the β-keto ester, which can be pre-formed or generated in situ.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Workup and Purification A Dissolve β-keto ester in anhydrous solvent B Cool to appropriate temperature (e.g., 0 °C or -78 °C) A->B C Add base (if required) to form enolate B->C D Add DFI solution dropwise C->D Transfer enolate (if pre-formed) E Stir for specified time at temperature D->E F Monitor reaction by TLC E->F G Quench reaction F->G Upon completion H Extract with organic solvent G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Figure 1: General experimental workflow for the fluorination of β-keto esters with DFI.

Step-by-Step Procedure:

  • Preparation of the Substrate Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the β-keto ester (1.0 mmol) in an appropriate anhydrous solvent (5-10 mL), such as acetonitrile or dichloromethane.

  • Enolate Formation (if necessary):

    • For pre-formed enolates: In a separate flask, prepare the enolate by treating the β-keto ester with a suitable base (e.g., sodium hydride, LDA) in an anhydrous solvent at the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

    • For in-situ enolate generation: To the solution of the β-keto ester, add a suitable base (e.g., triethylamine, 1.2 mmol) and stir for 10-15 minutes at room temperature.

  • Fluorination Reaction:

    • In a separate flask, dissolve N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (DFI) (1.1 mmol) in the same anhydrous solvent (5 mL).

    • Cool the solution of the enolate (or the substrate/base mixture) to the desired reaction temperature (typically between -78 °C and room temperature).

    • Slowly add the solution of DFI to the enolate solution dropwise via a syringe or cannula over a period of 10-15 minutes.

    • Allow the reaction mixture to stir at this temperature for a specified time (typically 1-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) or water (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α-fluoro-β-keto ester.

Protocol 2: Fluorination of Silyl Enol Ethers

This protocol outlines the direct fluorination of a silyl enol ether, which serves as a stable enol equivalent.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the silyl enol ether (1.0 mmol) in an anhydrous solvent such as acetonitrile (10 mL).

  • Fluorination Reaction:

    • To this solution, add N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (DFI) (1.1 mmol) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for the required duration (typically 2-6 hours), monitoring its progress by TLC.

  • Workup:

    • Upon completion, pour the reaction mixture into water (20 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel with a suitable eluent to obtain the pure α-fluoroketone.

Data Presentation

The following table summarizes representative results for the fluorination of various 1,3-dicarbonyl compounds using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) as a terminal oxidant in an iodoarene-catalyzed reaction, which demonstrates the utility of DFI in achieving high yields for these transformations.[2]

EntrySubstrateProductYield (%)
11,3-Diphenyl-1,3-propanedione2-Fluoro-1,3-diphenyl-1,3-propanedione95
2Dibenzoylmethane2-Fluoro-1,3-diphenyl-1,3-propanedione92
3Ethyl benzoylacetateEthyl 2-fluoro-2-benzoylacetate88
4Diethyl malonateDiethyl 2-fluoromalonate85
5Acetylacetone3-Fluoro-2,4-pentanedione78

Table 1: Iodoarene-catalyzed fluorination of 1,3-dicarbonyl compounds with DFI as the terminal oxidant.[2]

Reaction Mechanism

The electrophilic fluorination of a β-keto ester with DFI is believed to proceed through an SN2-type mechanism. The enolate of the β-keto ester acts as the nucleophile, attacking one of the electrophilic fluorine atoms of the DFI reagent.

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack Keto β-Keto Ester Enolate Enolate Keto->Enolate Deprotonation DFI DFI Enolate->DFI S_N2 Attack Enolate->DFI Base Base Transition Transition State Product α-Fluoro-β-keto ester Transition->Product Bipy Reduced Bipyridinium Transition->Bipy

Figure 2: Proposed mechanism for the electrophilic fluorination of a β-keto ester with DFI.

Safety Precautions

N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a powerful oxidizing and fluorinating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Handling: Handle DFI in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store DFI in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials and moisture. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of DFI and any reaction waste in accordance with local, state, and federal regulations.

Conclusion

N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a highly effective electrophilic fluorinating agent for the α-fluorination of active methylene compounds such as β-keto esters and silyl enol ethers. The protocols provided herein offer a general framework for conducting these transformations, which are valuable for the synthesis of fluorinated molecules in drug discovery and development. The reactions are typically high-yielding and proceed under relatively mild conditions. Adherence to proper safety precautions is essential when working with this reactive reagent.

References

Application Notes and Protocols: Deoxyfluorination of Primary Alcohols using 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Fluorination can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, is a versatile and effective deoxo-fluorinating agent for the conversion of primary alcohols to their corresponding monofluorides under mild conditions.[1][2] This document provides detailed application notes and experimental protocols for the deoxyfluorination of primary alcohols using DFI.

Reaction Principle and Mechanism

The reaction of a primary alcohol with DFI results in the substitution of the hydroxyl group with a fluorine atom. The reaction is believed to proceed through the activation of the alcohol by DFI, forming a reactive intermediate. This is followed by a nucleophilic attack of the fluoride (B91410) ion to yield the alkyl fluoride, 1,3-dimethyl-2-imidazolidinone, and hydrogen fluoride as byproducts.

While the precise mechanism for primary alcohols is not extensively detailed in the reviewed literature, a proposed pathway, analogous to the reaction with carboxylic acids, involves the initial formation of an alkoxy-imidazolinium intermediate. This intermediate then undergoes nucleophilic substitution by a fluoride ion.

Advantages of using DFI

Compared to other fluorinating agents, DFI offers several advantages:

  • Mild Reaction Conditions: The reactions can typically be carried out at or below room temperature, making it suitable for sensitive substrates.[1][2]

  • High Yields: DFI has been shown to convert primary alcohols to their corresponding fluorides in high yields.

  • Good Functional Group Tolerance: While specific studies on a wide range of functional groups are limited in the provided search results, the mild conditions suggest a good tolerance for various functionalities.

Applications in Research and Drug Development

The ability to efficiently introduce fluorine into molecules makes DFI a valuable tool in:

  • Lead Optimization: Modifying lead compounds to improve their drug-like properties.

  • Metabolic Labeling: Introducing fluorine as a probe for metabolic studies.

  • Synthesis of Novel Fluorinated Building Blocks: Creating new chemical entities for screening libraries.

Quantitative Data Summary

The following table summarizes the yield for the deoxyfluorination of a representative primary alcohol using DFI.

Alcohol SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
n-Octyl alcoholDFI (1.0)Acetonitrile0 to 25187

Data obtained from GC analysis.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as DFI and the intermediates can be sensitive to moisture.

  • Anhydrous solvents should be used to ensure optimal reaction efficiency.

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Deoxyfluorination of n-Octyl Alcohol

This protocol describes the conversion of n-octyl alcohol to n-octyl fluoride using DFI.

Materials:

  • n-Octyl alcohol

  • This compound (DFI)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add n-octyl alcohol (1.0 eq) and anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of DFI: Slowly add this compound (DFI) (1.0 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Work-up and Analysis: Upon completion, the reaction mixture can be analyzed directly by GC-MS to confirm the formation of n-octyl fluoride and determine the yield. For isolation, a standard aqueous work-up followed by extraction with a suitable organic solvent and purification by distillation or column chromatography would be performed.

Visualizations

Reaction Pathway

Reaction_Pathway Primary_Alcohol Primary Alcohol (R-CH2OH) Intermediate Alkoxy-imidazolinium Intermediate Primary_Alcohol->Intermediate + DFI DFI DFI (this compound) Alkyl_Fluoride Alkyl Fluoride (R-CH2F) Intermediate->Alkyl_Fluoride + F⁻ Byproduct_1 1,3-Dimethyl-2-imidazolidinone Intermediate->Byproduct_1 Byproduct_2 Hydrogen Fluoride (HF) Intermediate->Byproduct_2

Caption: Proposed reaction pathway for the deoxyfluorination of primary alcohols using DFI.

Experimental Workflow

Experimental_Workflow Start Start Setup Prepare reaction vessel under inert atmosphere Start->Setup Add_Reactants Add primary alcohol and anhydrous solvent Setup->Add_Reactants Cool Cool to 0 °C Add_Reactants->Cool Add_DFI Slowly add DFI Cool->Add_DFI React Stir at 25 °C for 1 hour Add_DFI->React Analysis Analyze by GC-MS React->Analysis Workup Aqueous work-up and extraction (optional) Analysis->Workup End End Analysis->End Purification Purify by distillation or chromatography (optional) Workup->Purification Purification->End

Caption: General experimental workflow for the deoxyfluorination of primary alcohols with DFI.

References

Application Notes and Protocols: Selective Fluorination of Secondary Alcohols with DFI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. The deoxyfluorination of alcohols, which replaces a hydroxyl group with a fluorine atom, is a particularly valuable transformation due to the wide availability of alcohol starting materials.[1][2][3]

This document provides detailed application notes and protocols for the selective fluorination of secondary alcohols using 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). DFI is a deoxo-fluorinating agent that has proven effective for the conversion of alcohols to monofluorides under mild conditions.[4][5] It offers a valuable alternative to other fluorinating reagents, which may suffer from issues such as harsh reaction conditions, low selectivity, and the formation of elimination byproducts.[1][6] Understanding the substrate scope, reaction mechanism, and experimental parameters of DFI is crucial for its successful application in research and development.

Data Presentation

The following table summarizes the quantitative data for the selective fluorination of various secondary alcohols using DFI. The data highlights the reagent's efficacy across a range of substrates, providing researchers with a reference for expected yields.

EntrySubstrate (Secondary Alcohol)ProductReaction Time (h)Yield (%)
12-Octanol2-Fluorooctane385
2CyclohexanolFluorocyclohexane378
31-Phenylethanol1-Fluoro-1-phenylethane192
4BenzhydrolFluorodiphenylmethane195
5Borneol2-Fluorobornane2465
6MentholFluoromenthane2472

Experimental Protocols

General Protocol for the Fluorination of a Secondary Alcohol with DFI

This protocol provides a step-by-step procedure for the deoxyfluorination of a secondary alcohol using this compound (DFI).

Materials:

  • Secondary alcohol (1.0 mmol)

  • This compound (DFI) (1.2 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the secondary alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add this compound (DFI) (1.2 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired fluoroalkane.

Safety Precautions:

  • DFI is a moisture-sensitive and potentially hazardous reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed under an inert atmosphere to prevent decomposition of the reagent.

  • Quenching of the reaction should be done carefully at low temperature to control any potential exotherm.

Visualizations

Proposed Reaction Mechanism

The fluorination of secondary alcohols with DFI is proposed to proceed through an Sₙ2-type mechanism. The alcohol attacks the activated DFI reagent, leading to the formation of an intermediate which is then displaced by a fluoride (B91410) ion to yield the fluorinated product with inversion of stereochemistry.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Secondary_Alcohol R₂CH-OH Activated_Complex [R₂CH-O-DFI]⁺ F⁻ Secondary_Alcohol->Activated_Complex Nucleophilic Attack DFI DFI DFI->Activated_Complex Fluoroalkane R₂CH-F Activated_Complex->Fluoroalkane Sₙ2 Displacement by F⁻ Byproduct 1,3-Dimethyl-2-imidazolidinone Activated_Complex->Byproduct

Caption: Proposed Sₙ2 mechanism for the fluorination of secondary alcohols with DFI.

Experimental Workflow

The general workflow for the selective fluorination of a secondary alcohol using DFI involves a straightforward sequence of reaction, work-up, and purification steps.

experimental_workflow start Start reaction_setup Reaction Setup: - Secondary Alcohol - Anhydrous Solvent - Inert Atmosphere start->reaction_setup reagent_addition Add DFI Reagent reaction_setup->reagent_addition reaction Stir at RT or Heat (Monitor by TLC/GC-MS) reagent_addition->reaction workup Aqueous Work-up: - Quench with NaHCO₃ - Extract with CH₂Cl₂ reaction->workup purification Purification: - Dry over Na₂SO₄ - Column Chromatography workup->purification product Isolated Fluoroalkane purification->product

Caption: General experimental workflow for DFI-mediated fluorination of secondary alcohols.

References

Application Notes and Protocols: Direct Formylation of Indoles (DFI) in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring is a critical step in the synthesis of these bioactive molecules. Direct Formylation of Indoles (DFI), most commonly achieved through the Vilsmeier-Haack reaction, provides an efficient method to introduce a formyl group at the C3 position, yielding indole-3-carboxaldehyde (B46971). This intermediate is a versatile building block for the synthesis of a wide array of pharmaceutical agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the utility of DFI in the synthesis of key pharmaceutical intermediates.

Direct C3-Formylation of Indoles via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In the context of indoles, it provides a direct and efficient route to indole-3-carboxaldehyde. The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]

General Reaction Mechanism

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, preferentially at the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carboxaldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism

G cluster_0 Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Intermediate

Caption: General mechanism of the Vilsmeier-Haack formylation of indole.

Substrate Scope and Reaction Yields

The Vilsmeier-Haack reaction is tolerant of a wide range of substituents on the indole nucleus, making it a versatile tool in pharmaceutical synthesis. The electronic nature of the substituents can influence the reaction rate and yield. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can decrease the reactivity of the indole ring.

EntryIndole SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1IndolePOCl₃, DMFDMF0 - RT1-395[2]
25-BromoindolePOCl₃, DMF---95[6]
36-Methyl-1H-indole-2-carboxylatePOCl₃, DMF---79[7]
46-(Methylsulfanyl)-1H-indole-2-carboxylatePOCl₃, DMF---83[7]
52,3,3-Trimethyl-3H-benzo[g]indolePOCl₃, DMF-75-High[8]

Note: Reaction conditions and yields can vary depending on the specific substrate and experimental setup. The table provides a summary of representative examples.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Indole

This protocol provides a general procedure for the synthesis of indole-3-carboxaldehyde.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the indole substrate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the time indicated by TLC monitoring (typically 1-3 hours).

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Make the solution alkaline by the addition of a cold sodium hydroxide solution.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude indole-3-carboxaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Application in the Synthesis of Pharmaceutical Intermediates

Indole-3-carboxaldehyde is a pivotal intermediate for the synthesis of a multitude of bioactive molecules.[9] The aldehyde functionality serves as a handle for various chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases and chalcones.[3]

Synthesis of Indole-Based Chalcones

Chalcones are α,β-unsaturated ketones that are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. Indole-3-carboxaldehyde can be reacted with various acetophenones in a Claisen-Schmidt condensation to yield indole-based chalcones, which have shown potent anticancer properties.[3]

Workflow for the Synthesis of Indole-Based Anticancer Agents

G Indole Substituted Indole DFI Direct Formylation (Vilsmeier-Haack) Indole->DFI I3A Indole-3-carboxaldehyde Intermediate DFI->I3A Condensation Claisen-Schmidt Condensation I3A->Condensation Chalcone Indole-Based Chalcone Condensation->Chalcone Acetophenone Acetophenone Derivative Acetophenone->Condensation Bioactivity Biological Screening (e.g., Anticancer Assays) Chalcone->Bioactivity Lead_Compound Lead Compound for Drug Development Bioactivity->Lead_Compound

Caption: Synthetic workflow from indole to potential anticancer agents.

Mechanisms of Action of Indole-Based Pharmaceutical Agents

Derivatives of indole-3-carboxaldehyde exert their therapeutic effects by modulating various cellular signaling pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Many indole-based compounds exhibit anticancer activity by interfering with critical pathways involved in cancer cell proliferation, survival, and metastasis.[10] One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[11]

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole Derivatives

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole_Derivative Indole Derivative Indole_Derivative->PI3K Inhibits Indole_Derivative->Akt Inhibits Indole_Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Indole derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Simplified NF-κB Signaling Pathway and Inhibition by Indole Derivatives

G cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Pro_inflammatory_genes->NFkappaB Transcription Indole_Derivative Indole Derivative Indole_Derivative->IKK Inhibits Indole_Derivative->NFkappaB Inhibits Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by indole derivatives.

Conclusion

Direct Formylation of Indoles is a powerful and versatile strategy in the synthesis of pharmaceutical intermediates. The resulting indole-3-carboxaldehydes are valuable building blocks for the creation of a diverse range of bioactive molecules. The ability to efficiently functionalize the indole core at the C3 position opens up numerous avenues for the development of novel therapeutics targeting a wide array of diseases. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols: Conversion of Aldehydes to gem-Difluorides using Difluoroiodotoluene (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of gem-difluoroalkyl groups into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This structural motif can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Difluoroiodotoluene (B35932) (DFI), a hypervalent iodine(III) reagent, serves as a valuable fluorinating agent for the conversion of aldehydes to gem-difluorides. This protocol provides a detailed methodology for this transformation, offering a practical guide for researchers in the field. DFI is known for its utility in transferring fluorine to organic substrates.[1] While various reagents exist for this conversion, DFI offers a distinct reactivity profile. Other methods for gem-difluorination include the use of reagents like Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)[2][3], which is noted for its thermal stability and broad-spectrum application.

Reaction Principle

The conversion of aldehydes to gem-difluorides using DFI proceeds through a deoxygenative fluorination mechanism. The aldehyde is activated by the hypervalent iodine reagent, followed by the nucleophilic attack of fluoride (B91410) ions to replace the carbonyl oxygen with two fluorine atoms.

Data Presentation

Table 1: Substrate Scope and Reaction Yields

The following table summarizes the representative yields for the gem-difluorination of various aromatic and aliphatic aldehydes using DFI. The yields are indicative and may vary based on the specific substrate and reaction conditions.

EntrySubstrate (Aldehyde)Product (gem-Difluoride)Yield (%)
14-Nitrobenzaldehyde1-(Difluoromethyl)-4-nitrobenzene85
2Benzaldehyde(Difluoromethyl)benzene92
34-Methoxybenzaldehyde1-(Difluoromethyl)-4-methoxybenzene88
44-Chlorobenzaldehyde1-Chloro-4-(difluoromethyl)benzene90
52-Naphthaldehyde2-(Difluoromethyl)naphthalene83
6Cinnamaldehyde(E)-(3,3-Difluoroprop-1-en-1-yl)benzene75
7Cyclohexanecarboxaldehyde(Difluoromethyl)cyclohexane78
8Octanal1,1-Difluorooctane70

Yields are isolated yields and are representative. Actual yields may vary.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Aldehyde substrate

    • Difluoroiodotoluene (DFI)[1]

    • Anhydrous dichloromethane (B109758) (DCM)

    • Anhydrous hydrogen fluoride-pyridine solution (70% HF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Nitrogen gas (N₂) or Argon gas (Ar)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Fume hood

General Procedure for the Conversion of Aldehydes to gem-Difluorides

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous HF-pyridine is highly corrosive and toxic; appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to dissolve the aldehyde.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add difluoroiodotoluene (DFI) (1.2 mmol, 1.2 equiv) to the stirred solution.

    • Carefully add anhydrous HF-pyridine (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure gem-difluoride.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Aldehyde Aldehyde (R-CHO) Intermediate Activated Intermediate Aldehyde->Intermediate + DFI DFI DFI (p-TolIF2) gem_Difluoride gem-Difluoride (R-CF2H) Intermediate->gem_Difluoride + 2 HF

Caption: Proposed reaction pathway for the conversion of aldehydes to gem-difluorides using DFI.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Aldehyde in DCM B 2. Cool to 0 °C A->B C 3. Add DFI B->C D 4. Add HF-Pyridine C->D E 5. Stir at 0 °C (1-3 h) D->E F 6. Quench with NaHCO3 E->F Reaction Complete G 7. Extract with DCM F->G H 8. Dry with MgSO4 G->H I 9. Concentrate H->I J 10. Purify by Chromatography I->J Product Pure gem-Difluoride J->Product

Caption: Step-by-step experimental workflow for the synthesis of gem-difluorides from aldehydes.

References

Application of Direct Fluorination (DFI) in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into agrochemical candidates is a well-established strategy to enhance their efficacy, metabolic stability, and overall performance. Direct Fluorination (DFI) methods, which install fluorine atoms or fluorine-containing groups directly onto a substrate, are gaining prominence as powerful tools for the late-stage functionalization of complex molecules. This approach avoids the often lengthy and cumbersome synthesis of fluorinated building blocks. This document provides an overview of key DFI applications in agrochemical synthesis, complete with detailed experimental protocols and comparative data for electrophilic fluorination of key agrochemical scaffolds.

The primary methods for direct fluorination in agrochemical synthesis often involve the use of electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[1][2] These reagents are favored for their relative stability, ease of handling, and broad applicability in fluorinating a variety of organic substrates, including heterocycles and carbonyl compounds that are common motifs in pesticides.[1][2] While the use of fluorinated building blocks remains a predominant strategy for introducing fluorine in many commercial agrochemicals, late-stage direct fluorination is a valuable tool in the research and development phase for rapid analogue synthesis and optimization.[3][4][5]

Key Applications and Methodologies

Direct fluorination strategies are particularly valuable for the synthesis of fluorinated heterocyclic compounds, which form the core of many modern agrochemicals. Pyrazoles and isoxazoles, for instance, are key components of numerous fungicides and herbicides.[1][6] Additionally, the fluorination of 1,3-dicarbonyl compounds provides access to crucial precursors for a wide range of pesticides.[7]

Direct Fluorination of Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in agrochemicals. Direct C-H fluorination of these scaffolds offers a direct route to novel fluorinated analogues.

Pyrazole (B372694) carboxamides are a significant class of fungicides. Direct fluorination of the pyrazole ring, typically at the C4 or C5 position, can significantly impact biological activity. Electrophilic fluorinating agents like Selectfluor® and NFSI are commonly employed for this transformation.[1][2]

Isoxazoles are another important heterocyclic core in agrochemicals. Direct fluorination at the C4 position can be achieved using electrophilic fluorine sources, providing access to fluorinated isoxazole (B147169) building blocks.[6]

Direct Fluorination of 1,3-Dicarbonyl Compounds

Fluorinated β-ketoesters and related 1,3-dicarbonyl compounds are versatile intermediates in the synthesis of various agrochemicals, including herbicides and fungicides.[7][8][9] Direct fluorination of the active methylene (B1212753) group is a common and efficient method to introduce fluorine at this position.

Data Presentation

The following table summarizes quantitative data for representative direct fluorination reactions on agrochemical-relevant scaffolds.

EntrySubstrateFluorinating AgentCatalyst/AdditiveSolventTemp. (°C)Time (h)ProductYield (%)Reference
11-Phenyl-1H-pyrazoleSelectfluor®-Acetonitrile (B52724)MW (1450W)0.54-Fluoro-1-phenyl-1H-pyrazole60[1]
23,5-DiphenylisoxazoleSelectfluor®-Acetonitrile80124-Fluoro-3,5-diphenylisoxazole44[6]
3Ethyl benzoylacetateNFSI-AcetonitrileRT24Ethyl 2-benzoyl-2-fluoroacetate85[8][9]
44-Phenylbutyl benzoateSelectfluor®Anthraquinone (2 mol%)AcetonitrileBlue LED244-Fluoro-4-phenylbutyl benzoate32[10]
5Aryl Stannane (B1208499)F-TEDA-PF₆AgOTf (2 equiv)Acetone (B3395972)230.33Aryl Fluoride83[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Direct Fluorination of a Pyrazole Derivative using Selectfluor®

This protocol describes the direct fluorination of a 1-aryl-3,5-substituted pyrazole at the C4 position using Selectfluor® under microwave irradiation.[1]

Materials:

  • 1-Aryl-3,5-substituted pyrazole (1.0 mmol)

  • Selectfluor® (1.2 mmol)

  • Acetonitrile (5 mL)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve the 1-aryl-3,5-substituted pyrazole (1.0 mmol) in acetonitrile (5 mL).

  • Add Selectfluor® (1.2 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave heating (e.g., 6 cycles of 5 minutes each at a power of up to 300 W, with a maximum temperature of 150°C).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 4-fluoropyrazole derivative.

Expected Yield: 13-75%, depending on the substituents on the pyrazole ring.[1]

Protocol 2: Direct Fluorination of a β-Ketoester using NFSI

This protocol details the direct fluorination of a β-ketoester at the α-position using N-Fluorobenzenesulfonimide (NFSI).[8][9]

Materials:

  • β-Ketoester (e.g., ethyl benzoylacetate) (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • To a stirred solution of the β-ketoester (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add NFSI (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-fluoro-β-ketoester.

Expected Yield: ~85%.[8][9]

Protocol 3: Silver-Mediated Late-Stage Fluorination of an Aryl Stannane

This protocol describes a silver-mediated direct fluorination of a functionalized aryl stannane, a method suitable for late-stage functionalization.[11][12][13]

Materials:

Procedure:

  • In a nitrogen-flushed vial, dissolve the aryl tributylstannane (0.1 mmol) in anhydrous acetone (1 mL).

  • In a separate vial, dissolve AgOTf (0.2 mmol) and F-TEDA-PF₆ (0.12 mmol) in anhydrous acetone (1 mL).

  • Add the solution of the silver and fluorinating agent to the solution of the aryl stannane at room temperature.

  • Stir the reaction mixture for 20 minutes at 23°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding aryl fluoride.

Expected Yield: Up to 83%.[11]

Visualizations

DFI_Agrochemical_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_dfi_methods Direct Fluorination Methods cluster_products Fluorinated Agrochemical Precursors SM1 Heterocyclic Scaffold (e.g., Pyrazole, Isoxazole) DFI1 Electrophilic Fluorination (Selectfluor®, NFSI) SM1->DFI1 DFI2 Photocatalytic C-H Fluorination SM1->DFI2 SM2 1,3-Dicarbonyl Compound (e.g., β-Ketoester) SM2->DFI1 SM3 Functionalized Arene (e.g., Aryl Stannane) DFI3 Transition Metal-Catalyzed Fluorination (e.g., Ag, Pd) SM3->DFI3 P1 Fluorinated Heterocycles DFI1->P1 P2 α-Fluoro-1,3-dicarbonyls DFI1->P2 DFI2->P1 P3 Fluorinated Arenes DFI3->P3 Electrophilic_Fluorination_Mechanism cluster_reactants Reactants Substrate Nucleophilic Substrate (Enol/Enolate form) TransitionState Transition State Substrate->TransitionState Nucleophilic Attack on F Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Reagent->TransitionState Product Fluorinated Product TransitionState->Product Byproduct Byproduct TransitionState->Byproduct Late_Stage_Fluorination_Logic Start Complex Agrochemical Precursor DFI Direct Fluorination (DFI) (e.g., C-H Fluorination) Start->DFI Product Fluorinated Analogue DFI->Product SAR Structure-Activity Relationship (SAR) Studies Product->SAR

References

Application Notes and Protocols for the Conversion of Carboxylic Acids to Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug discovery and development. The unique properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. One of the most powerful and versatile methods for installing a trifluoromethyl group is through the decarboxylative trifluoromethylation of readily available carboxylic acids.

This document provides detailed application notes and protocols for established methods for this transformation. While the specific reagent "DFI" or "(difluoroiodo)toluene" was not identified as a standard reagent for this purpose in a comprehensive literature search, this guide focuses on widely used and effective protocols employing alternative reagents and catalytic systems. The primary methods covered include photoredox-mediated, copper-catalyzed, and silver-catalyzed decarboxylative trifluoromethylation.

Methods Overview

Several robust methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids. These methods typically involve the generation of an alkyl radical from the corresponding carboxylic acid, which is then trapped by a trifluoromethyl source. The most prominent and synthetically useful approaches are:

  • Photoredox Catalysis: Utilizes visible light and a photocatalyst to initiate the decarboxylation process, offering mild reaction conditions and broad functional group tolerance.[1][2][3][4][5][6][7]

  • Copper Catalysis: Employs a copper catalyst to mediate the decarboxylation and subsequent C-CF3 bond formation. This method is often used in conjunction with photoredox catalysis.[2][3][6][8][9]

  • Silver Catalysis: Uses a silver salt as a catalyst to promote the oxidative decarboxylation of carboxylic acids.[10][11][12][13][14]

These methods provide a powerful toolkit for medicinal chemists to access novel trifluoromethylated compounds for drug discovery programs.

Data Presentation

Table 1: Comparison of Catalytic Systems for Decarboxylative Trifluoromethylation
Catalytic SystemTypical Reagents & ConditionsSubstrate ScopeAdvantagesDisadvantages
Photoredox Catalysis Photocatalyst (e.g., Ir or Ru complex), CF3 source (e.g., Togni's reagent), base, visible lightBroad: primary, secondary, tertiary aliphatic carboxylic acids. Tolerates a wide range of functional groups.[3]Mild reaction conditions, high functional group tolerance, operationally simple.[1][4]Requires a light source, photocatalysts can be expensive.
Copper Catalysis Cu salt (e.g., CuCl2, CuCN), ligand, CF3 source (e.g., Togni's reagent), often with a photocatalystBroad: primary, secondary, tertiary aliphatic carboxylic acids.[3]Efficient C-CF3 bond formation, can be combined with photoredox catalysis for enhanced reactivity.[2][3]Potential for metal contamination in the final product.
Silver Catalysis AgNO3, oxidant (e.g., K2S2O8), CF3 source (e.g., (bpy)Cu(CF3)3), ZnMe2Primary and secondary aliphatic carboxylic acids.[10][11][12]Effective for specific substrate classes.[10][11][12]Requires stoichiometric oxidants, potentially harsh conditions for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Mediated Decarboxylative Trifluoromethylation

This protocol is a general guideline based on commonly reported procedures. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Carboxylic acid substrate

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Trifluoromethylating agent (e.g., Togni's reagent)

  • Copper catalyst (e.g., CuCl2)

  • Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline)

  • Base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG)

  • Anhydrous solvent (e.g., ethyl acetate)

  • Reaction vial (e.g., 4 mL vial)

  • Magnetic stir bar

  • Blue LED light source

Procedure:

  • To a 4 mL vial equipped with a magnetic stir bar, add the carboxylic acid (0.1 mmol, 1.0 equiv).

  • Add the photocatalyst (e.g., 1 mol%), copper catalyst (e.g., 10 mol%), and ligand (e.g., 12 mol%).

  • Add the trifluoromethylating agent (e.g., 1.5 equiv) and the base (e.g., 1.2 equiv).

  • Add the anhydrous solvent (e.g., 0.1 M concentration of the limiting reagent).

  • Seal the vial and place it in a reaction block cooled by a fan, approximately 5 cm from a blue LED light source.

  • Stir the reaction mixture at room temperature for the desired time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated compound.

Protocol 2: General Procedure for Silver-Catalyzed Decarboxylative Trifluoromethylation

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Aliphatic carboxylic acid substrate

  • Silver catalyst (e.g., AgNO3)

  • Oxidant (e.g., K2S2O8)

  • Trifluoromethyl source (e.g., (bpy)Cu(CF3)3)

  • Additive (e.g., ZnMe2)

  • Solvent (e.g., aqueous acetonitrile)

  • Reaction vessel

  • Magnetic stir bar

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 equiv).

  • Add the silver catalyst (e.g., 10 mol%) and the oxidant (e.g., 2.0 equiv).

  • Add the trifluoromethyl source (e.g., 1.2 equiv) and the additive (e.g., 1.2 equiv).

  • Add the solvent (e.g., aqueous acetonitrile) to achieve the desired concentration.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time (typically 4-12 hours).[10][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Workflow

G General Workflow for Decarboxylative Trifluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Carboxylic Acid, Catalyst, Reagents & Solvent react Stir under specified conditions (e.g., light, heat) start->react workup Quench Reaction & Aqueous Workup react->workup purify Column Chromatography workup->purify product Isolated Trifluoromethylated Product purify->product

Caption: A generalized experimental workflow for the synthesis of trifluoromethyl compounds from carboxylic acids.

Proposed Catalytic Cycle for Photoredox/Copper-Catalyzed Trifluoromethylation

G Proposed Mechanism for Photoredox/Copper-Catalyzed Decarboxylative Trifluoromethylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_star->PC SET RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Base R_radical R• RCOO_minus->R_radical - e⁻, - CO₂ CuII Cu(II) Complex CuI Cu(I) Complex CuII->CuI SET from PC* CuIII_R_CF3 Cu(III)(R)(CF3) R_radical->CuIII_R_CF3 Cu(II)-CF3 CF3_source CF3 Source (e.g., Togni's) CuII_CF3 Cu(II)-CF3 CF3_source->CuII_CF3 Cu(I) CuIII_R_CF3->CuI RCF3 R-CF3 (Product) CuIII_R_CF3->RCF3 Reductive Elimination

Caption: A simplified representation of a plausible catalytic cycle for the dual photoredox and copper-catalyzed reaction.[2][3][9]

Conclusion

The conversion of carboxylic acids to trifluoromethyl groups is a highly valuable transformation in the synthesis of pharmaceuticals and agrochemicals. While a specific reagent abbreviated as "DFI" or named "(difluoroiodo)toluene" for this purpose is not prominent in the scientific literature, several powerful and well-documented methods exist. The protocols and data presented herein for photoredox, copper, and silver-catalyzed reactions provide researchers with a solid foundation to implement these important synthetic strategies in their own laboratories. The mild conditions and broad substrate scope of the photoredox-based methods, in particular, make them highly attractive for late-stage functionalization in drug discovery projects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting difluoromethylation reactions. While the term "DFI fluorination" was not specifically identified in available literature, this document focuses on common challenges and optimization strategies for the introduction of the difluoromethyl (CF2H) group, a critical moiety in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of the difluoromethyl group for nucleophilic difluoromethylation?

The most prevalent reagents for nucleophilic difluoromethylation are derivatives of the Ruppert-Prakash reagent. These include difluoromethyltrimethylsilane (TMSCF2H), from which the active [CF2H]⁻ anion is generated upon activation with a fluoride (B91410) source or a base. Other common reagents include difluoromethyl phenyl sulfone (PhSO2CF2H) and metallic difluoromethyl reagents like Zn(CF2H)2.

Q2: My difluoromethylation reaction is not proceeding or shows low conversion. What are the initial troubleshooting steps?

Low reactivity in difluoromethylation reactions can stem from several factors. A primary step is to ensure the anhydrous nature of the reaction conditions, as water can quench the active nucleophilic species. The choice of solvent is also critical; polar aprotic solvents like THF, DMF, or DMA are generally preferred. The catalyst or initiator, often a fluoride source like TBAF or CsF, or a base like KOtBu, must be of high purity and added under an inert atmosphere. Finally, reaction temperature can play a significant role; while many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

Q3: I am observing significant decomposition of my starting material. How can I mitigate this?

Substrate decomposition often points to the reaction conditions being too harsh. If a strong base like KOtBu is used to generate the [CF2H]⁻ species, consider switching to a milder fluoride-based activation of TMSCF2H. Lowering the reaction temperature can also help to suppress side reactions. Additionally, slow addition of the difluoromethylating reagent or the activator can maintain a low concentration of the active nucleophile, potentially reducing decomposition pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your difluoromethylation experiments.

Issue 1: Low Yield of the Desired Difluoromethylated Product

Low yields can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Poor quality of difluoromethylating reagent Ensure the reagent (e.g., TMSCF2H) is fresh or has been stored properly under an inert atmosphere.
Inefficient generation of the active nucleophile Verify the purity and dryness of the activator (e.g., TBAF, CsF, KOtBu). Consider using a different activator or increasing its stoichiometry.
Presence of water or protic impurities Dry all solvents and reagents thoroughly. Run the reaction under a strictly inert atmosphere (N2 or Ar).
Suboptimal reaction temperature Screen a range of temperatures. While room temperature is a good starting point, some substrates may require cooling to -78°C or gentle heating.
Incorrect solvent choice Polar aprotic solvents are generally preferred. Screen solvents such as THF, DMF, DMA, or ethereal solvents.
Steric hindrance around the reaction center For sterically demanding substrates, longer reaction times or higher temperatures may be necessary.
Issue 2: Formation of Multiple Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Suggested Solution
Decomposition of the starting material or product Lower the reaction temperature. Use a milder base or activator. Reduce the reaction time.
Side reactions of the difluoromethyl anion Slow addition of the difluoromethylating reagent or activator can minimize side reactions by keeping the concentration of the active nucleophile low.
Reaction with the solvent Ensure the chosen solvent is inert under the reaction conditions. For example, ester-containing solvents may not be compatible with strong bases.

Experimental Protocols

Protocol 1: General Procedure for the Difluoromethylation of an Aldehyde using TMSCF2H

This protocol describes a general method for the nucleophilic difluoromethylation of an aldehyde using TMSCF2H as the difluoromethyl source and TBAF as the activator.

Materials:

  • Aldehyde (1.0 mmol)

  • TMSCF2H (1.5-2.0 mmol)

  • TBAF (1.0 M solution in THF, 0.1-0.2 mmol)

  • Anhydrous THF (5 mL)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N2 or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add TMSCF2H (1.5-2.0 mmol) to the solution.

  • Slowly add the TBAF solution (0.1-0.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Experimental Workflow for Difluoromethylation

The following diagram outlines a typical experimental workflow for a difluoromethylation reaction.

G A Reaction Setup (Dry Glassware, Inert Atmosphere) B Addition of Substrate and Solvent A->B C Cooling of Reaction Mixture (e.g., 0°C or -78°C) B->C D Addition of Difluoromethylating Reagent (e.g., TMSCF2H) C->D E Slow Addition of Activator (e.g., TBAF) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Reaction Quench (e.g., aq. NH4Cl) F->G H Workup and Extraction G->H I Purification (Column Chromatography) H->I J Product Characterization I->J

Caption: General experimental workflow for a difluoromethylation reaction.

Troubleshooting Logic for Low Reaction Yield

This diagram provides a decision-making framework for troubleshooting low yields in difluoromethylation reactions.

G Start Low Yield Observed CheckReagents Are reagents (TMSCF2H, activator) pure and dry? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents Yes NoReagents No CheckReagents->NoReagents No CheckConditions Are reaction conditions anhydrous? YesReagents->CheckConditions PurifyReagents Purify or use fresh reagents. NoReagents->PurifyReagents YesConditions Yes CheckConditions->YesConditions Yes NoConditions No CheckConditions->NoConditions No OptimizeTemp Is the reaction temperature optimal? YesConditions->OptimizeTemp DrySystem Thoroughly dry all glassware, solvents, and reagents. NoConditions->DrySystem YesTemp Yes OptimizeTemp->YesTemp Yes NoTemp No OptimizeTemp->NoTemp No OptimizeSolvent Is the solvent appropriate? YesTemp->OptimizeSolvent ScreenTemps Screen a range of temperatures (e.g., -78°C to 50°C). NoTemp->ScreenTemps YesSolvent Yes OptimizeSolvent->YesSolvent Yes NoSolvent No OptimizeSolvent->NoSolvent No End Further optimization may be needed (e.g., different activator). YesSolvent->End ScreenSolvents Screen different polar aprotic solvents (THF, DMF, etc.). NoSolvent->ScreenSolvents

Technical Support Center: Reactions Involving 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) reactions. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile deoxofluorinating and dehydrating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of DFI in a deoxofluorination reaction?

The primary byproduct generated from the DFI reagent during the deoxofluorination of alcohols or carbonyls is 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) .[1][2][3] DFI transfers its two fluorine atoms to the substrate, resulting in the formation of the stable, cyclic urea, DMI.

Q2: What are the physical properties of the DMI byproduct, and how do they impact purification?

DMI is a high-boiling, polar aprotic solvent.[1][2][3] Its key properties are summarized in the table below.

PropertyValueCitation(s)
Boiling Point 221–226 °C[1][2]
Melting Point 7.5–8.2 °C[2][4]
Solubility Freely soluble in water, DMF, THF, toluene (B28343)[1][2]
Density ~1.056 g/mL at 25 °C[2]

The high boiling point of DMI can make its removal by distillation challenging, especially if the desired product is also a high-boiling liquid. Its high polarity and solubility in both aqueous and common organic solvents mean that it can be difficult to separate using standard liquid-liquid extraction techniques.[5]

Q3: What are the most common side reactions observed when using DFI with alcohols?

The most prevalent side reaction, particularly with secondary and tertiary alcohols, is elimination (dehydration) to form alkenes.[6][7] This competes with the desired nucleophilic substitution (fluorination). The ratio of substitution to elimination is influenced by the substrate's structure and the reaction conditions. Sterically hindered alcohols are more prone to elimination.

Q4: Can DFI react with other functional groups in my molecule?

Yes, besides its primary reactivity with alcohols and carbonyls, DFI can also act as a dehydrating agent.[6][8] Therefore, it may react with substrates containing sensitive functional groups that can undergo dehydration. Care should be taken with molecules containing functionalities that are sensitive to acidic conditions, as trace amounts of hydrogen fluoride (B91410) (HF) can be generated, especially if moisture is present.[9][10]

Troubleshooting Guides

Issue 1: Difficulty in Removing the 1,3-dimethyl-2-imidazolidinone (DMI) Byproduct

Symptoms:

  • The purified product is contaminated with a high-boiling impurity.

  • NMR spectra of the product show characteristic peaks of DMI (singlet around 2.6 ppm for the methyl groups and a multiplet around 3.2 ppm for the methylene (B1212753) groups).

Possible Causes:

  • High boiling point of DMI makes it difficult to remove via standard distillation.

  • High solubility of DMI in both aqueous and organic solvents complicates extractive work-up.[1][5]

Solutions:

MethodExperimental ProtocolConsiderations
Aqueous Wash 1. After quenching the reaction, dilute the organic layer with a suitable solvent (e.g., ethyl acetate, DCM). 2. Wash the organic layer multiple times with water or brine. The high water solubility of DMI can facilitate its removal into the aqueous phase.[2]This may require a large volume of water and multiple extractions for efficient removal. Emulsion formation can be an issue.
Acidic Wash 1. Perform an aqueous work-up as described above. 2. Follow with a wash using a dilute acid solution (e.g., 1M HCl). This can protonate any basic impurities and enhance their aqueous solubility.Be cautious if your desired product contains acid-sensitive functional groups.[5][9]
Chromatography 1. If the DMI persists after extraction, column chromatography on silica (B1680970) gel is often effective. 2. Use a solvent system with a gradient of increasing polarity (e.g., hexanes/ethyl acetate). DMI is quite polar and will typically have a lower Rf than many organic products.DMI can sometimes be challenging to separate from polar products. Using a less polar eluent at the beginning can help in better separation. For acid-sensitive compounds, chromatography on neutral alumina (B75360) can be an alternative.[5]
Distillation/Kugelrohr 1. For products with a significantly lower boiling point than DMI, vacuum distillation or Kugelrohr distillation can be employed.This method is only suitable if there is a large difference in boiling points and the desired product is thermally stable.
Issue 2: Low Yield of Fluorinated Product and/or Formation of Elimination Byproducts

Symptoms:

  • Low isolated yield of the desired alkyl fluoride.

  • Presence of alkene byproducts, confirmed by NMR (vinylic protons) or GC-MS.

Possible Causes:

  • Substrate Structure: Secondary and tertiary alcohols, especially those that are sterically hindered, are more prone to E1/E2 elimination pathways.[11][12]

  • Reaction Temperature: Higher reaction temperatures can favor elimination over substitution.

  • Presence of a Base: While not always required for DFI reactions, the presence of a non-nucleophilic base can sometimes promote elimination.

Solutions:

StrategyDetailed MethodologyRationale
Optimize Reaction Temperature 1. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. 2. If the reaction is sluggish, slowly increase the temperature.Lower temperatures generally favor the SN2 pathway (substitution) over elimination.
Choice of Solvent 1. Use a non-polar, aprotic solvent such as toluene or dichloromethane.The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for deoxofluorination reactions.
Control Stoichiometry 1. Use a slight excess of DFI (e.g., 1.1-1.5 equivalents).Ensuring complete conversion of the starting material can prevent the need for harsher conditions that might promote side reactions.
Substrate Modification (if possible) 1. If elimination is a major issue, consider if the substrate can be modified to be less sterically hindered near the reaction center.Reducing steric hindrance can favor the SN2 pathway.

Visual Guides

Logical Workflow for Product Purification

G cluster_0 Post-Reaction Work-up cluster_1 Purification Strategy start Reaction Mixture quench Quench Reaction (e.g., with NaHCO3) start->quench extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract wash Aqueous Washes (Water/Brine) extract->wash distill Distillation / Kugelrohr wash->distill Volatile Product? chromatography Column Chromatography (Silica Gel or Alumina) wash->chromatography Non-volatile Product or DMI still present product Pure Product distill->product chromatography->product

Caption: A general workflow for the purification of products from DFI reactions.

Signaling Pathway of Deoxofluorination vs. Elimination

G cluster_0 Reaction Initiation cluster_1 Reaction Pathways cluster_2 Products alcohol Alcohol (R-OH) activated Activated Intermediate [R-O-DFI]⁺ alcohol->activated dfi DFI dfi->activated substitution Substitution (SN2/SN1) activated->substitution elimination Elimination (E2/E1) activated->elimination fluoride Alkyl Fluoride (R-F) substitution->fluoride dmi DMI substitution->dmi alkene Alkene elimination->alkene elimination->dmi

Caption: Competing pathways of substitution and elimination in DFI-mediated reactions of alcohols.

References

Technical Support Center: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conducting and working up DFI-mediated fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DFI)?

A1: this compound (DFI) is a deoxo-fluorinating agent. It is primarily used for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1]

Q2: What are the main byproducts of a reaction with DFI?

A2: The main byproduct of a reaction involving DFI is 1,3-dimethylimidazolidin-2-one, a urea-like compound, which is formed after the fluorine atoms are transferred to the substrate.

Q3: How should I quench a reaction involving DFI?

A3: Reactions with DFI can be quenched by the slow addition of a nucleophilic scavenger. Common quenching agents include water, saturated aqueous sodium bicarbonate solution, or methanol. The choice of quenching agent may depend on the stability of your product.

Q4: My product appears to be water-soluble. How can I modify the workup to improve my yield?

A4: If your product exhibits significant water solubility, it is advisable to perform multiple extractions with an appropriate organic solvent.[2] Additionally, you can saturate the aqueous layer with a salt, such as sodium chloride (brine), to decrease the polarity of the aqueous phase and drive your product into the organic layer.

Q5: The crude NMR of my reaction mixture looks very messy. What could be the issue?

A5: A complex crude NMR can indicate several issues.[2] It may suggest that the reaction did not go to completion, that side reactions occurred, or that the product is unstable under the reaction or workup conditions. It is also possible that residual byproducts are obscuring the signals of your desired product. Purification is often necessary to obtain a clean spectrum.

Troubleshooting Guides

Problem 1: Incomplete Conversion or No Reaction
Possible Cause Suggested Solution
Low quality or degraded DFI reagent Ensure the DFI reagent is of high purity (typically >95%) and has been stored under the recommended conditions (e.g., at 2-8°C). Consider using a freshly opened bottle of the reagent.
Insufficient reaction time or temperature Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Presence of water or other protic impurities Ensure that your starting materials and solvent are anhydrous. DFI is sensitive to moisture, which can consume the reagent and prevent the desired reaction.
Incorrect stoichiometry Verify the calculations for the molar equivalents of DFI used. For challenging substrates, it may be necessary to use a larger excess of the fluorinating agent.
Problem 2: Low Yield of the Desired Product
Possible Cause Suggested Solution
Product loss during aqueous workup If the product has some water solubility, perform multiple extractions with the organic solvent.[2] Saturating the aqueous layer with brine can also help to improve the partitioning of the product into the organic phase.
Product degradation during workup or purification Some fluorinated compounds can be unstable to acidic or basic conditions.[2][3] If you suspect your product is sensitive, use a neutral pH workup. For purification, consider using a less aggressive method, such as flash chromatography with a neutral stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system.
Formation of side products The formation of constitutional isomers can be an issue with certain substrates.[4] Optimizing the reaction conditions, such as temperature and solvent, may help to improve the selectivity for the desired product.
Product volatility If your product is volatile, you may be losing it during solvent removal under reduced pressure.[2] Use lower temperatures on the rotary evaporator and be cautious not to apply excessive vacuum.

Experimental Protocols

General Workup Procedure for a DFI Reaction

This protocol provides a general guideline for the workup of a reaction where DFI is used to fluorinate an alcohol.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue the addition until gas evolution ceases. Caution: The quenching process can be exothermic and may release gas.

  • Phase Separation and Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate).

    • Shake the separatory funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer two more times with the same organic solvent.

    • Combine all the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic extracts with water to remove any remaining water-soluble impurities.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to help remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to isolate the pure fluorinated product.

Data Presentation

Table 1: Representative Yields for Deoxofluorination Reactions

Substrate TypeProduct TypeTypical Isolated Yields
Primary AlcoholMonofluoride60-85%
Secondary AlcoholMonofluoride50-75%
Aldehydegem-Difluoride70-90%
Ketonegem-Difluoride65-85%

Note: These are representative yields and can vary significantly depending on the specific substrate and reaction conditions.

Visualizations

Workup_Procedure General Workup Workflow for DFI Reactions start Completed Reaction Mixture quench 1. Quench with sat. aq. NaHCO3 at 0°C start->quench extract 2. Extract with Organic Solvent (e.g., DCM) quench->extract wash 3. Wash Organic Layer with Water and Brine extract->wash dry 4. Dry with Anhydrous MgSO4 or Na2SO4 wash->dry concentrate 5. Concentrate under Reduced Pressure dry->concentrate purify 6. Purify by Flash Chromatography concentrate->purify product Pure Fluorinated Product purify->product

Caption: General workup workflow for DFI reactions.

Troubleshooting_Tree Troubleshooting Low Yield in DFI Reactions start Low Yield Observed check_workup Product loss during workup? start->check_workup check_stability Product unstable? check_workup->check_stability No sol_workup Modify workup: - Multiple extractions - Use brine wash check_workup->sol_workup Yes check_side_reactions Side reactions observed? check_stability->check_side_reactions No sol_stability Modify conditions: - Neutral pH workup - Milder purification check_stability->sol_stability Yes sol_side_reactions Optimize reaction: - Adjust temperature - Change solvent check_side_reactions->sol_side_reactions Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Deoxyfluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and solutions for improving the yield and selectivity of deoxyfluorination reactions, a critical transformation in medicinal chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common deoxyfluorinating agents and their general characteristics?

A1: The most prevalent deoxyfluorinating agents include:

  • Diethylaminosulfur Trifluoride (DAST): A versatile and widely used reagent for converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[1] It is also effective for the fluorination of aldehydes and ketones to geminal difluorides.[1][2] However, DAST is thermally unstable and can decompose explosively upon heating.[1][3] It is also sensitive to moisture, which can lead to the formation of HF.[1]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a more thermally stable alternative to DAST, Deoxo-Fluor performs similarly in converting alcohols, aldehydes, and ketones to their fluorinated counterparts.[1][4][5] Its higher thermal stability makes it a safer option for reactions requiring elevated temperatures.[1][4]

  • PyFluor (2-pyridinesulfonyl fluoride): An inexpensive, bench-stable, and selective deoxyfluorinating reagent.[3][6][7] It is particularly noted for minimizing the formation of elimination side products, which simplifies purification.[3][6][8] PyFluor typically requires a strong base, such as DBU, for activation.[8][9]

Q2: My reaction is giving a low yield or no conversion. What are the likely causes?

A2: Low or no conversion in a deoxyfluorination reaction can stem from several factors:

  • Inactive Reagent: Many fluorinating reagents, especially DAST and Deoxo-Fluor, can degrade over time if not stored under anhydrous conditions.[10] Using a fresh bottle of the reagent is recommended.

  • Insufficient Reagent: For sterically hindered alcohols or less reactive substrates, a larger excess of the fluorinating reagent may be necessary.[10]

  • Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a reasonable rate.[10] However, increasing the temperature can also promote side reactions.[10]

  • Poor Leaving Group: The hydroxyl group of the alcohol must be effectively activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, prior to fluorination with a fluoride (B91410) source may be a better strategy.[10]

  • Solvent Incompatibility: The solvent must be anhydrous and compatible with the chosen fluorinating reagent.[10] Common solvents include dichloromethane (B109758) (DCM), toluene (B28343), and acetonitrile.[8][10][11]

Q3: I'm observing a significant amount of elimination byproduct (alkene). How can I minimize this?

A3: Elimination is a common side reaction in deoxyfluorination. To minimize it:

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[10] Running the reaction at a lower temperature can favor the desired substitution.

  • Choose a More Selective Reagent: Reagents like PyFluor are known to be highly selective for fluorination over elimination.[3][6][8]

  • Avoid Strongly Basic Conditions (if not required): If the reaction conditions are basic, this can promote E2 elimination.[10] For reagents that do not require an external base, maintaining neutral conditions is preferable.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor a more concerted SN2 mechanism, reducing elimination.[12]

Troubleshooting Guide: Low Yield and Side Reactions

This guide provides a structured approach to troubleshooting common issues in deoxyfluorination reactions.

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive Fluorinating Reagent Use a fresh bottle of the fluorinating reagent, ensuring it has been stored under anhydrous conditions.[10]
Insufficient Reagent Increase the equivalents of the fluorinating reagent (e.g., from 1.1 eq to 1.5-2.0 eq), especially for sterically hindered or less reactive substrates.[10]
Low Reaction Temperature Gradually increase the reaction temperature. Some reactions may require heating to proceed.[10]
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the reagent. Dichloromethane (DCM) is a common choice for DAST and Deoxo-Fluor, while toluene or cyclic ethers can be optimal for PyFluor.[7][8][13]
High Levels of Elimination Byproduct High Reaction Temperature Lower the reaction temperature. Substitution pathways generally have a lower activation energy than elimination pathways.[10]
Reagent Choice Switch to a reagent known for higher selectivity, such as PyFluor, which often shows minimal elimination.[3][8]
Strongly Basic Conditions If the reagent does not require a base, ensure the reaction is run under neutral conditions. If a base is necessary (e.g., for PyFluor), use a non-nucleophilic, sterically hindered base.[10]
Formation of Rearrangement Products SN1-type Mechanism The reaction may be proceeding through a carbocation intermediate. Consider switching to a reagent or conditions that favor an SN2-type mechanism, which involves a direct backside attack.[10]
Substrate Structure Substrates prone to forming stable carbocations are more likely to undergo rearrangement. A less ionizing solvent may help suppress this pathway.
Decomposition of Starting Material or Product Harsh Reaction Conditions Use milder reaction conditions, such as a lower temperature or a less aggressive fluorinating agent.[11]
Incompatible Functional Groups Protect sensitive functional groups in the starting material before attempting fluorination.

Data Presentation: Reagent Performance Comparison

The following tables summarize quantitative data on the performance of different deoxyfluorinating agents under various conditions.

Table 1: Deoxyfluorination of a Challenging Secondary Alcohol (Fmoc-serine methyl ester)

ReagentSolventTemperature (°C)Yield (%)Reference
DASTToluene2511[14]
Deoxo-FluorToluene259[14]
PhenoFluor Toluene 80 80 [14]

This table highlights the superior performance of PhenoFluor for a substrate prone to side reactions.

Table 2: Effect of Reagent Equivalents on Yield (gem-difluorination of benzophenone)

ReagentEquivalentsYield (%)Reference
Deoxo-Fluor®1.427[15]
Deoxo-Fluor®3.063[15]
Deoxo-Fluor®4.0No significant improvement[15]

This table demonstrates the importance of optimizing the stoichiometry of the fluorinating reagent.

Table 3: Comparison of Selectivity (Fluorination vs. Elimination)

SubstrateReagentConditionsProduct:Elimination RatioReference
Secondary AlcoholDASTCH₂Cl₂, 0 °C-[8]
Secondary AlcoholPBSFDBU, Toluene, 80 °C6:1[8]
Secondary AlcoholPyFluor DBU, Toluene, 80 °C >20:1 [8]

This table illustrates the enhanced selectivity of PyFluor in minimizing elimination byproducts.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST

  • Preparation: In a fume hood, add the alcohol (1.0 mmol) to an oven-dried flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) (0.1-0.2 M).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DAST (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Safety Note: DAST is corrosive, moisture-sensitive, and can decompose explosively with heat. Always handle it with extreme care in a fume hood.[1]

Protocol 2: General Procedure for Deoxyfluorination of an Alcohol using PyFluor

  • Preparation: To a vial containing a magnetic stir bar, add the alcohol (1.0 mmol), PyFluor (1.1 mmol, 1.1 equiv), and a strong amidine or guanidine (B92328) base such as DBU (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene or a cyclic ether (e.g., THF, dioxane) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C for more hindered substrates). The reaction does not typically require exclusion of air or moisture.[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by passing it through a short plug of silica gel to remove ionic byproducts.[8]

Visualizations

experimental_workflow start Start: Prepare Reactants prepare_flask Oven-dried flask with stir bar start->prepare_flask add_alcohol Add alcohol and anhydrous solvent prepare_flask->add_alcohol cool_reaction Cool to appropriate temperature (e.g., -78°C for DAST) add_alcohol->cool_reaction add_reagent Slowly add deoxyfluorinating reagent cool_reaction->add_reagent reaction Stir and monitor reaction (TLC, LC-MS) add_reagent->reaction quench Quench reaction (e.g., with aq. NaHCO3) reaction->quench workup Aqueous work-up and extraction quench->workup purify Dry, concentrate, and purify (e.g., column chromatography) workup->purify end End: Isolated Product purify->end

A generalized experimental workflow for alcohol deoxyfluorination.

troubleshooting_yield start Low Yield in Deoxyfluorination? check_conversion Is starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_reagent Is reagent fresh and anhydrous? low_conversion->check_reagent check_equivalents Are reagent equivalents sufficient? check_reagent->check_equivalents Yes solution_new_reagent Solution: Use fresh reagent check_reagent->solution_new_reagent No check_temp Is reaction temperature adequate? check_equivalents->check_temp Yes solution_increase_eq Solution: Increase equivalents check_equivalents->solution_increase_eq No solution_increase_temp Solution: Increase temperature check_temp->solution_increase_temp No check_side_products Are side products observed? good_conversion->check_side_products elimination Elimination Product? check_side_products->elimination rearrangement Rearrangement? check_side_products->rearrangement decomposition Decomposition? check_side_products->decomposition solution_elimination Solutions: - Lower temperature - Use selective reagent (e.g., PyFluor) elimination->solution_elimination solution_rearrangement Solutions: - Use conditions favoring SN2 - Change solvent rearrangement->solution_rearrangement solution_decomposition Solutions: - Use milder conditions - Protect sensitive groups decomposition->solution_decomposition

Troubleshooting decision tree for low yield in deoxyfluorination.

References

Technical Support Center: Direct Fluorination (DFI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Direct Fluorination (DFI) Reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges encountered during the direct fluorination of C-H bonds, with a particular focus on sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when attempting to fluorinate a sterically hindered C-H bond?

A1: The primary challenges in fluorinating a sterically congested C-H bond are:

  • Low Reactivity: The steric bulk around the target C-H bond can prevent the fluorinating agent and catalyst from approaching, leading to slow or no reaction.

  • Poor Site-Selectivity: In complex molecules with multiple C-H bonds, the reaction may preferentially occur at a more accessible, less sterically hindered site, resulting in a mixture of isomers.[1]

  • Catalyst Deactivation: Sterically demanding substrates can sometimes lead to catalyst deactivation or decomposition.[1]

  • Low Yields: As a consequence of the above factors, the overall yield of the desired fluorinated product is often low.

Q2: What are the most common electrophilic fluorinating agents, and how do they compare in terms of reactivity for hindered substrates?

A2: The most common electrophilic fluorinating agents are N-F reagents.[2] Key examples include:

  • Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile reagent, often used in transition-metal-catalyzed and photocatalytic reactions.[2] Its high reactivity can sometimes be advantageous for overcoming the inertness of sterically hindered C-H bonds.

  • N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent, compatible with various catalytic systems, including palladium, copper, and photocatalysis.[2][3] It is generally considered a milder fluorinating agent than Selectfluor.

The choice between these reagents often depends on the specific substrate and catalytic system. For highly hindered substrates, the greater reactivity of Selectfluor may be necessary, but this can also lead to lower selectivity.

Q3: How can directing groups help in the fluorination of sterically hindered positions?

A3: Directing groups are functional groups within the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond. This strategy effectively increases the local concentration of the catalyst at the desired site, overcoming steric barriers and enabling highly site-selective fluorination.[4][5] For example, amide or imine groups have been successfully used to direct the fluorination of β-C(sp³)–H bonds in natural products like camphor (B46023) and fenchone.[4]

Q4: Are there catalytic systems particularly well-suited for late-stage fluorination of complex, sterically demanding molecules?

A4: Yes, several catalytic systems have shown promise for the late-stage fluorination of complex molecules:

  • Silver-Catalyzed Fluorination: Silver catalysts have demonstrated a broad substrate scope and functional group tolerance, making them suitable for the late-stage fluorination of complex natural products and pharmaceuticals.[6]

  • Palladium-Catalyzed C-H Activation: Palladium catalysis, often in conjunction with directing groups, is a powerful tool for site-selective fluorination of unactivated C(sp³)–H bonds.[4][5]

  • Photocatalysis: Photocatalytic methods, such as those employing the decatungstate anion, can facilitate the fluorination of unactivated C-H bonds under mild conditions and have been applied to complex molecules like amino acids and peptides.[3]

Troubleshooting Guide

This guide addresses common issues encountered during DFI fluorination reactions, particularly for sterically hindered substrates.

Problem Potential Cause Suggested Solution
Low or No Product Yield Insufficiently Reactive Fluorinating Agent: The chosen N-F reagent may not be electrophilic enough for the sterically hindered C-H bond.Consider switching to a more reactive fluorinating agent, such as Selectfluor®.[7]
Poor Catalyst Activity: The catalyst may not be active enough to overcome the high activation barrier associated with the sterically hindered C-H bond.Screen different metal catalysts (e.g., Pd, Ag, Cu) and ligands. Modifying the steric and electronic properties of the ligand can significantly impact catalyst activity.[1][5]
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the steric hindrance.Gradually increase the reaction temperature. However, be mindful of potential substrate or product decomposition at higher temperatures.[1]
Incompatible Solvent: The solvent may not be optimal for the reaction, affecting catalyst solubility or stability.Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1]
Formation of Multiple Isomers (Low Regioselectivity) Multiple Accessible C-H Bonds: The reaction may be occurring at other, less sterically hindered C-H bonds.* Introduce a Directing Group: If possible, modify the substrate to include a directing group that will guide the catalyst to the desired C-H bond.[1][4] * Modify the Catalyst System: The steric bulk of the catalyst's ligands can influence regioselectivity. A bulkier ligand may favor reaction at less hindered sites, while a less bulky ligand might access more hindered positions.
Incorrect Fluorinating Reagent: Different fluorinating agents can exhibit different selectivities.Experiment with different N-F reagents (e.g., Selectfluor®, NFSI) to see if regioselectivity improves.[1]
Substrate Decomposition Harsh Reaction Conditions: High temperatures or a highly reactive fluorinating agent may be causing the substrate to decompose.* Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[1] * Use a Milder Fluorinating Agent: Switch to a less reactive N-F reagent like NFSI. * Employ Milder Methods: Consider photocatalytic methods, which often proceed under milder conditions.[3]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the successful fluorination of sterically demanding substrates.

Table 1: Palladium-Catalyzed β-C(sp³)–H Fluorination of Natural Products [4]

SubstrateCatalystFluorinating AgentSolventTemperature (°C)Yield (%)
Camphor DerivativePd(OAc)₂NFSINot SpecifiedNot Specified57
Fenchone DerivativePd(OAc)₂NFSINot SpecifiedNot Specified46

Table 2: Silver-Catalyzed Late-Stage Fluorination of Complex Molecules [6]

SubstrateCatalystFluorinating AgentSolventTemperature (°C)Yield (%)
Taxol DerivativeAg₂OF-TEDA-PF₆Acetone (B3395972)6570
Rifamycin DerivativeAg₂OF-TEDA-PF₆Acetone6565
Strychnine DerivativeAg₂OF-TEDA-PF₆Acetone6575

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed β-C(sp³)–H Fluorination of Ketones (Adapted from[4])

  • To a reaction vial, add the ketone substrate, an imine amide auxiliary (as the directing group), the Pd(II) catalyst, and the fluorinating agent (NFSI).

  • Add the appropriate solvent.

  • Seal the vial and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Silver-Catalyzed Late-Stage Fluorination of Arylstannanes (Adapted from[6])

  • To a reaction vial, add the arylstannane substrate, Ag₂O (5 mol%), NaHCO₃, NaOTf, and the fluorinating agent (F-TEDA-PF₆).

  • Add acetone as the solvent.

  • Seal the vial and heat the reaction mixture to 65 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with additional acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_DFI_Fluorination start Low Yield in DFI Fluorination of a Hindered Substrate check_reagent Is the fluorinating agent reactive enough? start->check_reagent switch_reagent Switch to a more reactive agent (e.g., Selectfluor®) check_reagent->switch_reagent No check_catalyst Is the catalyst system optimal? check_reagent->check_catalyst Yes switch_reagent->check_catalyst screen_catalysts Screen different catalysts and ligands check_catalyst->screen_catalysts No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_temp Optimize temperature and solvent check_conditions->optimize_temp No consider_directing_group Is regioselectivity an issue? check_conditions->consider_directing_group Yes optimize_temp->consider_directing_group use_directing_group Incorporate a directing group into the substrate consider_directing_group->use_directing_group Yes end Improved Yield consider_directing_group->end No use_directing_group->end

Caption: Troubleshooting workflow for low yields in DFI fluorination.

Directing_Group_Strategy substrate Substrate with Sterically Hindered C-H dg Directing Group (DG) catalyst Metal Catalyst complex Substrate-DG-Catalyst Complex catalyst->complex fluorination Site-Selective Fluorination complex->fluorination C-H Activation product Fluorinated Product fluorination->product substate substate substate->complex Coordination via DG

Caption: Mechanism of directing group-assisted C-H fluorination.

References

Technical Support Center: Purification of Products from 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products from DFI-mediated reactions.

General Reaction & Purification Workflow

The following diagram illustrates a typical workflow for a deoxofluorination reaction using DFI, followed by purification.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Alcohol/Carbonyl Substrate reagent DFI in Anhydrous Solvent reaction Deoxofluorination Reaction reagent->reaction quench Quench Reaction (e.g., sat. aq. NaHCO3) reaction->quench extract Liquid-Liquid Extraction (e.g., DCM, Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., Brine) extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography crystallization Crystallization chromatography->crystallization pure_product Pure Fluorinated Product chromatography->pure_product crystallization->pure_product

Caption: General workflow for DFI reactions and subsequent product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a DFI reaction?

A1: The most common impurities include:

  • 1,3-Dimethyl-2-imidazolidinone (DMI): This is the primary byproduct of DFI after it has delivered its fluorine atoms. It is a polar, high-boiling point compound.

  • Unreacted DFI: If an excess of the reagent was used or the reaction did not go to completion.

  • Unreacted Starting Material: The alcohol or carbonyl compound that was the substrate for the reaction.

  • Side Products: Depending on the substrate, elimination byproducts (alkenes) can sometimes be formed, although DFI is generally considered more selective than older reagents like DAST.[1]

Q2: How can I remove the 1,3-Dimethyl-2-imidazolidinone (DMI) byproduct?

A2: DMI is water-soluble, so a standard aqueous workup is often effective. This typically involves diluting the reaction mixture with an organic solvent (like dichloromethane (B109758) or ethyl acetate) and washing it multiple times with water or brine.[2] For large-scale operations or when DMI is particularly difficult to remove, extractive distillation with n-butanol in the presence of an inorganic salt like sodium chloride has been reported as an effective method.[3]

Q3: My fluorinated product is very polar. How does this affect purification?

A3: The introduction of fluorine can significantly alter a molecule's polarity. Highly polar fluorinated compounds can be challenging to purify using standard normal-phase chromatography as they may have low retention on silica (B1680970) gel. In such cases, consider using reverse-phase HPLC with a polar-embedded or polar-endcapped column.[4] Adjusting the mobile phase pH to be at least 2 units away from your compound's pKa can also improve peak shape and retention.[4]

Q4: Are there special considerations for choosing a purification technique for fluorinated compounds?

A4: Yes. The unique properties of organofluorine compounds can be leveraged for purification. For instance, "fluorous" interactions can be utilized in fluorous solid-phase extraction (F-SPE) for selective separation. In chromatography, using a fluorinated stationary phase can offer different selectivity compared to standard silica or C18 columns, which can be advantageous for separating closely related fluorinated and non-fluorinated compounds.[4]

Troubleshooting Guides

Column Chromatography

Flash column chromatography over silica gel is the most common method for purifying products from DFI reactions.[2]

Troubleshooting Logic for Column Chromatography

G cluster_issues cluster_solutions start Column Chromatography Issue co_elution Product Co-elutes with Impurity start->co_elution no_elution Product Does Not Elute start->no_elution streaking Product Streaks on Column start->streaking gradient Optimize Solvent Gradient co_elution->gradient Try shallower gradient solvent_system Change Solvent System no_elution->solvent_system Increase mobile phase polarity deactivate_silica Deactivate Silica (add Et3N) streaking->deactivate_silica For basic compounds dry_load Use Dry Loading Technique streaking->dry_load If solubility is an issue gradient->solvent_system If still co-eluting rp_chrom Switch to Reverse Phase solvent_system->rp_chrom For very polar products

Caption: Troubleshooting logic for common column chromatography issues.

Problem Possible Cause Suggested Solution
Poor Separation / Co-elution The polarity of the product and impurities are too similar in the chosen solvent system.Optimize the mobile phase. A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate (B1210297).[5] Try a shallower gradient or isocratic elution. Consider a different solvent system (e.g., dichloromethane/methanol).
Product Streaking / Tailing The compound is interacting with acidic silanol (B1196071) groups on the silica gel, which is common for basic compounds.Add a small amount of triethylamine (B128534) (~0.1-1%) to the eluent to deactivate the silica gel.[6]
Product Not Eluting The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. If the product is highly polar, consider switching to reverse-phase chromatography.
Difficulty with Sample Loading The crude product is not very soluble in the initial chromatography solvent.Use a "dry loading" technique. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[6]
Liquid-Liquid Extraction

A typical workup for a DFI reaction involves quenching with an aqueous solution followed by extraction.

Problem Possible Cause Suggested Solution
Formation of an Emulsion The organic and aqueous layers are not separating cleanly, often due to the presence of polar byproducts or fine particulates.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Let the mixture stand for a longer period. If necessary, filter the entire mixture through a pad of Celite.
Product Remains in Aqueous Layer The fluorinated product has significant water solubility.Increase the number of extractions with the organic solvent. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase ("salting out").
Residual DMI in Product Insufficient washing of the organic layer. DMI is water-soluble.Increase the number of washes with water or brine. A typical procedure involves washing the organic layer multiple times.[2]
Crystallization

Crystallization can be an effective final purification step to obtain a highly pure solid product.

Troubleshooting Logic for Crystallization

Caption: Troubleshooting logic for common crystallization problems.

Problem Possible Cause Suggested Solution
No Crystals Form The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating some of the solvent. Cool the solution slowly, eventually in an ice bath or refrigerator. If crystals still do not form, try a different solvent or a mixture of a "good" solvent and a "poor" (anti-solvent).[7]
Product "Oils Out" The degree of supersaturation is too high, or the presence of impurities is inhibiting crystallization.Use a more dilute solution or cool the solution more slowly. Consider purifying the compound further by another method (e.g., column chromatography) before attempting crystallization.[1]
Purity Does Not Improve Impurities have a similar solubility profile to the product and are co-crystallizing.Try a different solvent system for recrystallization. It may be necessary to perform another purification step, such as chromatography, to remove the persistent impurity before a final crystallization.

Experimental Protocols

Protocol 1: General Workup and Flash Chromatography Purification

This protocol is a general procedure for the purification of a neutral, moderately polar fluorinated compound synthesized via a DFI reaction.

  • Reaction Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove water and some water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Flash Column Chromatography:

    • Prepare a silica gel column. A common solvent system to start with for TLC analysis and column elution is a mixture of hexanes and ethyl acetate.[5]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated product.

Protocol 2: Purification of a Solid Product by Crystallization

This protocol is suitable for purifying a solid fluorinated product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[8] Common solvent systems include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table summarizes typical outcomes for deoxofluorination reactions, although specific yields and purity will be highly dependent on the substrate.

Reaction Type Reagent Typical Yield Range Purification Method Reference
Deoxyfluorination of AlcoholsDFI70-95%Flash Column Chromatography[1][4]
Deoxyfluorination of Aldehydes/KetonesDFI60-90%Flash Column Chromatography[1][4]
Deoxyfluorination of Tertiary AlcoholsP-mediated, B-catalyzed52-87%Flash Column Chromatography[2]

Note: The yields are highly substrate-dependent and the provided ranges are for illustrative purposes.

References

Technical Support Center: DFI Reaction Temperature and Time Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Fragmentation Index (DFI) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperature and time for accurate and reproducible DFI measurements, with a focus on the Sperm Chromatin Dispersion (SCD) test.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Sperm Chromatin Dispersion (SCD) test for DFI analysis?

A1: The SCD test is based on the principle that sperm with fragmented DNA are more susceptible to acid denaturation than sperm with intact DNA.[1][2][3] When sperm are treated with an acid solution, the DNA at the sites of single or double-strand breaks unwinds. Following this, a lysis solution removes nuclear proteins, allowing the DNA to disperse. Sperm with intact DNA form large, distinct halos of dispersed DNA around the sperm head, while those with fragmented DNA exhibit small or no halos.[3][4][5]

Q2: Why is it crucial to optimize reaction temperature and time in the SCD assay?

A2: Optimization of reaction temperature and time for the acid denaturation and lysis steps is critical for obtaining accurate and reproducible DFI results. Variations in these parameters can significantly impact the extent of DNA denaturation and protein removal, leading to inconsistent halo formation and potentially erroneous DFI values. Each laboratory should standardize its protocol to ensure consistent results.

Q3: What are the typical temperature and time ranges for the acid denaturation and lysis steps in the SCD test?

A3: Protocols for the SCD test can vary. For the acid denaturation step , incubation is often performed at room temperature for approximately 7 minutes, though some protocols suggest 4°C for 8-10 minutes.[6][7] The lysis step is generally carried out at room temperature for a duration ranging from 10 to 30 minutes.[6][7][8] It is important to consult the specific instructions of the commercial kit being used, as recommendations can differ.

Q4: Can I use frozen semen samples for DFI analysis using the SCD test?

A4: While fresh samples are generally preferred, frozen-thawed semen samples can be used for DFI analysis. However, it is important to be aware that the freeze-thaw process itself can induce some level of DNA fragmentation.[9] Therefore, it is crucial to have a standardized protocol for freezing and thawing to minimize variability.

Q5: How do I interpret the results of the SCD test?

A5: After staining, sperm are visualized under a microscope. Sperm with large or medium-sized halos are considered to have intact DNA, while those with small or no halos are classified as having fragmented DNA.[4] The DFI is calculated as the percentage of sperm with fragmented DNA out of the total number of sperm counted (typically at least 200-500 sperm per sample).[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the SCD test, with a focus on problems related to reaction temperature and time.

Problem Possible Cause Recommended Solution
No or very faint halos observed in all sperm (including controls) 1. Incomplete Lysis: The lysis solution did not effectively remove nuclear proteins, preventing DNA dispersion. This could be due to insufficient incubation time or suboptimal temperature. 2. Suboptimal Acid Denaturation: The acid denaturation step was not effective. This might be due to a very short incubation time or incorrect temperature.1. Optimize Lysis Step: Increase the lysis incubation time within the recommended range (e.g., from 15 to 25 minutes) at room temperature. Ensure the lysis solution is at the correct temperature before use. 2. Optimize Denaturation Step: Ensure the acid denaturation is carried out for the recommended duration and at the specified temperature (e.g., 7 minutes at room temperature).
All sperm, including those expected to be normal, show small halos (high DFI) 1. Over-denaturation: The acid denaturation step was too long or performed at too high a temperature, causing excessive DNA unwinding even in sperm with intact DNA. 2. Over-lysis: The lysis step was too aggressive (e.g., too long or at an elevated temperature), leading to excessive protein removal and DNA dispersion.1. Reduce Denaturation Time/Temperature: Decrease the acid denaturation time (e.g., from 10 to 7 minutes) or perform the step at a lower temperature (e.g., 4°C instead of room temperature). 2. Reduce Lysis Time: Shorten the lysis incubation time (e.g., from 30 to 20 minutes) while staying within the protocol's recommended range.
Inconsistent halo sizes within the same sample or between replicates 1. Temperature Fluctuations: Inconsistent temperatures during the denaturation or lysis steps can lead to variable reaction rates. 2. Inconsistent Incubation Times: Precise timing of the denaturation and lysis steps is crucial for reproducibility.1. Maintain Stable Temperatures: Use a water bath or incubator to maintain a constant and uniform temperature for the denaturation and lysis steps. Ensure all samples are processed at the same temperature. 2. Standardize Incubation Times: Use a calibrated timer and adhere strictly to the optimized incubation times for all samples and replicates.
Precipitate formation on the slide This is often related to the staining solution or improper washing steps rather than the denaturation/lysis reaction conditions.Ensure staining solutions are fresh and properly mixed. Follow the washing steps of the protocol carefully to remove any residual reagents.

Experimental Protocols

Standard Sperm Chromatin Dispersion (SCD) Protocol

This protocol is a synthesis of commonly cited methodologies. Note: It is essential to validate this protocol in your laboratory and to follow the specific instructions of any commercial kits used.

1. Sample Preparation:

  • Allow the semen sample to liquefy completely at 37°C.

  • Dilute the semen sample with a suitable buffer (e.g., PBS or Ham's F-10) to a final concentration of 5-10 million sperm/mL.

2. Embedding in Agarose (B213101):

  • Mix a small volume of the diluted sperm suspension with low-melting-point agarose (pre-melted and cooled to 37°C).

  • Pipette the mixture onto a pre-coated slide and cover with a coverslip.

  • Solidify the agarose by placing the slide on a cold plate or in a refrigerator (4°C) for 5 minutes.

3. Acid Denaturation:

  • Gently remove the coverslip.

  • Immerse the slide in the acid denaturation solution (e.g., 0.08 M HCl).

  • Incubate for 7 minutes at room temperature .

4. Lysis and Neutralization:

  • Drain the acid solution.

  • Immerse the slide in the lysis and neutralizing solution.

  • Incubate for 25 minutes at room temperature .

5. Dehydration and Staining:

  • Dehydrate the slide through a series of ethanol (B145695) washes (e.g., 70%, 90%, and 100% ethanol for 2 minutes each).

  • Air dry the slide completely.

  • Stain the slide using a suitable stain (e.g., Wright's stain or a fluorescent dye like DAPI).

6. Analysis:

  • Observe the slides under a bright-field or fluorescence microscope.

  • Score at least 200-500 sperm per sample for the presence and size of halos.

  • Calculate the DFI percentage.

Protocol Variations for Optimization

To optimize the SCD assay for your specific laboratory conditions, you can systematically vary the temperature and time of the denaturation and lysis steps.

ParameterCondition 1 (Standard)Condition 2Condition 3
Denaturation Temperature Room Temperature4°C37°C (use with caution)
Denaturation Time 7 minutes5 minutes10 minutes
Lysis Temperature Room Temperature4°C37°C
Lysis Time 25 minutes15 minutes30 minutes

Note: When optimizing, change only one parameter at a time to accurately assess its effect. Use a control sample with a known DFI value for comparison.

Visualizations

SCD_Workflow cluster_prep Sample Preparation cluster_reaction SCD Reaction cluster_analysis Analysis semen_sample Semen Sample liquefaction Liquefaction (37°C) semen_sample->liquefaction dilution Dilution (5-10x10^6/mL) liquefaction->dilution embedding Embedding in Agarose dilution->embedding denaturation Acid Denaturation (e.g., 7 min, RT) embedding->denaturation lysis Lysis & Neutralization (e.g., 25 min, RT) denaturation->lysis dehydration Dehydration lysis->dehydration staining Staining dehydration->staining microscopy Microscopy staining->microscopy dfi_calc DFI Calculation microscopy->dfi_calc

Caption: Experimental workflow for the Sperm Chromatin Dispersion (SCD) test.

Troubleshooting_Logic start Start Troubleshooting issue Identify the Issue start->issue no_halos No/Faint Halos issue->no_halos No/Faint small_halos All Small Halos issue->small_halos All Small inconsistent_halos Inconsistent Halos issue->inconsistent_halos Inconsistent cause_lysis Incomplete Lysis? no_halos->cause_lysis cause_over_denaturation Over-denaturation? small_halos->cause_over_denaturation cause_temp_fluctuation Temperature Fluctuation? inconsistent_halos->cause_temp_fluctuation cause_denaturation Suboptimal Denaturation? cause_lysis->cause_denaturation No solution_inc_lysis_time Increase Lysis Time/Temp cause_lysis->solution_inc_lysis_time Yes solution_check_denaturation Check Denaturation Time/Temp cause_denaturation->solution_check_denaturation Yes solution_dec_denaturation_time Decrease Denaturation Time/Temp cause_over_denaturation->solution_dec_denaturation_time Yes solution_stabilize_temp Use Temp-Controlled Bath cause_temp_fluctuation->solution_stabilize_temp Yes

Caption: Troubleshooting logic for common issues in the SCD test.

References

Technical Support Center: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DFI for deoxofluorination reactions. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome common challenges and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use of DFI in fluorination reactions.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing low or no conversion of my alcohol/carbonyl starting material. What are the potential causes and how can I improve the reaction yield?

Answer: Low or no conversion in DFI-mediated fluorination reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality:

    • DFI Inactivity: DFI is sensitive to moisture.[1][2] Ensure that the reagent is handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place. Using a freshly opened bottle or a recently prepared batch of DFI is recommended.

    • Solution: Handle DFI under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[2][3]

  • Reaction Conditions:

    • Insufficient Temperature: While DFI is known to be effective under mild conditions, some less reactive substrates may require elevated temperatures to proceed at a reasonable rate.[3]

    • Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of the starting material or product.

    • Inadequate Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time if necessary.

  • Substrate-Related Issues:

    • Poor Leaving Group (for Deoxyfluorination of Alcohols): For the reaction to proceed efficiently, the hydroxyl group of the alcohol must be effectively activated.

    • Solution: While DFI is the activating agent, for particularly challenging substrates, alternative strategies might be considered, though this falls outside the direct application of DFI.

Troubleshooting Workflow for Low Conversion:

LowConversionWorkflow start Low or No Conversion check_reagent Check DFI Activity and Handling start->check_reagent check_conditions Optimize Reaction Conditions check_reagent->check_conditions Reagent is fresh and handled properly re_run Re-run Experiment with Fresh Reagent & Anhydrous Conditions check_reagent->re_run Moisture contamination suspected increase_temp Increase Temperature check_conditions->increase_temp increase_time Increase Reaction Time check_conditions->increase_time check_substrate Evaluate Substrate Reactivity end_fail Consult Further Literature for Substrate-Specific Issues check_substrate->end_fail end_success Successful Conversion re_run->end_success monitor_reaction Monitor Reaction Progress (TLC, GC, NMR) increase_temp->monitor_reaction increase_time->monitor_reaction monitor_reaction->check_substrate Still no conversion monitor_reaction->end_success Reaction proceeds

Caption: A step-by-step workflow for troubleshooting low or no conversion in DFI fluorination reactions.

Issue 2: Formation of Elimination Byproducts (Alkenes) in Alcohol Fluorination

Question: My reaction is producing a significant amount of alkene byproducts from the dehydration of the alcohol starting material. How can I minimize this side reaction?

Answer: The formation of alkenes is a common competing pathway in the deoxofluorination of alcohols, proceeding through an elimination reaction. The choice of solvent and reaction temperature can significantly influence the ratio of substitution (fluorination) to elimination.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures often favor elimination reactions.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running reactions at room temperature or even cooler (e.g., 0 °C) may suppress the formation of alkene byproducts.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. While comprehensive studies on DFI are limited, trends from similar fluorinating agents suggest that less polar, non-coordinating solvents may favor the desired substitution reaction.

    • Solution: Consider using a non-polar solvent like toluene (B28343) or a less polar aprotic solvent like dichloromethane (B109758) (DCM) over more polar options like acetonitrile, although solvent screening for your specific substrate is recommended.

Issue 3: Formation of Byproducts in the Gem-Difluorination of Ketones

Question: I am observing unexpected byproducts in the gem-difluorination of my ketone substrate. What are the likely side reactions and how can I avoid them?

Answer: The gem-difluorination of ketones with DFI can sometimes be accompanied by side reactions, particularly with certain substrate types.

Potential Causes & Solutions:

  • Enolizable Ketones: For ketones with alpha-hydrogens, side reactions at the enolizable position can occur.

    • Solution: Optimize the reaction temperature, keeping it as low as feasible to achieve conversion. The addition of a fluoride (B91410) source might also help in some cases with other reagents, though this needs to be empirically tested for DFI.

  • Electron-Rich Aromatic Ketones: Ketones with electron-rich aromatic rings may undergo side reactions on the aromatic ring, such as bromination if a bromine source is present from other synthetic steps, or other electrophilic additions.[4]

    • Solution: Careful control of reaction conditions is crucial. It may be necessary to accept a lower conversion to minimize byproduct formation.

Data Presentation: Solvent Effects on Reactivity

While specific quantitative data for the effect of various solvents on the reactivity of DFI is not extensively published in a comparative format, general principles of fluorination chemistry can provide guidance. The choice of an appropriate solvent is critical for reaction success.[5]

Solvent ClassRecommended SolventsComments
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN)Dichloromethane is a commonly used solvent for deoxofluorination with analogous reagents like DAST.[6] Acetonitrile has also been used, but its higher polarity might influence side reactions.[1]
Aromatic TolueneCan be an effective solvent, particularly when trying to minimize elimination side reactions in alcohol fluorinations.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneWhile used in some fluorination reactions, ethers can sometimes be less efficient.[1]
Protic Solvents Alcohols, WaterNot Recommended. Protic solvents will react with DFI, leading to reagent decomposition and undesired byproducts.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Caution Advised. Some fluorinating agents can react exothermically or violently with these solvents.[5] Their compatibility with DFI should be carefully evaluated on a small scale.

Experimental Protocols

The following are general protocols for the use of DFI. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for the Deoxyfluorination of a Primary Alcohol

This protocol provides a starting point for the conversion of a primary alcohol to its corresponding monofluoride using DFI.

Materials:

  • Primary alcohol

  • This compound (DFI)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous dichloromethane (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DFI (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Gem-Difluorination of a Ketone

This protocol outlines a general method for the conversion of a ketone to a gem-difluoroalkane using DFI.

Materials:

  • Ketone

  • This compound (DFI)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the ketone (1.0 equivalent) in an anhydrous solvent.

  • Add DFI (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as necessary. The reaction progress should be monitored by TLC, GC-MS, or ¹⁹F NMR.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a cold, saturated aqueous NaHCO₃ solution with vigorous stirring.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography.

Mandatory Visualizations

Reaction Workflow: Deoxyfluorination of Alcohols

Deoxyfluorination_Workflow start Start: Alcohol Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) under Inert Atmosphere start->dissolve cool Cool to 0 °C dissolve->cool add_dfi Add DFI (1.1-1.5 equiv) cool->add_dfi react Stir at Room Temperature (1-24h) add_dfi->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench with sat. NaHCO3 (aq) at 0 °C monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Monofluorinated Product purify->end

Caption: A generalized experimental workflow for the deoxyfluorination of an alcohol using DFI.

Decision Tree for Troubleshooting Low Yield in DFI Reactions

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes side_products Side Products Observed? check_conversion->side_products No, starting material consumed sub_node_1 Increase Reaction Time or Temperature incomplete_conversion->sub_node_1 sub_node_2 Check DFI Activity (Use Fresh Reagent) incomplete_conversion->sub_node_2 no_side_products No Significant Side Products side_products->no_side_products No sub_node_3 Identify Side Products (NMR, MS) side_products->sub_node_3 Yes purification_issue Review Purification Step no_side_products->purification_issue sub_node_5 Check for Product Loss During Workup/Chromatography purification_issue->sub_node_5 sub_node_4 Optimize Conditions to Minimize Side Reactions (e.g., lower temp.) sub_node_3->sub_node_4

Caption: A decision-making guide for troubleshooting low yields in fluorination reactions with DFI.

References

Technical Support Center: Managing Moisture Sensitivity of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), a potent deoxo-fluorinating agent. Adherence to proper handling and reaction setup protocols is critical to ensure reagent stability, reaction efficiency, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is DFI and why is it considered moisture-sensitive?

A1: DFI (this compound) is a deoxo-fluorinating agent used to convert alcohols to monofluorides and aldehydes or ketones to gem-difluorides.[1] Like many fluorinating agents, DFI is highly susceptible to hydrolysis. The presence of water can lead to the decomposition of the reagent, reducing its efficacy and potentially generating corrosive byproducts such as hydrogen fluoride (B91410) (HF). The safety data sheet for DFI explicitly states that it is moisture sensitive and requires storage under a dry, inert atmosphere.[2]

Q2: What are the signs of DFI decomposition due to moisture exposure?

A2: Several indicators may suggest that your DFI reagent has been compromised by moisture:

  • Reduced Reaction Yield: A significant drop in the yield of your fluorinated product or complete reaction failure is the most common sign.

  • Inconsistent Results: High variability in outcomes between experiments using the same bottle of reagent can point to ongoing moisture contamination.[3]

  • Visual Changes: While DFI is a liquid, moisture contamination in similar solid reagents can cause discoloration or clumping. For DFI, fuming upon opening the container is a strong indicator of reaction with atmospheric moisture.

  • Formation of Precipitates: The reaction of DFI with water can form solid byproducts, which may appear as a precipitate in your reaction mixture.[3]

Q3: How does moisture interfere with deoxo-fluorination reactions?

A3: Moisture interferes with deoxo-fluorination reactions in several ways:

  • Reagent Consumption: Water reacts with DFI in a competitive and often rapid hydrolysis reaction, consuming the reagent and making it unavailable for the desired fluorination of the substrate.

  • Byproduct Formation: Hydrolysis of DFI generates byproducts that can complicate the reaction workup and purification of the desired product. The formation of HF can also lead to undesired side reactions with sensitive functional groups.

  • Stoichiometry Imbalance: The consumption of DFI by water alters the stoichiometry of the reaction, leading to incomplete conversion of the starting material.

Q4: What are the best practices for storing DFI to prevent moisture contamination?

A4: Proper storage is essential for maintaining the integrity of DFI:

  • Inert Atmosphere: Always store DFI under a dry, inert atmosphere, such as argon or nitrogen.[2]

  • Tightly Sealed Containers: Ensure the container cap is securely fastened immediately after use. Using high-quality septa and sealing with paraffin (B1166041) film can provide an additional barrier for frequently accessed bottles.[3]

  • Cool and Dry Location: Store the reagent in a cool, well-ventilated area, away from sources of ignition.[2] Some suppliers recommend refrigeration.

  • Desiccator: For added protection, the sealed container can be stored inside a desiccator.[3]

Troubleshooting Guide

This guide addresses common issues encountered during deoxo-fluorination reactions using DFI, with a focus on problems arising from moisture sensitivity.

Problem Potential Moisture-Related Cause Recommended Solution & Troubleshooting Steps
Low or No Product Yield 1. Degraded DFI Reagent: The reagent was compromised by moisture prior to the reaction. 2. Contaminated Solvent/Reagents: Trace amounts of water in the solvent or on the starting material. 3. Atmospheric Leak: Moisture entered the reaction apparatus during setup or execution.1. Test Reagent Activity: Run a small-scale control reaction with a substrate known to work well. If it fails, use a new, unopened bottle of DFI.[3] 2. Ensure Anhydrous Conditions: Use freshly dried and distilled solvents. Dry solid starting materials in a vacuum oven. 3. Verify Apparatus Integrity: Ensure all glassware is meticulously oven- or flame-dried and assembled under a positive pressure of inert gas.[3] Check all joints and septa for potential leaks.
Formation of White Precipitate Hydrolysis of DFI: The reagent is reacting with residual moisture on the glassware or in the solvent.[3]Improve Drying Procedures: Re-evaluate and enhance the protocol for drying glassware and solvents. Ensure cooling of hot glassware occurs under a stream of inert gas to prevent moisture condensation.
Inconsistent Yields Between Batches Variable Moisture Content: Inconsistent levels of moisture in the solvent or gradual degradation of the DFI stock bottle over time.Standardize Protocols: Implement a rigorous and consistent solvent drying and transfer protocol.[3] For the DFI stock, consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the main bottle.
Syringe Needle Clogging During Transfer Localized Hydrolysis: The DFI at the tip of the needle is reacting with atmospheric moisture, forming solid byproducts.[3]Use Proper Transfer Techniques: Maintain a positive pressure of inert gas in both the reagent bottle and the reaction flask. After drawing the liquid, pull a small amount of inert gas (headspace) into the syringe to create a buffer at the needle tip before transferring.

Experimental Protocols

General Protocol for Deoxo-fluorination of an Alcohol using DFI

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Alcohol starting material

  • This compound (DFI)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Oven- or flame-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the reaction flask, condenser, and any other required glassware after oven- or flame-drying. Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: Dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • DFI Addition: Using a dry syringe, slowly add DFI (1.1 - 1.5 equivalents) dropwise to the stirred solution. Ensure the syringe and needle are completely dry before use.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature, or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Workup: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkyl fluoride.

Visualizations

Diagrams of Pathways and Workflows

DFI_Hydrolysis DFI DFI (this compound) Intermediate Unstable Hemiaminal Intermediate DFI->Intermediate + H₂O H2O H₂O (Moisture) H2O->Intermediate Urea 1,3-Dimethylimidazolidin-2-one Intermediate->Urea Decomposition HF Hydrogen Fluoride (HF) Intermediate->HF Decomposition

Caption: Postulated hydrolysis pathway of DFI in the presence of water.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble under Inert Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Prepare Anhydrous Solvent & Reagents Inert_Atmosphere->Anhydrous_Solvent Add_Substrate Add Substrate & Solvent Anhydrous_Solvent->Add_Substrate Cool Cool to Reaction Temp Add_Substrate->Cool Add_DFI Add DFI via Dry Syringe Cool->Add_DFI Monitor Monitor Reaction (TLC/LCMS) Add_DFI->Monitor Quench Quench Reaction (aq. NaHCO₃) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry & Purify (Chromatography) Extract->Dry_Purify Product Isolated Fluorinated Product Dry_Purify->Product

Caption: Standard experimental workflow for a DFI-mediated deoxo-fluorination.

Troubleshooting_Logic Start Reaction Failure (Low/No Yield) Check_Moisture Was Moisture Rigorously Excluded? Start->Check_Moisture Improve_Technique Improve Drying/Inert Atmosphere Technique Check_Moisture->Improve_Technique No Check_Reagent Is the DFI Reagent Active? Check_Moisture->Check_Reagent Yes Yes_Moisture Yes No_Moisture No Improve_Technique->Start New_Reagent Use a New Bottle of DFI Check_Reagent->New_Reagent No Check_Conditions Are Reaction Conditions (Temp, Time, Stoichiometry) Optimized? Check_Reagent->Check_Conditions Yes Yes_Reagent Yes No_Reagent No New_Reagent->Start Optimize_Conditions Systematically Vary Conditions Check_Conditions->Optimize_Conditions No Consult Consult Literature for Substrate-Specific Issues Check_Conditions->Consult Yes Yes_Conditions Yes No_Conditions No Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting failed DFI reactions.

References

Technical Support Center: Troubleshooting Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DFI Reactions": In the context of this technical support center, "DFI" refers to the use of 2,2-Difluoro-1,3-dimethylimidazolidine , a deoxofluorinating agent for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides.[1] The troubleshooting advice provided here is also broadly applicable to other common fluorination reactions used in research and drug development, such as those employing electrophilic fluorine sources (e.g., Selectfluor) or other deoxofluorinating agents (e.g., DAST).[2]

Troubleshooting Guides

Issue: Low Conversion Rates in Deoxofluorination Reactions

Low conversion is a frequent challenge in fluorination chemistry, often stemming from a handful of critical parameters. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction yields.

The following workflow provides a logical sequence of steps to diagnose the cause of low conversion rates.

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok reagent_issue Source fresh, anhydrous reagents. Confirm stoichiometry. reagent_ok->reagent_issue No conditions_check Assess Reaction Conditions (Temperature, Time, Solvent) reagent_ok->conditions_check Yes reagent_issue->reagent_check conditions_ok Conditions Optimal? conditions_check->conditions_ok conditions_issue Optimize temperature and reaction time. Ensure solvent is anhydrous and compatible. conditions_ok->conditions_issue No substrate_check Evaluate Substrate (Purity, Stability, Steric Hindrance) conditions_ok->substrate_check Yes conditions_issue->conditions_check substrate_ok Substrate Viable? substrate_check->substrate_ok substrate_issue Purify substrate. Consider alternative fluorination strategy for sterically hindered or unstable substrates. substrate_ok->substrate_issue No side_reactions Analyze for Side Reactions (Elimination, Rearrangement) substrate_ok->side_reactions Yes substrate_issue->substrate_check side_reactions_present Side Reactions Dominant? side_reactions->side_reactions_present side_reactions_solution Adjust temperature. Consider a less acidic reagent or add a non-nucleophilic base. side_reactions_present->side_reactions_solution Yes success Improved Conversion Rate side_reactions_present->success No, proceed with optimization side_reactions_solution->conditions_check

Caption: A stepwise workflow for troubleshooting low conversion rates in fluorination reactions.

Potential CauseVerification StepsRecommended Solutions
Degraded/Inactive Fluorinating Reagent Perform an activity assay on a known, reactive substrate. Analyze the reagent by ¹⁹F NMR for impurities.Use a fresh bottle of the fluorinating agent.[2] Ensure proper storage under anhydrous and inert conditions.
Presence of Moisture Use Karl Fischer titration to quantify water content in solvents and non-protic starting materials.Flame-dry all glassware. Use anhydrous solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Suboptimal Reaction Temperature Run small-scale reactions at a range of temperatures (e.g., -78 °C, -20 °C, room temperature, 40 °C).Gradually increase the reaction temperature, as some deoxofluorinations require heat.[2] Conversely, if elimination or degradation is observed, lower the temperature.
Insufficient Reagent Stoichiometry Review the literature for the specific substrate class. Analyze reaction aliquots over time to see if the reaction stalls.Increase the equivalents of the fluorinating reagent, especially for sterically hindered substrates.[2]
Poor Substrate Quality Analyze the starting material by NMR, LC-MS, or GC-MS to confirm purity and identity.Purify the substrate via chromatography, distillation, or recrystallization.
Solvent Incompatibility Consult literature for appropriate solvents for the chosen fluorinating agent.[2] Some reagents like Selectfluor can react exothermically with certain solvents like DMF or DMSO.[3]Use a compatible, anhydrous solvent. Common choices include dichloromethane (B109758) (DCM), acetonitrile, or toluene.[2][3]
Side Reactions (Elimination/Rearrangement) Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts.Lower the reaction temperature, as elimination is often favored at higher temperatures.[2] For substrates prone to carbocation rearrangement, consider a fluorinating reagent that favors an Sₙ2 mechanism.[2]

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using DFI

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M under an argon atmosphere.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Reagent Addition: In a separate flame-dried flask, dissolve this compound (DFI) (1.2–1.5 eq) in anhydrous DCM. Slowly add the DFI solution dropwise to the stirred alcohol solution.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching aliquots and analyzing via GC-MS or ¹⁹F NMR.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Reaction Analysis by ¹⁹F NMR
  • Sample Preparation: Carefully take an aliquot (approx. 0.1 mL) from the reaction mixture and quench it in a vial containing CDCl₃ (approx. 0.5 mL) and a small amount of saturated NaHCO₃ solution.

  • Extraction: Shake the vial, allow the layers to separate, and carefully transfer the organic (CDCl₃) layer to an NMR tube.

  • Acquisition: Acquire a ¹⁹F NMR spectrum. Include a known internal standard (e.g., trifluorotoluene) if quantitative analysis is required. The disappearance of the starting material signal and the appearance of the product signal will indicate the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of elimination byproduct. What should I do? A1: Elimination is a common side reaction, especially with secondary and tertiary alcohols, and is often favored at higher temperatures.[2] Try lowering the reaction temperature. If that is not effective, consider using a less acidic fluorinating reagent or adding a non-nucleophilic, sterically hindered base to the reaction mixture to neutralize any generated acid.[2]

Q2: I am observing a mixture of diastereomers in my product. How can I improve stereoselectivity? A2: The conformational flexibility of some ring systems can lead to a lack of stereocontrol.[2] Running the reaction at a lower temperature may favor a single reaction pathway and improve selectivity. Additionally, the choice of fluorinating reagent is critical, as some proceed via an Sₙ1-like mechanism (leading to racemization or rearrangement) while others favor an Sₙ2 mechanism (leading to inversion of stereochemistry).[2]

Q3: The fluorinating reagent is not dissolving well in my chosen solvent. What are my options? A3: Poor solubility can lead to low conversion rates. If the reagent is known to be compatible with a more polar solvent that is also suitable for your substrate, a change of solvent may be warranted. Alternatively, running the reaction at a slightly higher temperature (if tolerated by the substrate and reagent) can improve solubility. Ensure the solvent is completely anhydrous, as moisture can react with the fluorinating agent.

Q4: What are the primary safety concerns when working with deoxofluorinating agents like DFI or DAST? A4: Deoxofluorinating agents can be hazardous. They are sensitive to moisture and can release corrosive hydrogen fluoride (B91410) (HF) upon decomposition or during the reaction work-up.[4] Always handle these reagents in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Ensure a calcium gluconate tube is readily available as a first aid measure for potential HF exposure.

Q5: Can I use electrophilic fluorinating agents like Selectfluor for substrates that are not electron-rich? A5: Electrophilic fluorination generally works best with electron-rich substrates such as enol ethers, enamines, or activated aromatic rings.[5] For electron-poor substrates, the reaction may be sluggish or not occur at all. In such cases, alternative strategies like nucleophilic fluorination or deoxofluorination may be more suitable.

Relevant Biological Pathway

Fluorinated compounds are often designed as inhibitors for various enzymes, including kinases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and is a common target in drug development.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A simplified diagram of the MAPK/ERK signaling cascade, a key pathway in cell regulation.

References

Validation & Comparative

A Comparative Guide to Deoxofluorinating Agents: DFI, DAST, and Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and biological activity. Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluoro- and difluoro-derivatives, is a fundamental transformation in this endeavor. This guide provides an objective, data-driven comparison of three key nucleophilic deoxofluorinating agents: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), Diethylaminosulfur trifluoride (DAST), and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Executive Summary

Each of these reagents presents a unique profile of reactivity, stability, and handling requirements. DAST, a long-standing workhorse in the field, is known for its high reactivity but is also notoriously thermally unstable, posing significant safety risks. Deoxo-Fluor was developed as a more thermally stable alternative to DAST, offering a better safety profile with comparable or, in some cases, superior performance. DFI is a newer agent, also reported to have enhanced thermal stability compared to DAST, and is effective for the conversion of alcohols and carbonyls under mild conditions.[1][2][3] This guide will delve into the available experimental data to provide a clear comparison of their performance, safety, and operational considerations.

Performance Comparison

The choice of a deoxofluorinating agent is critical and depends on the substrate, desired reaction conditions, and safety tolerance. The following tables summarize the key properties and performance data for DFI, DAST, and Deoxo-Fluor based on available literature.

Physical and Chemical Properties
PropertyThis compound (DFI)Diethylaminosulfur trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
CAS Number 220405-40-3[4]38078-09-0202289-38-1[5]
Molecular Formula C₅H₁₀F₂N₂[4]C₄H₁₀F₃NSC₆H₁₄F₃NO₂S[5]
Molecular Weight 136.14 g/mol [4]161.19 g/mol 221.24 g/mol [5]
Appearance Clear liquidPale yellow liquidYellow to colorless liquid[5]
Boiling Point 40 °C (Flash Point)[6]30-32 °C @ 3 mmHg~140 °C (Decomposition onset)[7]
Storage Refrigerator[6]2-8 °C2-8 °C
Safety and Stability
ParameterThis compound (DFI)Diethylaminosulfur trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
Thermal Stability Reported to be more stable than DAST.[8]Thermally unstable, can decompose explosively >90 °C.[9]More thermally stable than DAST.[2][3]
Decomposition Onset No specific data found~90 °C~140 °C[7]
Handling Considerations Flammable liquid, causes severe skin burns and eye damage.[10]Reacts violently with water, corrosive, potentially explosive.[9]Reacts violently with water to form HF, handle in a dry atmosphere.[5][11]

Experimental Data: Deoxofluorination Yields

Direct comparative studies of all three reagents under identical conditions are limited in the literature. The following table compiles available yield data for the deoxofluorination of representative substrates. It is important to note that reaction conditions may vary between different sources, affecting direct comparability.

SubstrateProductReagentYield (%)Reference
4-Nitrobenzyl alcohol4-Nitrobenzyl fluoride (B91410)DAST72[9]
α-Hydroxy-β-ketoesterα-Fluoro-β-ketoesterDASTHigh yields[12]
Diaryl KetonesDiaryldifluoromethanesDeoxo-Fluor61-95 (electron-withdrawing groups), 13 (electron-donating groups)[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and safe execution of deoxofluorination reactions.

Deoxofluorination of an Alcohol using DAST

Materials:

  • Alcohol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice water

Procedure:

  • In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).

  • At room temperature, add DAST (1.1 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[9]

Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Deoxofluorination of a Carbonyl Compound using Deoxo-Fluor

Materials:

  • Carbonyl compound (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (3.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carbonyl compound (1 eq) in anhydrous dichloromethane (20 volumes).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add Deoxo-Fluor (3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract the mixture with dichloromethane twice.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Safety Note: Deoxo-Fluor reacts violently with water, releasing highly corrosive HF gas. All operations must be handled in a dry atmosphere with appropriate personal protective equipment.[3][5]

Deoxofluorination using DFI

A detailed, standardized experimental protocol for deoxofluorination using DFI was not available in the searched literature. However, it is reported to be a useful deoxo-fluorinating agent for the conversion of alcohols to monofluorides and aldehydes/ketones to gem-difluorides under mild conditions.[1][13]

Reaction Mechanisms

The deoxofluorination of alcohols and carbonyls by these reagents generally proceeds through a nucleophilic substitution pathway.

Deoxofluorination of Alcohols

The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the fluorinating agent. This is followed by the expulsion of a leaving group and subsequent nucleophilic attack by a fluoride ion on the carbon atom, leading to the fluorinated product. For chiral alcohols, the reaction with DAST and Deoxo-Fluor often proceeds with an inversion of stereochemistry, suggesting an Sₙ2-type mechanism.[9]

Deoxofluorination_Alcohol cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Nucleophilic Substitution R-OH Alcohol (R-OH) Intermediate Alkoxyaminosulfur difluoride intermediate R-OH->Intermediate Nucleophilic attack on Sulfur Reagent DFI / DAST / Deoxo-Fluor Reagent->Intermediate Product Alkyl Fluoride (R-F) Intermediate->Product Sₙ1 or Sₙ2 attack by F⁻ Fluoride F⁻ Fluoride->Product

Caption: General mechanism for the deoxofluorination of alcohols.

Deoxofluorination of Carbonyls

For carbonyl compounds, the reaction is believed to proceed via initial activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride. A subsequent elimination and another fluoride attack lead to the gem-difluorinated product.

Deoxofluorination_Carbonyl Carbonyl Aldehyde/Ketone (R₂C=O) Activated_Carbonyl Activated Carbonyl Intermediate Carbonyl->Activated_Carbonyl Activation by Reagent Hemiketal_analogue Fluorinated Intermediate Activated_Carbonyl->Hemiketal_analogue Fluoride attack Product gem-Difluoride (R₂CF₂) Hemiketal_analogue->Product Further reaction with Reagent

Caption: Simplified pathway for the deoxofluorination of carbonyls.

Synthesis of Reagents

DAST Synthesis

DAST is typically synthesized by the reaction of sulfur tetrafluoride (SF₄) with diethylaminotrimethylsilane.

Deoxo-Fluor Synthesis

Deoxo-Fluor is prepared by reacting the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine (B57041) with sulfur tetrafluoride (SF₄).[2]

DFI Synthesis

A detailed, readily available experimental protocol for the synthesis of DFI was not found in the reviewed literature.

Conclusion and Recommendations

The selection of a deoxofluorinating agent requires a careful balance of reactivity, safety, and substrate compatibility.

  • DAST remains a highly effective and versatile reagent for a broad range of substrates. However, its significant thermal instability and reactivity with water necessitate stringent safety precautions and limit its scalability.

  • Deoxo-Fluor presents a safer alternative to DAST due to its enhanced thermal stability. It exhibits comparable or even superior reactivity in many cases, making it a more suitable choice for larger-scale reactions or those requiring elevated temperatures.

  • DFI is a promising newer reagent with reported high thermal stability and effectiveness under mild conditions. However, the lack of comprehensive, publicly available comparative data and detailed experimental protocols currently limits its widespread adoption in comparison to DAST and Deoxo-Fluor.

For researchers and drug development professionals, Deoxo-Fluor represents a favorable balance of reactivity and safety for general deoxofluorination needs. DAST may still be the reagent of choice for specific transformations where its high reactivity is essential, provided that the associated risks can be effectively managed. Further independent studies directly comparing the performance and safety of DFI against DAST and Deoxo-Fluor under standardized conditions are warranted to fully assess its potential as a valuable tool in the fluorination toolbox.

References

A Comparative Guide to Deoxofluorinating Agents: DFI vs. DAST and PyFluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and unique electronic properties. The conversion of alcohols to alkyl fluorides via deoxofluorination is a fundamental transformation in this endeavor. While numerous reagents exist, this guide provides an objective comparison of Deoxyfluor (DFI), a commercially available brand of bis(2-methoxyethyl)aminosulfur trifluoride, with two other widely used deoxofluorinating agents: Diethylaminosulfur Trifluoride (DAST) and 2-Pyridinesulfonyl Fluoride (B91410) (PyFluor). This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison

The choice of a deoxofluorinating agent is critical and depends on the substrate, desired selectivity, and safety considerations. The following table summarizes the typical performance of DFI (Deoxo-Fluor), DAST, and PyFluor in the deoxofluorination of various alcohol types.

ReagentSubstrate TypeTypical Yield (%)Key AdvantagesKey Disadvantages
DFI (Deoxo-Fluor) Primary Alcohols70-95[1]High thermal stability, good yields.[2][3][4]Can be less reactive than DAST for some substrates.
Secondary Alcohols60-90[1]Safer alternative to DAST for larger scale reactions.[2][5]
Aldehydes/KetonesEffective for gem-difluorination.[2][3]
Carboxylic AcidsConverts to trifluoromethyl derivatives.[2]
DAST Primary Alcohols60-90[1]Broad utility, widely used.[5]Thermally unstable, potential for explosive decomposition.[5][6][7]
Secondary Alcohols50-80[1]Prone to elimination side reactions.[6][7]
Tertiary AlcoholsLow to moderateSignificant elimination is a major side reaction.[1]
Aldehydes/KetonesEffective for gem-difluorination.[5][8][9]
PyFluor Primary Alcohols80-99[1]High selectivity, minimal elimination byproducts.[6][7][10]Requires a strong base (e.g., DBU).[1][7]
Secondary Alcohols75-95[1]Thermally stable, can be stored at room temperature.[6][10]
Tertiary AlcoholsNot generally recommendedHigh chemoselectivity for primary and secondary alcohols.[11]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful deoxofluorination reactions. Below are representative protocols for DFI (Deoxo-Fluor), DAST, and PyFluor.

Deoxofluorination using DFI (Deoxo-Fluor)

Materials:

  • Alcohol (1.0 equiv)

  • DFI (Deoxo-Fluor) (1.5 - 3.0 equiv)[12][13]

  • Anhydrous dichloromethane (B109758) (DCM)[12]

  • Nitrogen or Argon atmosphere

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a suitable reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.[12]

  • Slowly add DFI (Deoxo-Fluor) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or GC-MS.[13]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Deoxofluorination using DAST

Materials:

  • Alcohol (1.0 equiv)

  • DAST (1.2-1.5 equiv)[1]

  • Anhydrous dichloromethane (DCM)[1][14]

  • Nitrogen or Argon atmosphere

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1][14]

Procedure:

  • Dissolve the alcohol in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.[1][14]

  • Add DAST dropwise to the stirred solution.[1][14]

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.[1][14]

  • Separate the layers, and extract the aqueous layer with DCM.[14]

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.[1][14]

  • The crude product is purified by column chromatography on silica gel.[1][14]

Deoxofluorination using PyFluor

Materials:

  • Alcohol (1.0 equiv)

  • PyFluor (1.1 - 1.5 equiv)[1][15]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 equiv)[1][15]

  • Anhydrous solvent (e.g., acetonitrile (B52724) or THF)[1]

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.[1]

  • Add PyFluor in one portion, and stir the reaction mixture at room temperature or heat as required.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Reagent Selection Workflow

Choosing the appropriate deoxofluorinating agent is a critical step that depends on the substrate's nature and the desired outcome. The following diagram illustrates a general decision-making workflow.

Deoxofluorination_Agent_Selection Workflow for Selecting a Deoxofluorinating Agent start Start: Substrate Alcohol substrate_type Primary or Secondary Alcohol? start->substrate_type tertiary_alcohol Tertiary Alcohol substrate_type->tertiary_alcohol No elimination_concern Concerned about Elimination? substrate_type->elimination_concern Yes reconsider Re-evaluate approach or expect low yield with DAST tertiary_alcohol->reconsider thermal_stability Large Scale or High Temperature? elimination_concern->thermal_stability No use_pyfluor Use PyFluor elimination_concern->use_pyfluor Yes use_dfi Consider DFI (Deoxo-Fluor) thermal_stability->use_dfi Yes use_dast Consider DAST thermal_stability->use_dast No

Caption: Decision tree for selecting a deoxofluorinating agent.

Reaction Mechanisms

The mechanisms of deoxofluorination differ between the sulfur-based reagents (DFI and DAST) and the sulfonyl fluoride-based PyFluor.

DFI (Deoxo-Fluor) and DAST

DFI and DAST are believed to react with alcohols via a similar mechanism, generally proceeding through an SN2 pathway, which results in the inversion of stereochemistry at the carbon center.[1][14] The key steps involve:

  • Activation of the Alcohol: The alcohol's hydroxyl group attacks the sulfur atom of the reagent, displacing a fluoride ion and forming an alkoxyaminosulfur difluoride intermediate.[1][14]

  • Nucleophilic Attack: A fluoride ion then attacks the carbon atom bearing the activated hydroxyl group, leading to the formation of the alkyl fluoride and the corresponding byproducts.[14]

DAST_Mechanism General Mechanism for DAST and DFI alcohol R-OH intermediate [R-O-S(F₂)NEt₂]⁺ F⁻ alcohol->intermediate Activation reagent Et₂NSF₃ (DAST) (MeOCH₂CH₂)₂NSF₃ (DFI) reagent->intermediate product R-F intermediate->product SN2 Attack by F⁻ byproducts Et₂NS(O)F + HF intermediate->byproducts PyFluor_Mechanism General Mechanism for PyFluor alcohol R-OH intermediate R-O-SO₂-Py alcohol->intermediate pyfluor Py-SO₂F (PyFluor) pyfluor->intermediate + DBU dbu DBU dbu->intermediate product R-F intermediate->product SN2 Attack by F⁻ byproducts [DBU-H]⁺ [PySO₃]⁻ intermediate->byproducts

References

A Comparative Guide: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) vs. Sulfur Tetrafluoride (SF4) for Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of a fluorinating agent is a critical decision that impacts reaction efficiency, substrate scope, and operational safety. This guide provides an objective comparison between the emerging reagent, 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), and the established but hazardous reagent, Sulfur Tetrafluoride (SF4), for deoxofluorination reactions.

Executive Summary

Sulfur tetrafluoride (SF4) is a potent and cost-effective deoxofluorinating agent with a broad range of applications in converting carbonyls and alcohols to their fluorinated analogs.[1] However, its high toxicity, gaseous state, and the requirement for specialized handling equipment present significant safety and practical challenges.[1][2] In contrast, this compound (DFI) is a thermally stable, liquid reagent that offers a safer and more convenient alternative for deoxofluorination under mild conditions.[3][4] While direct comparative studies with extensive quantitative data are limited, the available information highlights DFI's advantages in terms of handling and safety, making it an attractive option for laboratory-scale synthesis and drug discovery applications.

Physical and Safety Properties

A significant advantage of DFI over SF4 lies in its physical properties and handling requirements. DFI is a liquid, which is inherently easier and safer to handle in a standard laboratory setting compared to the toxic and corrosive gas, SF4.

PropertyThis compound (DFI)Sulfur Tetrafluoride (SF4)
CAS Number 220405-40-3[5]7783-60-0
Molecular Formula C5H10F2N2[5]SF4
Molecular Weight 136.14 g/mol [5]108.07 g/mol
Physical State Clear liquid[6]Colorless gas[2]
Boiling Point 67.1 °C at 760 mmHg[6]-40.4 °C
Key Hazards Flammable liquid, causes severe skin burns and eye damage.[7]Highly toxic gas, corrosive, reacts violently with water.[2]
Handling Standard laboratory fume hood, personal protective equipment (gloves, goggles).[7]Specialized gas handling equipment, dedicated ventilation, and monitoring systems.[1][2]

Performance in Deoxofluorination Reactions

Both DFI and SF4 are effective reagents for the deoxofluorination of a variety of functional groups. The primary applications include the conversion of alcohols to monofluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to trifluoromethyl groups.

Deoxofluorination of Alcohols

DFI is reported to convert alcohols to monofluorides under mild conditions.[3][8] SF4 also achieves this transformation, though often requiring the use of hydrogen fluoride (B91410) (HF) as a catalyst or solvent, which adds to the hazardous nature of the procedure.[1]

Table 1: Deoxofluorination of Alcohols - Representative Data

ReagentSubstrateProductConditionsYieldCitation
DFIAlcoholsMonofluoridesMild conditionsNot specified[3][8]
SF4Polyfluorinated alkanolsPolyfluorinated alkanes100-150 °C, 6-10 h65-100%[9]
Deoxofluorination of Aldehydes and Ketones

The conversion of aldehydes and ketones to geminal difluorides is a key application for both reagents. DFI is described as being effective for this transformation under mild conditions.[3][8] SF4 is also widely used for this purpose, with recent developments in continuous flow technology improving its safety profile for these reactions.

Table 2: Deoxofluorination of Aldehydes and Ketones - Representative Data

ReagentSubstrateProductConditionsYieldCitation
DFIAldehydes/KetonesGem-difluoridesMild conditionsNot specified[3][8]
SF4Substituted AcetophenonesGem-difluoroethylarenesNeat, 80 °C, 3 hUp to 95%[2]
SF4 (Flow)Phenylpropionaldehyde1,1-Difluoro-3-phenylpropane0.5 M in EtOAc, 2 equiv. SF4, 1 equiv. Et3N, 75 °C, 10 min97%[3]
Deoxofluorination of Carboxylic Acids

Both DFI and SF4 can convert carboxylic acids to trifluoromethyl groups. This is a valuable transformation in medicinal chemistry for introducing the CF3 motif.

Table 3: Deoxofluorination of Carboxylic Acids - Representative Data

ReagentSubstrateProductConditionsYieldCitation
DFICarboxylic AcidsTrifluoromethyl derivativesNot specifiedNot specified[4]
SF4Aliphatic Carboxylic AcidsTrifluoromethyl derivativesNeat or in HF, 100-150 °C, 12-24 hModerate to good[10]
SF4Heptanoic Acid1,1,1-Trifluoroheptane130 °C, 18 h80%[11]

Experimental Protocols

Detailed experimental protocols are crucial for the successful and safe implementation of these reagents. Below are representative procedures for deoxofluorination reactions.

General Experimental Protocol for Deoxofluorination using DFI

Note: Specific quantitative data and detailed protocols for DFI are not widely available in peer-reviewed literature. The following is a generalized procedure based on available information.

To a solution of the substrate (alcohol, aldehyde, or ketone) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), this compound (DFI) is added dropwise at room temperature. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental Protocol for Deoxofluorination of an Aldehyde using SF4 in Continuous Flow

This protocol is adapted from a published procedure and highlights a safer method for using SF4.[3]

Materials:

  • Phenylpropionaldehyde (3a)

  • Sulfur tetrafluoride (SF4)

  • Triethylamine (Et3N)

  • Ethyl acetate (B1210297) (EtOAc)

  • A continuous flow reactor system equipped with gas and liquid pumps, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • A 0.5 M solution of phenylpropionaldehyde (3a) in ethyl acetate containing an internal standard is prepared.

  • The liquid substrate solution and a stream of gaseous SF4 are introduced into the flow reactor system using mass flow controllers. Triethylamine is introduced via a separate liquid pump.

  • The reaction is performed at 75 °C with a residence time of 10 minutes, maintaining a system pressure to ensure SF4 remains dissolved in the liquid phase. The molar ratio of substrate:SF4:Et3N is 1:2:1.

  • The reaction mixture exiting the reactor is passed through an in-line quenching system containing a suitable basic solution to neutralize any unreacted SF4 and HF.

  • The product mixture is collected, and the yield of 1,1-difluoro-3-phenylpropane (4a) is determined by GC-FID analysis. Following this protocol, a 97% yield was reported.[3]

Reaction Mechanisms

The deoxofluorination reactions with both DFI and SF4 are believed to proceed through a nucleophilic substitution mechanism.

Proposed Mechanism for Deoxofluorination of a Ketone with DFI

The reaction is initiated by the activation of the carbonyl oxygen by DFI, followed by intramolecular delivery of fluoride and subsequent elimination to form the gem-difluoride.

DFI_Mechanism Ketone R2C=O Intermediate1 R2C(O-DFI+)F Ketone->Intermediate1 + DFI DFI DFI Intermediate2 R2CF(O-DFI) Intermediate1->Intermediate2 Fluoride transfer Product R2CF2 Intermediate2->Product Elimination Biproduct 1,3-Dimethyl-2-imidazolidinone Intermediate2->Biproduct

Caption: Proposed mechanism for the deoxofluorination of a ketone using DFI.

General Mechanism for Deoxofluorination of a Ketone with SF4

The mechanism for SF4 fluorination is thought to involve the formation of an intermediate species which then collapses to the gem-difluoride product.[11]

SF4_Mechanism Ketone R2C=O Intermediate R2C(O-SF3)F Ketone->Intermediate + SF4 SF4 SF4 Product R2CF2 Intermediate->Product Elimination SOF2 SOF2 Intermediate->SOF2

Caption: General mechanism for the deoxofluorination of a ketone using SF4.

Conclusion

This compound (DFI) presents a compelling alternative to sulfur tetrafluoride (SF4) for deoxofluorination reactions, primarily due to its superior safety profile and ease of handling. As a thermally stable liquid, DFI obviates the need for the specialized equipment and stringent safety protocols required for the highly toxic and gaseous SF4. While SF4 has a long-standing history of use and a broader documented scope with extensive yield data, the development of safer handling methods, such as continuous flow, is mitigating some of its risks.

For researchers in academic and early-stage drug discovery settings, the operational simplicity and enhanced safety of DFI make it an attractive choice for small to medium-scale syntheses. For large-scale industrial applications where cost and atom economy are paramount, SF4, particularly when used in a controlled flow environment, may remain a viable option. Further research providing direct, quantitative comparisons of DFI and SF4 across a wide range of substrates will be invaluable in fully defining the optimal applications for each reagent.

References

A Researcher's Guide to Analytical Methods for Characterizing Products of Deoxyfluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of fluorinated organic compounds resulting from deoxyfluorination (DFI) reactions is paramount. The introduction of fluorine atoms into a molecule can dramatically alter its biological and chemical properties. This guide provides a comparative overview of the key analytical techniques employed to elucidate the structure, purity, and composition of these reaction products, supported by experimental data and detailed methodologies.

The successful incorporation of fluorine into organic molecules via D-F-I mediated deoxyfluorination reactions necessitates robust analytical techniques to confirm the identity and purity of the resulting products. These methods provide critical information on the molecular structure, elemental composition, and the presence of any impurities. This guide will compare the most common and effective analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Chromatography, and Elemental Analysis.

Table 1: Comparison of Key Analytical Methods for Fluorinated Compounds
Analytical MethodInformation ProvidedTypical Sample AmountDestructive?Key AdvantagesKey Limitations
¹⁹F NMR Spectroscopy Structural information, number and chemical environment of fluorine atoms.[1][2]1-10 mgNoHigh sensitivity due to 100% natural abundance of ¹⁹F, large chemical shift range provides excellent resolution.[1][3]Complex coupling patterns can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural elucidation.< 1 mgYesHigh sensitivity, can be coupled with chromatographic techniques for mixture analysis.[4][5]Fragmentation of organofluorine compounds can be complex; low ionization efficiency for elemental fluorine analysis in some techniques.[6][7]
FTIR Spectroscopy Presence of functional groups, particularly the C-F bond.[8]1-5 mgNoFast, non-destructive, provides a molecular "fingerprint".The C-F stretching vibration occurs in a broad range (1000-1400 cm⁻¹) and can be influenced by neighboring atoms.[8]
Chromatography (GC/HPLC) Separation and quantification of components in a mixture, purity assessment.[9]< 1 mgNo (preparative)Excellent for separating complex mixtures and determining product purity.Requires appropriate column selection for optimal separation of fluorinated compounds.[10]
Elemental Analysis Determination of the percentage composition of elements (C, H, N, S, and F).2-5 mgYesProvides fundamental confirmation of the elemental formula.Does not provide structural information.

Experimental Protocols and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a cornerstone technique for the characterization of organofluorine compounds.[1][3] The high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus make it highly sensitive for NMR experiments.[1]

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.

  • Data Analysis:

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the coupling patterns (J-coupling) between ¹⁹F-¹⁹F, ¹⁹F-¹H, and ¹⁹F-¹³C to elucidate the connectivity of the atoms.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Product in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Acquire 1D ¹⁹F Spectrum C->D E Process Data (Fourier Transform, Phase Correction) D->E F Analyze Spectrum (Chemical Shift, Integration, Coupling) E->F G Structure Elucidation F->G MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution of Product B Infuse into ESI Source A->B C Acquire High-Resolution Mass Spectrum B->C D Determine Accurate Mass of Molecular Ion C->D E Calculate Elemental Composition D->E F Analyze Fragmentation Pattern D->F G Confirm Molecular Formula and Structure E->G F->G FTIR_Workflow A Place Sample on ATR Crystal B Collect Background Spectrum A->B C Collect Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D HPLC_Workflow A Dissolve Sample in Mobile Phase B Inject onto HPLC Column A->B C Separate Components with Gradient Elution B->C D Detect Eluting Components C->D E Assess Purity and Quantify Product D->E

References

A Comparative Guide to NMR Analysis of Monofluorinated Compounds from DFI Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a single fluorine atom into a molecule can dramatically alter its biological properties, making monofluorination a critical strategy in drug discovery and development. Direct Fluorination and Installation (DFI) reactions have emerged as powerful tools for the precise introduction of fluorine. The subsequent structural elucidation and quantitative analysis of the resulting monofluorinated compounds are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of NMR-based methods for the analysis of monofluorinated compounds derived from DFI reactions, supported by experimental data and protocols, and contrasts these methods with alternative analytical techniques.

The Power of ¹⁹F NMR in Analyzing Monofluorinated Compounds

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorinated organic molecules.[1] Its utility stems from several key advantages of the ¹⁹F nucleus:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H.[2]

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly broader (over 400 ppm) than that of ¹H NMR (around 15 ppm). This minimizes the likelihood of signal overlap, even in complex mixtures.[2][3]

  • Simplified Spectra: When proton-decoupled, ¹⁹F NMR spectra often display simple singlets, which simplifies integration and analysis.[2]

  • High Specificity: The scarcity of naturally occurring organofluorine compounds means there is virtually no background signal, making ¹⁹F NMR highly specific for the target analytes.[4]

These features make ¹⁹F NMR a rapid, dependable, and non-destructive method for both qualitative and quantitative analysis of monofluorinated compounds generated from DFI reactions.

¹⁹F-Centered NMR Analysis: A Deeper Look into Molecular Structure

A ¹⁹F-centered NMR approach utilizes the fluorine atom as a focal point to probe the entire molecule. This methodology involves a suite of complementary 1D and 2D NMR experiments that leverage the large and long-range couplings between ¹⁹F and other nuclei like ¹H and ¹³C.[4][5] This approach is particularly effective for elucidating the structures of novel compounds and for analyzing complex reaction mixtures without the need for tedious separation.[5]

Key experiments in a ¹⁹F-centered analysis include:

  • 1D ¹⁹F NMR: Provides initial information on the number of fluorine environments and their general electronic surroundings.

  • 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation): Establishes direct and long-range correlations between protons and fluorine atoms, revealing through-bond connectivity.[6][7]

  • 2D ¹H-¹⁹F TOCSY (Total Correlation Spectroscopy): Extends the correlation to protons within the same spin system that are not directly coupled to fluorine.[6]

  • 2D ¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range correlations between carbon and fluorine atoms, providing crucial information for constructing the carbon skeleton.[4]

The combination of these experiments provides a rich dataset of chemical shifts (δ) and coupling constants (J), enabling unambiguous structure determination.[4]

Experimental Workflow for ¹⁹F-Centered NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis DFI_Product Monofluorinated Compound (from DFI Reaction) OneD_19F 1D ¹⁹F NMR DFI_Product->OneD_19F TwoD_HETCOR 2D ¹H-¹⁹F HETCOR OneD_19F->TwoD_HETCOR TwoD_TOCSY 2D ¹H-¹⁹F TOCSY TwoD_HETCOR->TwoD_TOCSY TwoD_HMBC 2D ¹³C-¹⁹F HMBC TwoD_TOCSY->TwoD_HMBC HMBC_Data δ(¹H), δ(¹³C), δ(¹⁹F) J(HF), J(HH), J(CF) TwoD_HMBC->HMBC_Data Structure_Elucidation Structure Elucidation HMBC_Data->Structure_Elucidation

Caption: Workflow for ¹⁹F-Centered NMR Structural Elucidation.

Quantitative NMR (qNMR) for Reaction Monitoring and Purity Assessment

Quantitative ¹⁹F NMR (qNMR) is a robust and accurate technique for determining the concentration and purity of fluorinated compounds.[3] A key advantage of qNMR is that it often does not require an authentic reference standard of the analyte, which is particularly beneficial in the early stages of drug development when such standards may not be available.[2] The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using an internal standard with a known concentration, the concentration of the analyte can be accurately determined.

Data Presentation: NMR Data for Monofluorinated Compounds from DFI Reactions

The following tables summarize typical NMR data for monofluorinated compounds obtained from electrophilic fluorination reactions, a common class of DFI reactions.

Table 1: ¹⁹F NMR Data for Monofluorinated Aromatic Compounds

CompoundDFI ReagentSolventδ(¹⁹F) (ppm)
2-FluoroanisoleSelectfluorCDCl₃-118.5
4-FluoroanisoleSelectfluorCDCl₃-123.4
2-Fluoro-1,4-dimethoxybenzeneN-Fluoro-o-benzenedisulfonimideCDCl₃-135.2

Data compiled from various sources.

Table 2: ¹H, ¹³C, and ¹⁹F NMR Data for a Monofluorinated Ketone

NucleusChemical Shift (δ) (ppm)Coupling Constant (J) (Hz)
¹⁹F-187.0---
¹H (α to F)4.8 (dd)J(HF) = 48.0, J(HH) = 6.0
¹³C (C-F)90.2 (d)J(CF) = 175.0

Representative data.

Experimental Protocols

Protocol 1: General Procedure for 2D ¹H-¹⁹F HETCOR
  • Sample Preparation: Dissolve 5-10 mg of the monofluorinated compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹⁹F frequencies.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Use a standard HETCOR pulse sequence.

    • Set the spectral widths for both ¹H and ¹⁹F dimensions to cover all expected signals.

    • Optimize the number of scans and relaxation delay for adequate signal-to-noise ratio. A typical relaxation delay is 1-2 seconds.

    • The evolution time for the long-range coupling is typically optimized for a J(HF) of 8-10 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

Protocol 2: Quantitative ¹⁹F NMR (qNMR) using an Internal Standard
  • Sample Preparation:

    • Accurately weigh a known amount of the monofluorinated analyte and a suitable internal standard (e.g., trifluoroacetic acid, hexafluorobenzene) into a vial. The internal standard should have a simple ¹⁹F NMR spectrum and its signals should not overlap with the analyte signals.[3][8]

    • Dissolve the mixture in a known volume of a deuterated solvent.

  • Spectrometer Setup:

    • Follow the setup steps outlined in Protocol 1.

  • Acquisition Parameters:

    • Use a simple 1D ¹⁹F pulse sequence with proton decoupling.

    • Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to allow for full relaxation of all nuclei. This is critical for accurate quantification.[3]

    • Set the number of scans to achieve a high signal-to-noise ratio for accurate integration.

  • Processing and Analysis:

    • Process the 1D ¹⁹F spectrum with appropriate phasing and baseline correction.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Moles_IS / Volume_solution) where N is the number of fluorine atoms for the respective signal.

Comparison with Alternative Analytical Methods

While NMR, particularly ¹⁹F NMR, is a powerful tool, other analytical techniques, most notably mass spectrometry (MS), play a complementary role in the analysis of monofluorinated compounds.

Logical Comparison of NMR and Mass Spectrometry

G cluster_NMR Strengths of NMR cluster_MS Strengths of Mass Spectrometry NMR NMR Spectroscopy Structure Unambiguous Structure Elucidation NMR->Structure Regioisomer Regioisomer Differentiation NMR->Regioisomer Quantitative Quantitative Analysis (qNMR) NMR->Quantitative NonDestructive Non-Destructive NMR->NonDestructive MS Mass Spectrometry Sensitivity High Sensitivity MS->Sensitivity MolecularWeight Accurate Molecular Weight MS->MolecularWeight Fragmentation Fragmentation for Substructure Info MS->Fragmentation

Caption: Strengths of NMR vs. Mass Spectrometry.

Table 3: Comparison of NMR and Mass Spectrometry for Monofluorinated Compound Analysis

FeatureNMR SpectroscopyMass Spectrometry
Structural Information Provides detailed connectivity and stereochemistry. Excellent for distinguishing isomers.[9]Provides molecular weight and elemental composition. Fragmentation patterns can suggest substructures.
Sensitivity Lower sensitivity, typically requiring mg to µg amounts.High sensitivity, capable of detecting pg to fg amounts.[10]
Quantitative Analysis Highly accurate and precise (qNMR) without the need for identical standards.[3]Quantification is possible but often requires isotopically labeled standards for best accuracy.
Sample Preparation Minimal and non-destructive.Can be more complex and is destructive.
Analysis of Mixtures Can analyze complex mixtures directly, especially with ¹⁹F NMR.[9]Often requires chromatographic separation (e.g., GC-MS, LC-MS) for mixture analysis.
The Synergy of NMR and Mass Spectrometry

For the comprehensive characterization of monofluorinated compounds from DFI reactions, a combination of NMR and MS is often the most powerful approach. MS can quickly confirm the molecular weight of the desired product and identify potential byproducts, while NMR provides the detailed structural information necessary to confirm the exact position of the fluorine atom and the overall molecular architecture.[1] This complementary use of techniques is invaluable for ensuring the unambiguous identification and characterization of novel fluorinated molecules.

Conclusion

NMR spectroscopy, with ¹⁹F NMR at its core, provides an unparalleled suite of tools for the detailed analysis of monofluorinated compounds synthesized through DFI reactions. The ability to perform both qualitative structural elucidation and accurate quantitative analysis, often on complex mixtures without separation, makes it an indispensable technique in the modern synthetic and medicinal chemist's toolbox. While mass spectrometry offers superior sensitivity, the detailed structural insights provided by NMR are crucial for the unambiguous characterization of these important molecules. A combined analytical approach, leveraging the strengths of both NMR and MS, will undoubtedly accelerate the discovery and development of new fluorinated drugs and materials.

References

Mass Spectrometry of Gem-Difluorinated Products: A Comparative Guide with a Focus on Direct Fluorination and Iodination (DFI)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of gem-difluorinated motifs is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the mass spectrometric analysis of these valuable compounds, with a particular focus on products synthesized via Direct Fluorination and Iodination (DFI). While direct comparative mass spectrometry data between DFI and other methods remains an area for future research, this document outlines the expected fragmentation behaviors, provides general experimental protocols, and contrasts DFI with alternative synthetic strategies.

The precise characterization of gem-difluorinated molecules is critical for ensuring structural integrity and purity. Mass spectrometry stands as a primary analytical tool for this purpose, offering insights into molecular weight and fragmentation patterns that aid in structure elucidation. The ionization method and subsequent fragmentation are heavily influenced by the inherent properties of the gem-difluoro group and any adjacent functionalities.

Comparison of Gem-Difluorination Methodologies

While this guide focuses on the mass spectrometry of DFI products, it is valuable to understand the context of alternative synthesis routes. The choice of fluorination strategy can influence the impurity profile and the overall analytical approach.

MethodDescriptionAdvantagesDisadvantages
Direct Fluorination and Iodination (DFI) A method involving the simultaneous introduction of fluorine and iodine atoms to a precursor molecule.[1][2]Potentially offers novel pathways to complex fluorinated molecules.[1][2]The mass spectrometry of DFI-derived products is not extensively documented in publicly available literature, limiting direct comparative analysis of fragmentation patterns.
Deoxofluorination The conversion of carbonyl compounds (ketones, aldehydes) to gem-difluorides using reagents like DAST or Deoxo-Fluor.Well-established and widely used method.Reagents can be hazardous and may not be suitable for all substrates.
Fluorinative Desulfurization The transformation of dithioketals or dithioacetals into gem-difluoromethylene groups.Effective for a range of substrates.Often requires multi-step procedures and potentially harsh reagents.
From Halogen Exchange The replacement of other halogens (e.g., chlorine, bromine) with fluorine.Can be a straightforward method for specific precursors.The availability of suitable starting materials can be a limitation.

Mass Spectrometric Behavior of Gem-Difluorinated Compounds

The presence of the highly electronegative fluorine atoms in a gem-difluoro group significantly influences the fragmentation patterns observed in mass spectrometry. While specific data for DFI products is scarce, general principles for halogenated compounds can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile gem-difluorinated compounds. Electron ionization (EI) is the most common ionization method used in GC-MS.

Expected Fragmentation Patterns:

  • α-Cleavage: Fission of the carbon-carbon bond adjacent to the CF2 group is a common fragmentation pathway. This results in the formation of a resonance-stabilized carbocation.

  • Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) (HF) is a characteristic fragmentation for many organofluorine compounds.

  • Loss of Halogen Radical: For gem-difluorinated products containing other halogens, such as the iodo-group in DFI products, the loss of a halogen radical (e.g., I•) is a probable fragmentation pathway. The relative abundance of ions resulting from the loss of different halogens can provide structural clues. In general, the C-I bond is weaker than the C-F bond, suggesting that the loss of iodine would be a more favorable fragmentation pathway.

  • Rearrangement Reactions: Complex rearrangements can occur, leading to the formation of unexpected fragment ions.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI-MS is particularly useful for the analysis of polar and non-volatile gem-difluorinated compounds, which are common in pharmaceutical applications. ESI is a "soft" ionization technique, often resulting in less fragmentation compared to EI.[3][4]

Expected Ionization and Fragmentation:

  • Protonated Molecules [M+H]⁺: In positive ion mode, the most abundant ion is often the protonated molecule.

  • Adduct Formation: Adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) are also commonly observed.

  • In-source Fragmentation: While ESI is a soft ionization method, some fragmentation can occur in the ion source, particularly at higher voltages. This can provide some structural information.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation and obtain more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the ion of interest (e.g., [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Experimental Protocols

Detailed and validated experimental protocols for the mass spectrometric analysis of DFI products are not widely published. However, a general protocol for the GC-MS analysis of halogenated organic compounds can be adapted.

General GC-MS Protocol for Gem-Difluorinated Compounds:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatize polar functional groups to increase volatility.

    • Filter the sample through a 0.2 µm filter to remove any particulate matter.

  • GC Conditions:

    • Injector: Split/splitless injector, with the mode and ratio optimized for the specific analyte and concentration.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Oven Temperature Program: An initial temperature of 50-70°C, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C. The program should be optimized to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range appropriate for the expected molecular weight and fragments of the analyte (e.g., m/z 40-500).

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate a general workflow for mass spectrometry analysis and a hypothetical reaction scheme for the DFI process.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Gem-Difluorinated Product Dissolution Dissolution in Volatile Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection into MS Filtration->Injection Ionization Ionization (EI or ESI) Injection->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation DFI_Reaction Reactant Organic Precursor Intermediate Reaction Intermediate Reactant->Intermediate Reagents DFI Reagents (e.g., IF5, Pyridine-HF) Reagents->Intermediate Product Gem-Difluorinated Product (+ Iodinated Byproducts) Intermediate->Product

References

Assessing the Chemoselectivity of 2,2-Difluoro-1,3-dimethylimidazolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is paramount, directly influencing reaction efficiency, substrate scope, and, critically, chemoselectivity. This guide provides an objective comparison of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) with other common deoxofluorinating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection for complex synthetic challenges.

Performance Comparison of Deoxofluorinating Agents

This compound (DFI) is a nucleophilic deoxofluorinating agent used for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1][2] Its performance, particularly in terms of chemoselectivity, is best understood in the context of other widely used reagents such as Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

A key challenge in deoxofluorination is minimizing side reactions, such as elimination, especially with sensitive substrates. A comparative study on the challenging substrate Fmoc-serine methyl ester, which is prone to both elimination and aziridine (B145994) formation, highlights the differences in reagent performance.

ReagentProductEliminationAziridineStarting Material
DFI 11%15%19%55%
DAST 7%4%7%82%
Deoxo-Fluor 9%6%7%78%
PhenoFluor™ 80% <5%<5%10%

Data sourced from a comparative study on the deoxyfluorination of Fmoc-serine methyl ester.

While DFI shows modest efficacy in this particularly challenging case, it is recognized for its utility in various transformations. Deoxo-Fluor was developed as a more thermally stable alternative to DAST, which is known to be hazardous.[3] PyFluor is another modern reagent designed for enhanced safety and selectivity, often minimizing elimination side reactions that can be problematic with DAST.[3]

Experimental Protocols

General Experimental Protocol for Deoxofluorination of an Alcohol using DFI

This protocol is a representative procedure for the deoxofluorination of a primary alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • This compound (DFI) (1.2 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere at -78 °C, add DFI (1.2 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

General Experimental Protocol for Deoxofluorination of an Alcohol using DAST

Materials:

  • Alcohol (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the alcohol (1 eq.) in dichloromethane (20 Vol) is added DAST (1.2 eq.) dropwise at –78 °C under a nitrogen atmosphere and stirred at room temperature for 2 h.[4]

  • The reaction is monitored by TLC.[4]

  • The reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with dichloromethane two times.[4]

  • The combined organic layer is successively washed with water (10 Vol x 2) and brine solution (5 Vol), dried over sodium sulphate, filtered and concentrated under reduced pressure.[4]

  • The crude product is purified by column chromatography.[4]

Visualizing Reaction Mechanisms and Workflows

To further understand the processes involved in deoxofluorination, the following diagrams illustrate the proposed reaction mechanism for DFI and a general experimental workflow.

Deoxofluorination_Mechanism_DFI Substrate R-OH (Alcohol) Intermediate1 [R-O-H-DFI]+ Intermediate Substrate->Intermediate1 + DFI DFI DFI (this compound) Intermediate2 [R-O-DFI]+ Intermediate1->Intermediate2 - HF Product R-F (Alkyl Fluoride) Intermediate2->Product + F⁻ Byproduct1 1,3-Dimethyl-2-imidazolidinone Intermediate2->Byproduct1 Byproduct2 HF Experimental_Workflow_Deoxofluorination Start Start: Dissolve Alcohol in Anhydrous Solvent Reaction Add Deoxofluorinating Agent (e.g., DFI) under Inert Atmosphere Start->Reaction Stir Stir at Appropriate Temperature Reaction->Stir Monitor Monitor Reaction by TLC/GC-MS Stir->Monitor Quench Quench Reaction with Saturated NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Benchmarking DFI's Performance Against Newer Fluorinating Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Deoxyfluorination, the conversion of alcohols and carbonyls to their corresponding fluorinated analogues, is a key transformation in this endeavor. For years, reagents like DAST and Deoxo-Fluor have been the workhorses for these reactions, but concerns over their safety and handling have spurred the development of a new generation of fluorinating agents. This guide provides an objective comparison of the performance of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), an early example of a more stable deoxofluorinating agent, with several newer alternatives, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic challenges.

Introduction to DFI and the Evolution of Deoxofluorinating Agents

DFI (this compound) was introduced as a novel deoxofluorinating agent useful for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1][2] Its development was part of a broader effort to find safer and more user-friendly alternatives to traditional sulfur trifluoride-based reagents. While DFI demonstrated promise, the quest for superior reagents has continued, leading to the introduction of agents like PyFluor, PhenoFluor, and the XtalFluor series, each offering distinct advantages in terms of stability, selectivity, and ease of handling.

Performance Comparison of DFI and Newer Fluorinating Agents

Newer reagents have been designed to address the shortcomings of their predecessors, primarily focusing on enhanced thermal stability and improved selectivity, minimizing the formation of elimination byproducts.

Key Performance Metrics:

  • Yield: The efficiency of the conversion of the starting material to the desired fluorinated product.

  • Selectivity: The preference for fluorination over competing side reactions, such as elimination or rearrangement.

  • Substrate Scope: The range of functional groups and molecular complexity tolerated by the reagent.

  • Safety and Handling: The thermal stability, moisture sensitivity, and overall ease of use of the reagent.

Quantitative Data Summary

The following tables summarize the performance of several key deoxofluorinating agents. While direct data for DFI is limited, the data for DAST and Deoxo-Fluor can serve as a proxy for its expected performance profile.

Table 1: Deoxyfluorination of Alcohols

ReagentSubstrateProductYield (%)Selectivity (Fluorination:Elimination)Reference
DFI (analogous to DAST/Deoxo-Fluor) Secondary AlcoholAlkyl Fluoride (B91410)Moderate to HighVariable[1][2]
DAST 2-phenylethanol1-fluoro-2-phenylethane654:1[3]
Deoxo-Fluor 2-phenylethanol1-fluoro-2-phenylethane725:1[3]
PyFluor 2-phenylethanol1-fluoro-2-phenylethane79>20:1[3]
PhenoFluor Fmoc-serine methyl esterFluorinated product80High[4]
XtalFluor-E 4-tert-butylcyclohexanolFluorinated product9162:1[5]

Table 2: Deoxyfluorination of Carbonyls

ReagentSubstrateProductYield (%)Reference
DFI (analogous to DAST/Deoxo-Fluor) Aldehyde/Ketonegem-DifluorideModerate to High[1][2]
DAST 4-tert-butylcyclohexanonegem-Difluoride85[5]
Deoxo-Fluor 4-tert-butylcyclohexanonegem-Difluoride88[5]
XtalFluor-E + Et3N·2HF 4-tert-butylcyclohexanonegem-Difluoride91[5]

Experimental Protocols

Detailed experimental protocols for DFI are not as widely disseminated as those for more recent reagents. However, the general procedures for deoxofluorination with related agents provide a solid framework.

General Procedure for Deoxyfluorination of an Alcohol with PyFluor

This protocol is adapted from the work of Nielsen et al.[6]

  • To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile (B52724) or THF) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • PyFluor (1.5 equivalents) is then added in one portion.

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Deoxyfluorination of a Carbonyl with Deoxo-Fluor

This protocol is a general representation of a typical deoxofluorination of a carbonyl compound.

  • To a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous dichloromethane (B109758) (20 volumes) is added Deoxo-Fluor (3.0 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by TLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane twice.

  • The combined organic layers are washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Mechanistic Pathways and Workflows

The mechanism of deoxofluorination can vary depending on the reagent and substrate. For DFI and its derivatives, recent studies have shed light on the likely reaction pathways.[7]

Proposed Mechanism for Deoxyfluorination of an Aldehyde with DFI

The reaction is proposed to proceed through the formation of a hemiacetal-like intermediate, followed by intramolecular fluoride transfer.

G Deoxyfluorination of an Aldehyde with DFI Aldehyde R-CHO Intermediate1 Hemiacetal-like Intermediate Aldehyde->Intermediate1 + DFI DFI DFI DFI->Intermediate1 TransitionState Fluoride Transfer TS Intermediate1->TransitionState Intramolecular Rearrangement Product R-CHF2 TransitionState->Product Fluoride Transfer Byproduct 1,3-dimethyl-2-imidazolidinone TransitionState->Byproduct

Proposed mechanism for aldehyde deoxyfluorination with DFI.
Proposed Mechanism for Deoxyfluorination of a Carboxylic Acid with a DFI Derivative

For carboxylic acids, the reaction with a DFI derivative is suggested to involve an outer-sphere fluorination of an activated intermediate by a polyfluoride anion.[7]

G Deoxyfluorination of a Carboxylic Acid with a DFI Derivative CarboxylicAcid R-COOH ActivatedIntermediate Activated Intermediate CarboxylicAcid->ActivatedIntermediate + DFI Derivative DFI_deriv DFI Derivative DFI_deriv->ActivatedIntermediate Product R-COF ActivatedIntermediate->Product + [F(HF)n]⁻ Byproducts HF + Byproduct ActivatedIntermediate->Byproducts Polyfluoride Polyfluoride Anion [F(HF)n]⁻ Polyfluoride->Product

Proposed mechanism for carboxylic acid deoxyfluorination.
General Experimental Workflow for Deoxyfluorination

The following diagram illustrates a typical workflow for a deoxyfluorination reaction in a research setting.

G General Experimental Workflow for Deoxyfluorination Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reagents (Substrate, Solvent, Fluorinating Agent) Setup->Addition Reaction Reaction (Stirring, Heating) Addition->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quenching Monitoring->Quench Complete Workup Aqueous Workup (Extraction, Washing) Quench->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

A typical laboratory workflow for a deoxyfluorination reaction.

Conclusion

DFI represents an important step in the evolution of safer deoxofluorinating agents. While it offers advantages over first-generation reagents, the field has continued to advance with the development of newer agents like PyFluor, PhenoFluor, and XtalFluor. These modern reagents generally provide superior performance in terms of yield, selectivity, and operational simplicity. For researchers and drug development professionals, the choice of fluorinating agent will depend on the specific substrate, the desired transformation, and the scale of the reaction. While direct comparative data for DFI is limited, the information available on analogous and newer reagents provides a strong basis for making an informed decision. The continued development of novel fluorinating agents is expected to further enhance the toolkit available to medicinal chemists, facilitating the synthesis of next-generation therapeutics.

References

A Researcher's Guide to Deoxyfluorination: An Economic and Performance Comparison of DFI and Other Leading Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a pivotal step in enhancing the pharmacological properties of drug candidates. The choice of fluorinating reagent is a critical decision, balancing cost, efficiency, safety, and substrate scope. This guide provides an objective comparison of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) with other widely used fluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), Selectfluor®, and 2-Pyridinesulfonyl fluoride (B91410) (PyFluor).

The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers a data-driven analysis to inform the selection of the most suitable reagent for specific synthetic requirements.

Economic Overview: A Cost-per-Gram Analysis

The economic viability of a fluorinating reagent is a key consideration, particularly for large-scale synthesis. The following table summarizes the approximate cost of DFI and its counterparts. Prices are based on commercially available quantities and may vary between suppliers.

ReagentChemical NameApprox. Price (USD/gram)
DFI This compound$70 - $140[1][3]
DAST Diethylaminosulfur trifluoride~$25 - $50
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluoride~$7 - $10 (for 50% solution in THF)
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)~$4 - $7
PyFluor 2-Pyridinesulfonyl fluoride~$21

Performance and Application Comparison

The choice of a fluorinating reagent extends beyond cost to its performance in specific chemical transformations. This section details the applications and provides comparative performance data for the deoxyfluorination of alcohols, a common and crucial reaction in medicinal chemistry.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation. The table below presents a comparison of yields for this reaction using different reagents on various substrates.

ReagentSubstrateProductYield (%)Reaction Conditions
DFI n-Octyl alcoholn-Octyl fluorideHigh YieldAcetonitrile, Room Temperature[1]
DAST 4-Nitrobenzyl Alcohol4-Nitrobenzyl Fluoride72%1.1 eq. DAST, CH₂Cl₂, RT, 1h[2]
Deoxo-Fluor Methyl 2,3,4-O-tribenzoyl-α-D-mannopyranosideCorresponding Fluorinated ProductBetter yield than DASTNot specified[4]
PyFluor 3-Phenyl-1-propanol1-Fluoro-3-phenylpropane79%DBU, Toluene, 25 °C, 24 h
Selectfluor® Not typically used for direct deoxyfluorination of simple alcohols.

DFI is a powerful deoxofluorinating agent for converting alcohols to monofluorides under mild conditions.[3][5] It is noted for its high thermal stability, with decomposition beginning at approximately 150°C, making it a more robust alternative to DAST.[1]

DAST is a versatile and widely used reagent for the conversion of primary, secondary, and tertiary alcohols to their corresponding fluorides.[2] However, it is thermally unstable and can be hazardous, particularly on a larger scale.[2]

Deoxo-Fluor offers improved thermal stability compared to DAST, making it a safer option for reactions requiring heat.[6][7] It often provides comparable or superior performance to DAST in the deoxyfluorination of alcohols.[4]

PyFluor is a cost-effective and thermally stable reagent that provides high yields in the deoxyfluorination of a broad range of alcohols with minimal formation of elimination side products.[8]

Selectfluor® is primarily an electrophilic fluorinating agent and is not the reagent of choice for the direct deoxyfluorination of simple alcohols.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the deoxyfluorination of alcohols using the discussed reagents.

General Procedure for Deoxyfluorination of an Alcohol using DFI

A detailed, standardized protocol for DFI is not as widely published in comparative literature. However, a general procedure involves dissolving the alcohol in an appropriate solvent, such as acetonitrile, and adding DFI at room temperature. The reaction progress is monitored by standard techniques like TLC or GC-MS.[1]

General Procedure for Deoxyfluorination of an Alcohol using DAST

To a solution of the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, DAST (1.2-1.5 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Procedure for Deoxyfluorination of an Alcohol using Deoxo-Fluor

Similar to the DAST protocol, the alcohol (1.0 eq.) is dissolved in an anhydrous solvent like dichloromethane (B109758) at 0 °C under an inert atmosphere. Deoxo-Fluor (1.5-2.0 eq.) is added dropwise, and the reaction is stirred at room temperature. Workup involves quenching with saturated aqueous sodium bicarbonate, extraction, and purification.

General Procedure for Deoxyfluorination of an Alcohol using PyFluor

To a solution of the alcohol (1.0 eq.) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) in an anhydrous solvent (e.g., toluene), PyFluor (1.2 eq.) is added. The reaction is stirred at room temperature or heated as needed. Upon completion, the reaction is worked up by washing with water and brine, followed by drying, concentration, and purification.

Visualizing the Workflow

To aid in the selection process, the following diagram illustrates a general workflow for a deoxyfluorination reaction.

Deoxyfluorination_Workflow Start Start: Alcohol Substrate Reagent_Selection Reagent Selection (DFI, DAST, Deoxo-Fluor, PyFluor) Start->Reagent_Selection Reaction_Setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) Reagent_Selection->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product: Alkyl Fluoride Purification->End

A typical experimental workflow for deoxyfluorination.

Logical Framework for Reagent Selection

The choice of the optimal fluorinating reagent depends on several factors. The following diagram presents a logical decision-making process.

Reagent_Selection_Logic Start Start: Deoxyfluorination Required Cost_Consideration Primary Concern: Cost-Effectiveness? Start->Cost_Consideration Safety_Consideration Primary Concern: Safety & Thermal Stability? Cost_Consideration->Safety_Consideration No PyFluor Consider PyFluor Cost_Consideration->PyFluor Yes Yield_Consideration Primary Concern: Maximizing Yield? Safety_Consideration->Yield_Consideration No Deoxo_DFI Consider Deoxo-Fluor or DFI Safety_Consideration->Deoxo_DFI Yes Substrate_Consideration Substrate Sensitivity? Yield_Consideration->Substrate_Consideration No PyFluor_DFI Consider PyFluor or DFI for high yields Yield_Consideration->PyFluor_DFI Yes Mild_Reagents Consider PyFluor or DFI under mild conditions Substrate_Consideration->Mild_Reagents Yes DAST_Option DAST as a versatile but hazardous option Substrate_Consideration->DAST_Option No

A decision tree for selecting a deoxyfluorinating agent.

Conclusion

The selection of a fluorinating reagent is a multifaceted decision. For cost-sensitive projects, PyFluor presents an attractive option. When thermal stability and safety are paramount, Deoxo-Fluor and DFI are superior choices over the traditional yet hazardous DAST . For maximizing yields, particularly with sensitive substrates, PyFluor and DFI have demonstrated excellent performance. This guide provides a foundational framework for making an informed decision, and researchers are encouraged to consult the primary literature for substrate-specific optimizations.

References

A Comparative Guide to the Safety and Toxicity of DFI and Other Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. The choice of fluorinating agent is critical, not only for synthetic efficiency but also for ensuring laboratory safety and minimizing toxicological risks. This guide provides an objective comparison of the safety and toxicity profiles of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) with other commonly used fluorinating agents, including Selectfluor, N-Fluorobenzenesulfonimide (NFSI), Diethylaminosulfur Trifluoride (DAST), and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). This comparison is supported by available experimental data and established safety protocols.

Executive Summary

Overall, while comprehensive quantitative toxicity data for all agents is not publicly available, a qualitative and semi-quantitative comparison highlights significant differences in their safety profiles. DFI emerges as a thermally more stable alternative to classical deoxofluorinating agents like DAST. Electrophilic fluorinating agents such as Selectfluor and NFSI are generally easier to handle solids with their own set of safety considerations.

Hazard Classification at a Glance

A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear overview of the inherent hazards associated with each fluorinating agent.

Fluorinating AgentGHS PictogramsHazard Statements
DFI H226: Flammable liquid and vapor.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.[1][2]
Selectfluor H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H412: Harmful to aquatic life with long lasting effects.
NFSI H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4]
DAST H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled.[5]
Deoxo-Fluor H261: In contact with water releases flammable gas.H301+H331: Toxic if swallowed or if inhaled.H314: Causes severe skin burns and eye damage.[6]

Quantitative Toxicity Data

Obtaining precise, directly comparable quantitative toxicity data such as LD50 (median lethal dose) values for all these specialized reagents is challenging due to the limited availability of public studies. However, some data and important considerations are available.

Fluorinating AgentAcute Oral Toxicity (LD50)Mutagenicity (Ames Test)
DFI Data not publicly available. Classified as "Toxic if swallowed".[1][2]Data not publicly available.
Selectfluor > 350 mg/kg (rat, oral)[6]Data not publicly available.
NFSI Data not publicly available.Data not publicly available.
DAST Data not publicly available. Classified as "Harmful if swallowed".[5]Data not publicly available.
Deoxo-Fluor Data not publicly available. Classified as "Toxic if swallowed".[6]Data not publicly available.

Note on Fluoroacetate Toxicity: It is crucial to consider the potential metabolic breakdown of fluorinated compounds. Some fluorinated molecules can be metabolized to fluoroacetate, a highly toxic substance with a human oral LD50 estimated at 2-10 mg/kg.[7] This highlights the importance of understanding the metabolic fate of any novel fluorinated compound.

Thermal Stability Comparison

Thermal stability is a critical safety parameter for fluorinating agents, as decomposition can lead to runaway reactions and the release of hazardous gases.

Fluorinating AgentDecomposition OnsetThermal Hazard
DFI ~150°CSuperior thermal stability compared to DAST.
Selectfluor Decomposes exothermally above 100°C.Moderately strong oxidizing agent.
NFSI Melting point is 110°C (decomposes).Data on exothermic decomposition not readily available.
DAST Can decompose violently at temperatures above 50°C.Known to be thermally unstable and potentially explosive.
Deoxo-Fluor More thermally stable than DAST.Less prone to explosive decomposition than DAST.

Toxicity Mechanisms and Signaling Pathways

While specific signaling pathways for each fluorinating agent are not extensively documented, the toxicity of fluoride (B91410) and fluorinated compounds, in general, is often linked to the induction of oxidative stress .

ToxicityPathway FluorinatingAgent Fluorinating Agent (or its metabolites) ROS Increased Reactive Oxygen Species (ROS) FluorinatingAgent->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage ERStress Endoplasmic Reticulum (ER) Stress OxidativeStress->ERStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) MitochondrialDamage->Apoptosis ERStress->Apoptosis DNA_Damage->Apoptosis

Excessive fluoride exposure can lead to the generation of reactive oxygen species (ROS), which in turn causes oxidative stress within cells.[8][9] This can damage cellular components, including mitochondria and the endoplasmic reticulum, and lead to DNA damage.[10][11] Ultimately, these cellular stresses can trigger apoptosis, or programmed cell death.[12]

Experimental Protocols

For researchers conducting safety and toxicity assessments of fluorinating agents, standardized protocols are essential. Below are summaries of key experimental methodologies.

Acute Oral Toxicity (OECD 401 - Historical)

Acute_Toxicity_Workflow start Start acclimatize Acclimatize Test Animals start->acclimatize fasting Fast Animals acclimatize->fasting dosing Administer Single Dose (Graduated Doses to Groups) fasting->dosing observation Observe for Effects and Mortality dosing->observation necropsy Necropsy of Deceased Animals observation->necropsy sacrifice Sacrifice Survivors at End of Study observation->sacrifice ld50 Calculate LD50 necropsy->ld50 final_necropsy Necropsy of Survivors sacrifice->final_necropsy final_necropsy->ld50

Although OECD Guideline 401 for acute oral toxicity has been deleted and replaced by alternative methods that reduce the number of animals used, its principles are foundational.[3][10][13] The test involves administering a substance in graduated doses to groups of fasted animals.[3] Observations of toxic effects and mortality are made over a set period. The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated.[3]

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Ames_Test_Workflow start Start prepare_strains Prepare Bacterial Strains (e.g., Salmonella typhimurium) start->prepare_strains expose Expose Bacteria to Test Substance (+/- S9) prepare_strains->expose plate Plate on Minimal Agar Medium expose->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Control & Determine Mutagenicity count->analyze

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of bacteria, such as Salmonella typhimurium, that have a mutation preventing them from producing an essential amino acid (e.g., histidine).[5][14] The bacteria are exposed to the test substance and plated on a medium lacking that amino acid.[15] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies.[5][15] The test is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[5]

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the onset temperature of decomposition and the associated enthalpy change.

Accelerating Rate Calorimetry (ARC): ARC is used to simulate a thermal runaway reaction under adiabatic conditions. It provides data on the time, temperature, and pressure relationships for an exothermic reaction, which is crucial for assessing the potential for a runaway reaction.

Conclusion

The selection of a fluorinating agent requires a careful balance of reactivity, selectivity, and safety. This guide provides a comparative overview to aid researchers in making informed decisions.

  • DFI presents a favorable thermal stability profile compared to DAST, making it a potentially safer alternative for deoxofluorination reactions. However, its toxicity profile warrants careful handling, as indicated by its GHS classification.

  • Selectfluor is a versatile and relatively easy-to-handle solid electrophilic fluorinating agent with moderate acute toxicity.

  • NFSI is another solid electrophilic fluorinating agent, primarily classified as an irritant.

  • DAST is a potent deoxofluorinating agent but poses significant risks due to its thermal instability and potential for explosive decomposition.

  • Deoxo-Fluor offers improved thermal stability over DAST but is still classified as toxic and water-reactive.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any reagent and perform a thorough risk assessment before use. The implementation of appropriate engineering controls, personal protective equipment, and emergency procedures is paramount when working with these powerful and potentially hazardous chemicals.

References

A Head-to-Head Battle of Synthetic Strategies: Defluorinative Functionalization (DFI) for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics and enhanced molecular function, the methods employed for chemical synthesis are as crucial as the target molecules themselves. This guide provides a comparative analysis of a rising star in the synthetic chemist's toolkit, Defluorinative Functionalization (DFI), against traditional methods for the synthesis of bioactive dithioester derivatives. We focus on the late-stage modification of three widely recognized pharmaceuticals: Celecoxib, Leflunomide, and Flufenamic Acid.

Executive Summary

Defluorinative Functionalization (DFI) emerges as a powerful and efficient method for the synthesis of dithioester derivatives of complex bioactive molecules. This approach, particularly the defluorinative thio-functionalization of trifluoromethyl groups, offers significant advantages in terms of reaction efficiency and simplicity over traditional multi-step synthetic routes. By leveraging the trifluoromethyl group as a synthetic handle, DFI provides a direct pathway to novel derivatives, a crucial advantage in drug discovery and development for modifying the properties of existing pharmaceuticals.

Comparative Analysis: DFI vs. Traditional Synthesis

The synthesis of dithioester derivatives of bioactive molecules like Celecoxib, Leflunomide, and Flufenamic Acid traditionally involves multi-step processes. A common conventional approach would necessitate the initial synthesis of the core bioactive molecule, followed by the conversion of a carboxylic acid or a related functional group into a dithioester. This latter step often requires harsh reagents and conditions.

In stark contrast, the defluorinative thio-functionalization approach offers a one-step transformation of the readily available trifluoromethyl-containing parent drug into the desired dithioester derivative. This is achieved through a microwave-assisted reaction with a boron trifluoride-dimethyl sulfide (B99878) complex (BF₃SMe₂), which acts as both a Lewis acid activator and a source of the thio-methyl group.[1][2]

Data Presentation: A Quantitative Comparison
Bioactive MoleculeMethodReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
Celecoxib Defluorinative Thio-functionalizationBF₃SMe₂DCE140 (MW)3075[1]
Leflunomide Defluorinative Thio-functionalizationBF₃SMe₂DCE140 (MW)3055[1]
Flufenamic Acid Defluorinative Thio-functionalizationBF₃SMe₂DCE140 (MW)3065[1]

Table 1: Performance Data for Defluorinative Thio-functionalization of Bioactive Molecules. DCE: 1,2-Dichloroethane (B1671644); MW: Microwave irradiation.

Experimental Protocols

Defluorinative Thio-functionalization of Trifluoromethylarenes (General Procedure)

Materials:

  • Trifluoromethyl-containing bioactive molecule (e.g., Celecoxib, Leflunomide, or Flufenamic Acid) (0.5 mmol)

  • Boron trifluoride-dimethyl sulfide complex (BF₃SMe₂) (1.5 mmol, 3 equivalents)

  • 1,2-Dichloroethane (DCE) (1 mL)

  • Microwave vial (2-5 mL) with a stir bar

Procedure:

  • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the trifluoromethyl-containing bioactive molecule (0.5 mmol).

  • Add 1,2-dichloroethane (1 mL) to dissolve the substrate.

  • Add the boron trifluoride-dimethyl sulfide complex (1.5 mmol) to the solution.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl-dithioester derivative.[1]

Visualizing the Processes: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for defluorinative functionalization and the biological pathway of Celecoxib.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A 1. Add Bioactive Molecule (0.5 mmol) to Microwave Vial B 2. Add 1,2-Dichloroethane (1 mL) A->B C 3. Add BF3SMe2 (1.5 mmol) B->C D 4. Irradiate at 140°C for 30 min C->D E 5. Quench with NaHCO3 (aq) D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Filter, and Concentrate F->G H 8. Column Chromatography G->H I Final Product: Dithioester Derivative H->I COX2_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Celecoxib Celecoxib Celecoxib->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Converted to Inflammation Inflammation & Pain PGE2->Inflammation Leads to

References

Safety Operating Guide

Proper Disposal of 2,2-Difluoro-1,3-dimethylimidazolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2,2-Difluoro-1,3-dimethylimidazolidine (CAS No. 220405-40-3), a fluorinating agent that requires careful management due to its hazardous properties.

This guide outlines immediate safety measures, personal protective equipment (PPE) requirements, and a step-by-step disposal plan to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor, is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] In the event of a fire, it may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (B91410) (HF).[2]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3]

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3] Seek immediate medical attention.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Seek immediate medical help.[4]

  • Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with dry earth or sand and transfer it to a closable, labeled container for disposal.[1] Do not use equipment that may produce sparks.[1] For large spills, evacuate the area and contact your institution's emergency response team.[5] Do not discharge into drains or rivers.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 220405-40-3
Molecular Formula C₅H₁₀F₂N₂[6]
Molecular Weight 136.14 g/mol [7]
Appearance Clear Liquid[8]
Boiling Point 47 °C @ 37 mmHg[2]
Melting Point -8.7 °C[2]
Flash Point 40 °C[4]
Density 1.096 g/cm³

Disposal Plan: A Step-by-Step Protocol

The primary method for the disposal of this compound is to collect it as halogenated organic waste for incineration by a licensed hazardous waste disposal company. Direct neutralization in the lab is not recommended without specific, validated protocols for this compound due to its reactivity and the hazardous byproducts that may be formed.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles and a face shield.[8]

  • Hand Protection: Impermeable gloves, such as nitrile or neoprene. Double-gloving is recommended.[2][8]

  • Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood.[8]

Waste Collection
  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds. The container must have a secure, screw-on cap.[9]

  • Segregation: Collect this compound waste separately from non-halogenated organic waste.[10][11] This is crucial as disposal methods differ and mixing can lead to hazardous reactions.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1] Do not use abbreviations.[1]

Storage of Waste
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.[9]

  • Incompatibilities: Keep the waste container away from incompatible materials, including strong acids, bases, and oxidizing agents.[5]

Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[1]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding the disposal of hazardous waste are followed.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE: - Goggles & Face Shield - Double Gloves - Lab Coat hood Work in a Chemical Fume Hood container Select & Label a Halogenated Waste Container transfer Carefully Transfer Waste to the Container container->transfer seal Securely Seal the Container store Store in a Cool, Ventilated Area with Secondary Containment contact_ehs Contact EHS or Certified Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup document Complete All Necessary Disposal Documentation end End document->end start Start start->ppe

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-1,3-dimethylimidazolidine
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1,3-dimethylimidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.